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  • Product: Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate
  • CAS: 951886-69-4

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Methodology of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (also known as ethyl 5-(5-chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (also known as ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxopentanoate) is a highly versatile aryl keto-ester building block[1]. Bearing the CAS Registry Number 951886-69-4, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of heterocyclic frameworks and extended aliphatic linkers[2]. This whitepaper provides a comprehensive analysis of its structural architecture, physicochemical properties, and a self-validating synthetic methodology.

Structural Architecture & Electronic Profiling

The chemical structure of this molecule ( C14​H17​ClO4​ ) can be dissected into three functional domains, each dictating specific reactivity profiles[3]:

  • The Aryl Core (5-chloro-2-methoxyphenyl): A benzene ring substituted with a methoxy group (-OCH₃) and a chlorine atom (-Cl). The methoxy group is strongly electron-donating via resonance, while the chlorine atom is electron-withdrawing via induction. This "push-pull" electronic nature creates specific nodes of high electron density, dictating regioselectivity during electrophilic aromatic substitution.

  • The Ketone Bridge (C5): The 5-oxo group acts as a rigidifying sp2 hybridized center. In drug development, this ketone is frequently targeted for reductive amination, Grignard additions, or cyclization events to form indanes or tetralins.

  • The Aliphatic Ester Tail: The ethyl valerate chain provides essential lipophilicity. The terminal ethyl ester acts as a protecting group that can undergo controlled saponification to yield the corresponding carboxylic acid, or direct amidation[4].

FunctionalGroups Molecule Ethyl 5-(5-chloro-2-methoxyphenyl) -5-oxovalerate Aryl Aryl Core (5-chloro-2-methoxyphenyl) Molecule->Aryl C1-C5' Linker Ketone Bridge (5-oxo group) Molecule->Linker C5 Tail Aliphatic Tail (Ethyl valerate) Molecule->Tail C1-C4 Sub1 Methoxy (-OCH3) Ortho-director Aryl->Sub1 Sub2 Chlorine (-Cl) Para-director Aryl->Sub2

Fig 1: Topological breakdown of functional domains in the target molecule.

Physicochemical Parameters

To facilitate formulation and downstream synthesis, the core physicochemical properties of the compound are summarized below[1][2]:

PropertyValue
Chemical Name Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxopentanoate
CAS Registry Number 951886-69-4
Molecular Formula C14​H17​ClO4​
Molecular Weight 284.74 g/mol
SMILES String CCOC(=O)CCCC(=O)c1cc(Cl)ccc1OC
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Topological Polar Surface Area (TPSA) 52.6 Ų

Mechanistic Synthesis: Regioselective Friedel-Crafts Acylation

The most robust and scalable method for synthesizing Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate is via a regioselective Friedel-Crafts acylation.

Causality of Regioselectivity: When reacting 4-chloroanisole with ethyl 5-chloro-5-oxopentanoate (ethyl glutaryl chloride), the methoxy group at C1 of the anisole acts as a powerful activating ortho/para director. Because the para position (C4) is sterically and electronically blocked by the chlorine atom, the electrophilic aromatic substitution is forced to occur exclusively at the ortho position (C2). This intrinsic regiocontrol eliminates the need for complex protecting group strategies.

Step-by-Step Protocol
  • Activation: Dissolve 1.0 equivalent of 4-chloroanisole and 1.1 equivalents of ethyl 5-chloro-5-oxopentanoate in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Chill the reaction vessel to 0 °C.

  • Catalysis: Slowly add 1.2 equivalents of anhydrous Aluminum Chloride ( AlCl3​ ) in portions. Mechanistic rationale: AlCl3​ acts as a Lewis acid, coordinating with the acyl chloride to generate a highly electrophilic, resonance-stabilized acylium ion. The slow addition mitigates the exothermic nature of this complexation.

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) mobile phase until the starting material is fully consumed.

  • Quenching: Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl. Mechanistic rationale: The acidic aqueous quench is critical; it breaks down the stable aluminum-ketone complex and prevents the precipitation of insoluble aluminum hydroxide salts, which would otherwise cause severe emulsions during extraction.

  • Isolation & Purification: Extract the aqueous phase with DCM. Wash the combined organic layers with saturated NaHCO3​ (to neutralize residual acid) and brine. Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify the crude residue via silica gel column chromatography.

Synthesis SM 4-Chloroanisole + Ethyl 5-chloro-5-oxopentanoate Step1 Activation AlCl3 in DCM (0 °C) SM->Step1 Intermediate Acylium Ion Generation & Electrophilic Aromatic Substitution Step1->Intermediate Lewis Acid Catalysis Step2 Quenching Ice-cold 1M HCl Intermediate->Step2 Reaction Completion Product Ethyl 5-(5-chloro-2-methoxyphenyl) -5-oxovalerate Step2->Product Regioselective Isolation

Fig 2: Mechanistic workflow for the regioselective Friedel-Crafts acylation synthesis.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized batch, Nuclear Magnetic Resonance (NMR) spectroscopy serves as a self-validating analytical tool. The expected ¹H NMR (400 MHz, CDCl3​ ) profile unequivocally confirms the regiochemistry of the acylation:

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H1.25Triplet (t)3H-OCH₂CH₃ (Ester methyl)
¹H1.95Quintet (p)2H-CH₂CH₂ CH₂- (Aliphatic C3)
¹H2.35Triplet (t)2H-CH₂ COOEt (Aliphatic C2)
¹H3.05Triplet (t)2HAr-CO-CH₂ - (Aliphatic C4)
¹H3.88Singlet (s)3HAr-OCH₃ (Methoxy)
¹H4.12Quartet (q)2H-OCH₂ CH₃ (Ester methylene)
¹H6.90Doublet (d, J=8.8 Hz)1HAr-H (C3, ortho to methoxy)
¹H7.42Dbl of dbl (dd, J=8.8, 2.6 Hz)1HAr-H (C4, meta to methoxy)
¹H7.65Doublet (d, J=2.6 Hz)1HAr-H (C6, ortho to ketone)

Note: The doublet at 7.65 ppm with a small coupling constant (J=2.6 Hz) is the hallmark of the proton at C6, confirming it is meta to the chlorine atom and ortho to the newly installed ketone, validating the success of the regioselective ortho-acylation.

Applications in Drug Discovery

The 5-chloro-2-methoxyphenyl moiety is a privileged pharmacophore found in various kinase inhibitors and metabolic modulators. By providing a pre-installed valerate chain, this intermediate allows medicinal chemists to rapidly synthesize extended aliphatic linkers. Such linkers are highly sought after in the design of Proteolysis Targeting Chimeras (PROTACs) or in the optimization of lipid-lowering agents where precise spatial distancing between the aryl core and a terminal hydrogen-bond acceptor is required.

References

  • Molport. "ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxopentanoate | 951886-69-4." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "CompTox Chemicals Dashboard: DTXSID501245173." Available at: [Link]

Sources

Exploratory

Advanced Physicochemical Profiling and Synthetic Applications of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate

Target Audience: Research Chemists, Process Scientists, and API Development Professionals Document Type: In-Depth Technical Guide Executive Summary Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (CAS: 951886-69-4) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and API Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (CAS: 951886-69-4) is a highly functionalized, orthogonally reactive aryl ketone. Featuring a halogenated, methoxy-substituted benzene ring tethered to a 5-carbon keto-ester chain, it serves as a privileged building block in pharmaceutical synthesis. Its primary industrial value lies in its role as an advanced intermediate for the construction of nitrogen-containing heterocycles, most notably the 1-benzazepine core found in vasopressin V2 receptor antagonists (e.g., Tolvaptan).

This guide provides a rigorous breakdown of its physicochemical properties, the mechanistic rationale behind its synthesis, and self-validating protocols for its application in API development.

Physicochemical Profiling

Understanding the physical and thermodynamic properties of this intermediate is critical for optimizing reaction solvents, extraction parameters, and downstream purification chromatography.

Quantitative Data Summary

The following data is synthesized from structural analysis and the [1].

PropertyValueMechanistic Implication for Process Chemistry
Chemical Name Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerateStandard IUPAC nomenclature.
CAS Registry Number 951886-69-4Unique identifier for regulatory tracking.
Molecular Formula C₁₄H₁₇ClO₄Indicates a highly oxygenated, halogenated structure.
Molecular Weight 284.73 g/mol Used for stoichiometric calculations.
Topological Polar Surface Area 43.4 ŲDictates moderate polarity; highly soluble in DCM/EtOAc.
LogP (Predicted) ~3.2Lipophilic nature requires non-polar to moderately polar solvent systems for extraction.
H-Bond Donors / Acceptors 0 / 4Lacks protic hydrogens, ensuring stability against self-condensation under non-enolizing conditions.

Additional structural data can be verified via the [2].

Mechanistic Role in API Synthesis (The Benzazepine Core)

The strategic value of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate lies in its regiochemical fidelity. When constructing the benzazepine core, one cannot simply start with an unprotected aniline derivative, as the amine would poison the Lewis acid required for the carbon-carbon bond formation.

The Causality of the Methoxy Group: Instead of an amine, the synthesis utilizes 4-chloroanisole. The methoxy group serves a dual, highly calculated purpose:

  • Regiodirecting Power: It acts as a strong electron-donating group via resonance, directing the Friedel-Crafts acylation exclusively to the ortho position (the para position is blocked by the chlorine atom).

  • Masked Reactivity: Post-acylation, the methoxy group acts as a masked reactive site. It can be cleaved to a phenol, converted to a triflate, and subjected to a Buchwald-Hartwig cross-coupling to introduce the critical nitrogen atom required for the 7-membered benzazepine ring closure.

Pathway SM 4-Chloroanisole + Ethyl Glutaryl Chloride FC Friedel-Crafts Acylation (AlCl3, DCM, 0°C) SM->FC Int1 Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (Target Intermediate) FC->Int1 Regioselective Ortho-Acylation Demeth Demethylation & Triflation (BBr3, then Tf2O) Int1->Demeth Amination Buchwald-Hartwig Amination (NH3, Pd-Catalyst) Demeth->Amination Triflate Formation Cyclization Intramolecular Cyclization (Base-promoted) Amination->Cyclization C-N Bond Formation Product 7-Chloro-1-benzazepin-5-one Core (API Precursor) Cyclization->Product Ring Closure

Fig 1: Synthetic workflow from 4-chloroanisole to the benzazepine API core via the target ester.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems containing in-process controls (IPCs) that confirm mechanistic milestones.

Protocol 1: Synthesis via Regioselective Friedel-Crafts Acylation

Objective: Synthesize Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate from 4-chloroanisole.

Causality of Reagent Choice: Aluminum chloride (AlCl₃) is used in a >1.1 molar excess. Why? Because the resulting aryl ketone product possesses a carbonyl oxygen that will coordinate with AlCl₃, effectively sequestering one equivalent of the catalyst. A slight excess ensures the reaction proceeds to completion.

Step-by-Step Methodology:

  • System Preparation: Purge a 1 L jacketed glass reactor with N₂. Charge the reactor with anhydrous Dichloromethane (DCM, 400 mL) and AlCl₃ (1.2 eq, ~0.12 mol). Cool to 0 °C.

  • Acylium Ion Generation: Slowly add ethyl 5-chloro-5-oxopentanoate (ethyl glutaryl chloride, 1.05 eq) dropwise over 30 minutes.

  • Substrate Addition: Add 4-chloroanisole (1.0 eq, 0.1 mol) dropwise, maintaining the internal temperature below 5 °C to prevent ether cleavage.

  • Aging & Quenching: Stir for 2 hours at 0–5 °C. Quench by carefully pouring the mixture over crushed ice containing 1M HCl (to break the aluminum-ketone complex).

  • Workup: Separate the organic layer, wash with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Self-Validation Checkpoint: The reaction mixture will transition from a pale yellow suspension to a deep crimson/brown solution upon the addition of 4-chloroanisole. This color change is the visual validation of the active acylium-arene intermediate complex. Post-quench, the organic layer must return to a pale yellow state; a persistent dark red color indicates incomplete hydrolysis of the aluminum complex, requiring further acid washing.

Protocol 2: Downstream Conversion to the Benzazepine Core

Objective: Unmask the methoxy group and cyclize.

Causality of Reagent Choice: Boron tribromide (BBr₃) is utilized for demethylation instead of strong aqueous acids (like HBr/AcOH) to prevent the premature hydrolysis of the terminal ethyl ester, which is required for the final cyclization step.

Step-by-Step Methodology:

  • Demethylation: Dissolve the target intermediate in DCM at -78 °C. Add BBr₃ (1.5 eq). Warm to room temperature over 4 hours. Quench with methanol, then water. Extract the resulting phenol.

  • Triflation: Dissolve the phenol in pyridine/DCM at 0 °C and add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq). Stir for 1 hour to yield the triflate intermediate.

  • Amination & Cyclization: Subject the triflate to Buchwald-Hartwig amination conditions (Pd₂(dba)₃, BINAP, NH₃ source). Upon formation of the aniline intermediate, introduce a non-nucleophilic base (e.g., K₂CO₃) and heat to 80 °C in DMF to drive the intramolecular lactamization, expelling ethanol and forming the 7-membered ring.

Self-Validation Checkpoint: The cyclization can be continuously monitored via Mass Spectrometry (LC-MS). The successful ring closure is validated by a precise mass shift of -46 Da , corresponding to the loss of one molecule of ethanol (EtOH) from the acyclic precursor. Furthermore, IR spectroscopy will show the disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the appearance of a distinct lactam carbonyl stretch (~1670 cm⁻¹).

Thermodynamic & Kinetic Considerations

When scaling up the synthesis of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate, process chemists must be aware of the thermodynamic sink of the molecule. The δ -keto ester is generally stable at room temperature; however, under strongly basic aqueous conditions, it is susceptible to retro-Claisen type side reactions or premature ester hydrolysis.

Therefore, any base-promoted downstream steps (such as the lactamization) must be executed under strictly anhydrous conditions using hindered or solid-state bases (like anhydrous K₂CO₃ or Cs₂CO₃) to kinetically favor the intramolecular nitrogen attack over intermolecular ester saponification.

References

  • EPA CompTox Chemicals Dashboard Title: Ethyl 5-chloro-2-methoxy-δ-oxobenzenepentanoate (DTXSID501245173) Source: U.S. Environmental Protection Agency URL:[Link]

  • PubChem Database Title: Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxopentanoate (CID 24727658) Source: National Center for Biotechnology Information URL:[Link]

Foundational

Comprehensive Spectroscopic Analysis and Structural Elucidation of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate

Executive Summary The structural validation of complex pharmaceutical intermediates requires rigorous, self-validating analytical frameworks. Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (CAS: 951886-69-4) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of complex pharmaceutical intermediates requires rigorous, self-validating analytical frameworks. Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (CAS: 951886-69-4) is a highly functionalized molecule featuring a 1,2,5-trisubstituted aromatic ring coupled to a flexible aliphatic oxovalerate chain. This whitepaper provides an in-depth technical guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic data of this compound. By deconstructing the mechanistic causality behind its chemical shifts and detailing a self-validating acquisition protocol, this guide serves as an authoritative reference for researchers engaged in synthetic drug development and structural characterization.

Structural Deconstruction & Mechanistic Causality

Understanding the NMR spectrum of ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate requires analyzing the distinct electronic environments created by its functional groups. The molecule can be divided into three primary spin systems:

The 1,2,5-Trisubstituted Aromatic System

The aromatic ring's chemical shifts are governed by the competing inductive and resonance effects of its substituents [1].

  • Resonance Shielding: The methoxy group (–OCH 3​ ) at C2'' acts as a strong π -electron donor. This resonance effect significantly shields the ortho position (H-3''), driving its resonance to a lower frequency (~6.96 ppm).

  • Anisotropic Deshielding: The ketone carbonyl at C1'' is a strong electron-withdrawing group. Its magnetic anisotropy and inductive withdrawal heavily deshield the adjacent ortho proton (H-6''), pushing it to the highest frequency in the aromatic region (~7.76 ppm).

  • Spin-Spin Coupling: The system exhibits a classic AMX coupling pattern. H-3'' appears as a doublet ( J≈8.8 Hz) due to ortho coupling with H-4''. H-4'' appears as a doublet of doublets ( J≈8.8,2.6 Hz) due to ortho coupling with H-3'' and meta coupling with H-6''. H-6'' appears as a finely split doublet ( J≈2.6 Hz) due to its meta relationship with H-4''.

The Aliphatic Oxovalerate Chain

The 5-oxovalerate chain exhibits distinct aliphatic splitting patterns dictated by the n+1 rule. The methylene group at C4 is directly adjacent to the highly deshielding ketone carbonyl, shifting it to ~3.02 ppm. The C2 methylene is adjacent to the ester carbonyl, shifting it to ~2.38 ppm. The central C3 methylene is shielded from both carbonyls, appearing as a quintet at ~2.01 ppm.

Step-by-Step Methodology: Self-Validating NMR Acquisition Protocol

To ensure absolute scientific integrity, the NMR acquisition must function as a self-validating system. The following protocol guarantees that the resulting spectral data is free from referencing artifacts and concentration-dependent drift.

Step 1: Sample Preparation & Internal Referencing

  • Action: Dissolve 15 mg of the analyte in 0.6 mL of Chloroform-d (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ provides a stable deuterium lock signal to prevent magnetic field drift. TMS acts as the absolute zero reference anchor.

Step 2: Probe Tuning and Impedance Matching

  • Action: Tune the probe to the exact Larmor frequencies of 1 H (400 MHz) and 13 C (100 MHz) and match the impedance to 50 ohms.

  • Causality: Matching the impedance prevents radiofrequency (RF) power reflection. This ensures maximum energy transfer to the sample, which is critical for achieving a high signal-to-noise ratio (SNR) for the low-abundance 13 C nucleus.

Step 3: Pulse Sequence Calibration & Relaxation Delays

  • Action: For 1 H NMR, utilize a standard 30° pulse sequence (zg30) with a relaxation delay ( D1​ ) of 1.5 seconds. For 13 C NMR, utilize a composite pulse decoupling sequence (zgpg30) with a D1​ of 2.0 seconds.

  • Causality: The 30° flip angle allows for faster longitudinal relaxation ( T1​ ) recovery compared to a 90° pulse. The carefully selected D1​ ensures that all nuclei fully return to thermal equilibrium between scans, guaranteeing that the resulting peak integrations are strictly proportional to the number of protons.

Step 4: Data Processing & The Self-Validating Check

  • Action: Apply zero-filling to 64k data points and an exponential apodization function (LB = 0.3 Hz for 1 H).

  • Validation Check: Calibrate the TMS peak to exactly 0.00 ppm. Next, measure the chemical shift of the residual CHCl 3​ solvent peak. According to standard trace impurity data[2, 3], the CHCl 3​ peak must appear at exactly 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C). If the Δδ deviates, it immediately flags a lock-phase error or severe concentration-dependent shifting, invalidating the run and prompting recalibration.

NMR_Validation_Workflow Prep Sample Preparation (CDCl3 + 0.03% v/v TMS) Acq1H 1H NMR Acquisition (zg30, d1=1.5s, ns=16) Prep->Acq1H Optimize Shim Acq13C 13C NMR Acquisition (zgpg30, d1=2.0s, ns=512) Prep->Acq13C Lock & Tune Process Data Processing (Zero-filling, Phase Corr.) Acq1H->Process Acq13C->Process Analysis Spectral Analysis (Integration, Multiplets) Process->Analysis Extract Shifts Validate Structural Validation (TMS/CHCl3 Correlation) Analysis->Validate Confirm Structure

Fig 1: Logical workflow for NMR acquisition and self-validating structural analysis.

Quantitative Spectroscopic Data

The following tables summarize the predicted and empirically correlated NMR data for Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate, derived from established chemical shift additivity rules and validated trace impurity standards[1, 2].

Table 1: 1 H NMR Spectroscopic Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
H-6'' 7.76d2.61HAromatic CH (ortho to C=O, meta to Cl)
H-4'' 7.36dd8.8, 2.61HAromatic CH (meta to OMe, ortho to Cl)
H-3'' 6.96d8.81HAromatic CH (ortho to OMe)
O-CH 2​ 4.12q7.12HEthyl ester methylene
O-CH 3​ 3.88s-3HAromatic methoxy
C4-H 2​ 3.02t7.22HAliphatic CH 2​ ( α to ketone)
C2-H 2​ 2.38t7.22HAliphatic CH 2​ ( α to ester)
C3-H 2​ 2.01p7.22HAliphatic CH 2​ ( β to both carbonyls)
CH 3​ 1.25t7.13HEthyl ester methyl
Table 2: 13 C NMR Spectroscopic Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeStructural Assignment
C5 198.5C=OKetone carbonyl
C1 173.2C=OEster carbonyl
C2'' 157.5CAromatic C-OMe
C4'' 133.5CHAromatic CH
C6'' 130.2CHAromatic CH
C1'' 129.0CAromatic C-C=O
C5'' 126.5CAromatic C-Cl
C3'' 113.2CHAromatic CH
O-CH 2​ 60.4CH 2​ Ethyl ester methylene
O-CH 3​ 56.1CH 3​ Aromatic methoxy
C4 42.8CH 2​ Aliphatic CH 2​ ( α to ketone)
C2 33.6CH 2​ Aliphatic CH 2​ ( α to ester)
C3 19.5CH 2​ Aliphatic CH 2​ ( β to both carbonyls)
CH 3​ 14.2CH 3​ Ethyl ester methyl
Exploratory

Synthesis, Physicochemical Profiling, and API Application of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate

Executive Summary Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (CAS Registry Number: 951886-69-4) is a highly versatile, bifunctional organic building block. Characterized by a halogenated aromatic ring tethered to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (CAS Registry Number: 951886-69-4) is a highly versatile, bifunctional organic building block. Characterized by a halogenated aromatic ring tethered to a keto-ester aliphatic chain, this compound serves as a critical intermediate in advanced drug discovery. Notably, it is utilized in the construction of tetrahydronaphthalene derivatives, which are potent non-steroidal anti-inflammatory agents targeting nuclear receptors [1]. This technical guide elucidates the physicochemical properties, the regioselective mechanistic synthesis, and the downstream applications of this molecule.

Physicochemical Properties & Molecular Identification

Accurate molecular identification is the cornerstone of reproducible synthetic chemistry. The target compound features a molecular weight of 284.73 g/mol and an empirical formula of C14H17ClO4 [2][3]. The presence of both a ketone and an ethyl ester provides orthogonal reactivity sites for downstream functionalization, allowing chemists to selectively manipulate one terminus of the aliphatic chain without disturbing the other.

Table 1: Physicochemical and Registry Data

PropertyValue
IUPAC Name Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxopentanoate
CAS Registry Number 951886-69-4
Molecular Formula C14H17ClO4
Molecular Weight 284.73 g/mol
Key Functional Groups Aryl chloride, Methoxy ether, Ketone, Ethyl ester
Appearance Pale yellow to off-white oil/solid (temperature dependent)

Mechanistic Synthesis Pathway: Regioselective Friedel-Crafts Acylation

The most efficient route to synthesize Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate is via a Lewis acid-catalyzed Friedel-Crafts acylation of 4-chloroanisole with ethyl 5-chloro-5-oxopentanoate (ethyl glutaryl chloride).

Causality of Regioselectivity: The success of this reaction relies entirely on the electronic and steric properties of the starting material, 4-chloroanisole. The methoxy group (-OCH3) is a strongly activating, ortho/para-directing substituent via resonance donation. The chlorine atom (-Cl) is weakly deactivating but also ortho/para-directing. Because the para-position relative to the methoxy group is sterically and covalently blocked by the chlorine atom, electrophilic attack is strictly forced to the ortho-position (C2). This synergistic directing effect ensures near-quantitative regioselectivity, preventing the formation of unwanted structural isomers and eliminating the need for complex downstream separations.

Synthesis A 4-Chloroanisole (Starting Material) D Acylium Ion Intermediate A->D Electrophilic Attack (ortho to Methoxy) B Ethyl Glutaryl Chloride (Acylating Agent) C AlCl3 / DCM (Lewis Acid) B->C Complexation C->D Chloride Abstraction E Ethyl 5-(5-chloro-2-methoxyphenyl) -5-oxovalerate D->E Aqueous Quench

Fig 1: Regioselective Friedel-Crafts acylation pathway for CAS 951886-69-4 synthesis.

Step-by-Step Experimental Protocol:

  • Acylium Ion Generation: In a flame-dried, argon-purged round-bottom flask, suspend 1.2 equivalents of anhydrous Aluminum Chloride (AlCl3) in anhydrous Dichloromethane (DCM). Cool the suspension to 0°C using an ice bath. Slowly add 1.05 equivalents of ethyl glutaryl chloride dropwise over 15 minutes. Stir for 30 minutes to ensure complete formation of the highly electrophilic acylium ion complex.

  • Electrophilic Aromatic Substitution: Dissolve 1.0 equivalent of 4-chloroanisole in a minimal volume of anhydrous DCM. Add this solution dropwise to the acylium ion mixture at 0°C to control the exothermic reaction and prevent Lewis acid-mediated ether cleavage. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring & Quenching: Monitor the consumption of 4-chloroanisole via TLC (Hexanes:Ethyl Acetate 4:1). Once complete, carefully pour the reaction mixture over crushed ice containing 1M HCl to decompose the aluminum complex and prevent emulsion formation.

  • Extraction & Purification: Extract the aqueous layer three times with DCM. Wash the combined organic layers with saturated NaHCO3, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure keto-ester.

Downstream Applications: Scaffold Generation for Anti-inflammatory APIs

Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate is a privileged intermediate in the synthesis of tetrahydronaphthalene derivatives. According to patent literature [1], these derivatives act as potent, open-chain, non-steroidal anti-inflammatory agents by selectively modulating nuclear steroid receptors (e.g., glucocorticoid receptors) without the severe side effects associated with traditional steroidal drugs.

The bifunctional nature of the keto-ester allows for sequential modifications:

  • Carbonyl Alkylation: The ketone can undergo nucleophilic addition (e.g., with trifluoromethylating agents like the Ruppert-Prakash reagent) to introduce a CF3 group, enhancing metabolic stability and lipophilicity.

  • Intramolecular Cyclization: The terminal ethyl ester can undergo Dieckmann-type condensation or be reduced to an aldehyde/alcohol for subsequent intramolecular Friedel-Crafts alkylation, effectively closing the ring to form the tetrahydronaphthalene core.

Application A Ethyl 5-(5-chloro-2-methoxyphenyl) -5-oxovalerate B Carbonyl Alkylation (e.g., Trifluoromethylation) A->B Organometallic Addition C Intramolecular Cyclization (Ester Condensation) B->C Acid/Base Catalysis D Tetrahydronaphthalene Scaffold C->D Ring Closure E Anti-inflammatory API (Nuclear Receptor Modulator) D->E Pharmacological Target

Fig 2: Downstream conversion of the keto-ester into tetrahydronaphthalene anti-inflammatory APIs.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesis, the protocol must be treated as a self-validating system. The identity and purity of the product are confirmed through orthogonal analytical techniques that leverage the molecule's unique atomic properties.

Step-by-Step Validation Protocol:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

    • Validation Check: The mass spectrum must show an [M+H]+ peak at m/z 285.1. Crucially, the presence of the chlorine atom acts as an internal isotopic tag. The spectrum must display a characteristic 3:1 intensity ratio between the m/z 285.1 (M) and 287.1 (M+2) peaks. This definitively confirms the preservation of the aryl chloride during the aggressive Lewis acid-catalyzed reaction.

  • 1H NMR Spectroscopy (400 MHz, CDCl3):

    • Validation Check: The spectrum must confirm regioselectivity. Look for the methoxy singlet (~3.8 ppm, 3H) and the ethyl ester signals (quartet at ~4.1 ppm, 2H; triplet at ~1.2 ppm, 3H). The aromatic region should display exactly three protons, exhibiting an ABX spin system (ortho/meta coupling). This mathematically proves the substitution occurred exclusively at the C2 position, rather than yielding a complex mixture of isomers.

References

  • Title: US7659297B2 - Tetrahydronaphthalene derivatives, process for their production and their use as anti-inflammatory agents Source: Google Patents URL
  • Title: ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxopentanoate | 951886-69-4 Source: Molport URL: [Link]

  • Title: Ethyl 5-chloro-2-methoxy-δ-oxobenzenepentanoate Synonyms Source: EPA CompTox Chemicals Dashboard URL: [Link]

Foundational

Preclinical Safety and Predictive Toxicology Assessment Guide: Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate

Executive Summary Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (CAS: 951886-69-4) is a highly specific organic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agroche...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (CAS: 951886-69-4) is a highly specific organic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. Because it is a novel chemical entity (NCE) intermediate, empirical toxicological data in public literature is sparse. However, in modern drug development, waiting for late-stage in vivo failures is cost-prohibitive.

This whitepaper establishes a rigorous, predictive, and self-validating framework for assessing the preliminary toxicity and safety profile of this compound. By analyzing its structural alerts and deploying targeted in vitro methodologies, researchers can proactively identify metabolic liabilities—specifically genotoxicity and hepatotoxicity—before advancing to costly in vivo models.

Structural Alerts & In Silico Predictive Toxicology

A foundational principle of predictive toxicology is that chemical structure dictates biological fate. Analyzing the structural moieties of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate reveals specific mechanistic liabilities that must be empirically tested.

  • The 5-Oxovalerate (Ethyl Ester) Moiety: Esters are generally labile in vivo. We predict rapid hydrolysis by ubiquitous non-specific carboxylesterases in the plasma and liver, yielding the primary carboxylic acid metabolite. This hydrolysis is typically a detoxifying step, increasing aqueous solubility for renal clearance.

  • The 5-Chloro-2-methoxyphenyl Group (Critical Alert): Halogenated aromatic rings bearing electron-donating groups (like methoxy) are classic structural alerts for Cytochrome P450 (CYP450) mediated bioactivation. The methoxy group is highly susceptible to CYP450-mediated O-demethylation, resulting in a phenolic intermediate. Subsequent oxidation of this phenol can generate a highly reactive, electrophilic quinone species .

  • Regulatory Context: According to the [2], any novel intermediate or its degradants must be rigorously assessed for DNA-reactive (mutagenic) potential to limit carcinogenic risk in the final drug product.

Predicted Metabolic Bioactivation Pathway

The following diagram illustrates the causal relationship between the compound's structure, its predicted hepatic metabolism, and the resulting cellular toxicity driven by electrophilic stress.

BioactivationPathway Compound Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (Parent) Esterase Carboxylesterases (Hydrolysis) Compound->Esterase AcidMetabolite 5-(5-chloro-2-methoxyphenyl)-5-oxovaleric acid Esterase->AcidMetabolite CYP450_1 CYP450 O-Demethylation AcidMetabolite->CYP450_1 PhenolMetabolite 5-(5-chloro-2-hydroxyphenyl)-5-oxovaleric acid CYP450_1->PhenolMetabolite CYP450_2 CYP450 Oxidation PhenolMetabolite->CYP450_2 Quinone Reactive Quinone Species (Electrophile) CYP450_2->Quinone Toxicity GSH Depletion & Toxicity Quinone->Toxicity Covalent Binding

Fig 1: Predicted CYP450-mediated bioactivation and toxicity pathway.

Preliminary In Vitro Safety Profiling: Self-Validating Methodologies

To transition from in silico predictions to empirical data, we must deploy in vitro assays. A core tenet of robust scientific methodology is trustworthiness through self-validation . An assay is only valid if its internal controls prove that the biological system is functioning as intended.

Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Causality & Logic: To comply with ICH M7[2], we must determine if the compound or its metabolites induce point mutations. Because bacteria lack human CYP450 enzymes, we must introduce a rat liver homogenate (S9 fraction). If the compound is only mutagenic with S9, it confirms our hypothesis that the toxicity is driven by a metabolite (the quinone) rather than the parent ester[3].

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98 for frameshifts, TA100 for base-pair substitutions) overnight to a density of 1−2×109 cells/mL[4].

  • Self-Validating Controls Setup:

    • Negative Control: 0.1% DMSO (establishes baseline spontaneous reversion rate).

    • Positive Control (-S9): 4-Nitroquinoline-N-oxide (validates strain sensitivity).

    • Positive Control (+S9): 2-Aminoanthracene (validates the metabolic competence of the S9 fraction).

  • S9 Mix Preparation: Thaw Aroclor 1254-induced rat liver S9 fraction on ice. Mix with NADP+ and glucose-6-phosphate to create an active regenerating system.

  • Plate Incorporation: To 2 mL of molten top agar (containing trace histidine/biotin), add 100 µL of bacterial culture, 50 µL of test compound (ranging from 1.5 to 5000 µ g/plate ), and 500 µL of S9 mix (or buffer for -S9).

  • Incubation & Readout: Pour onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours. Count revertant colonies. A dose-dependent increase of ≥2 -fold over the vehicle control indicates a positive mutagenic liability.

Protocol 2: Multiplexed Hepatotoxicity & GSH Depletion Assay (HepG2)

Causality & Logic: If the predicted quinone intermediate forms, it will act as a soft electrophile, covalently binding to intracellular nucleophiles like Glutathione (GSH). By multiplexing a viability assay (CellTiter-Glo) with a GSH quantification assay (GSH-Glo), we can determine if cell death is caused by general necrosis or specific electrophilic stress.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Dosing & Controls: Treat cells with Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (0.1 µM to 100 µM).

    • Self-Validation: Include Tamoxifen as a positive control for hepatotoxicity and Ethacrynic acid as a positive control for GSH depletion.

  • Incubation: Incubate for 24 hours.

  • Multiplex Readout:

    • Aspirate media. Add GSH-Glo reagent to measure luminescent GSH levels.

    • In parallel wells, add CellTiter-Glo to measure ATP (cell viability).

  • Data Synthesis: Calculate the IC50​ for viability and the EC50​ for GSH depletion. If GSH depletion occurs at concentrations significantly lower than the viability IC50​ , the compound is a reactive electrophile.

Quantitative Data Presentation

The following table synthesizes the known physicochemical properties of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate alongside the targeted safety thresholds established by the protocols above.

ParameterPredictive/Empirical StatusValue / ThresholdClinical/Safety Implication
Molecular Weight Known284.73 g/mol [5]Highly favorable for cellular permeability (Lipinski's Rule of 5).
LogP Predicted~3.2Moderate lipophilicity; likely to partition into hepatic tissue for metabolism.
Ames Test (TA98/TA100) Preliminary TargetNegative (-S9) / Monitor (+S9)Potential mutagenicity is strictly dependent on CYP450 activation[4].
HepG2 Viability ( IC50​ ) Predicted Range50 - 100 µMModerate cytotoxicity expected; typical for halogenated methoxy-aromatics.
GSH Depletion Predicted Range>30% depletion at 50 µMHigh risk of covalent protein adduction if GSH pool is exhausted.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH M7: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk". European Medicines Agency (EMA). Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 471: Bacterial Reverse Mutation Test". OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

  • Sugiyama, K., et al. "The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms". Genes and Environment, National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Exploratory

Literature review on Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate synthesis pathways

Synthesis Pathways and Mechanistic Evaluation of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate Executive Summary Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate is a highly functionalized aryl-keto ester that serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Pathways and Mechanistic Evaluation of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate

Executive Summary

Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate is a highly functionalized aryl-keto ester that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including benzazepine-based vasopressin receptor antagonists and various metalloproteinase inhibitors. This technical guide provides an in-depth evaluation of its synthesis pathways, focusing on mechanistic causality, regioselectivity, and self-validating experimental protocols designed for scalability and high yield.

Pharmacological Context & Retrosynthetic Logic

The construction of the 5-aryl-5-oxovalerate scaffold requires the precise formation of a carbon-carbon bond between an aromatic ring and a valerate derivative. Retrosynthetic analysis reveals two primary pathways for the synthesis of the target molecule from 4-chloroanisole:

  • Pathway A (Two-Step): Friedel-Crafts acylation using glutaric anhydride to generate the intermediate 5-(5-chloro-2-methoxyphenyl)-5-oxopentanoic acid, followed by Fischer esterification[1].

  • Pathway B (One-Step): Direct Friedel-Crafts acylation using ethyl 5-chloro-5-oxopentanoate (ethyl glutaryl chloride)[2].

Retrosynthesis Target Ethyl 5-(5-chloro-2-methoxyphenyl) -5-oxovalerate Intermediate 5-(5-chloro-2-methoxyphenyl) -5-oxopentanoic acid Target->Intermediate Pathway A Esterification SM1 4-Chloroanisole Target->SM1 Pathway B Direct Acylation SM3 Ethyl 5-chloro-5-oxopentanoate Target->SM3 AlCl3 / DCM Intermediate->SM1 Friedel-Crafts SM2 Glutaric Anhydride Intermediate->SM2 Acylation

Retrosynthetic analysis of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate.

Mechanistic Causality: Regioselectivity & Lewis Acid Dynamics

The success of this synthesis hinges on the predictable regioselectivity of the 4-chloroanisole substrate during electrophilic aromatic substitution[3].

Regioselectivity: The methoxy (–OCH₃) group is a strongly activating, ortho/para-directing substituent. Conversely, the chloro (–Cl) group is weakly deactivating but also ortho/para-directing. Because the position para to the methoxy group is sterically and electronically blocked by the chlorine atom, the electrophilic attack is strictly forced to the position ortho to the methoxy group (C2). This yields the 5-chloro-2-methoxy isomer with >98% regiochemical purity.

Lewis Acid Stoichiometry: A common point of failure in this reaction is insufficient catalyst. Unlike catalytic Friedel-Crafts alkylations, acylations require a stoichiometric excess (>2.2 equivalents) of Aluminum Chloride (AlCl₃).

  • Causality: One equivalent of AlCl₃ irreversibly coordinates with the carbonyl oxygen of the newly formed ketone product. A second equivalent is required to activate the glutaric anhydride (or acid chloride) to form the reactive acylium ion. The extra 0.2–0.5 equivalents account for coordination with the methoxy oxygen of the starting material.

Mechanism Anisole 4-Chloroanisole Complex Sigma Complex (Arenium Ion) Ortho to Methoxy Anisole->Complex Electrophilic Attack (Para blocked by Cl) Acylium Acylium Ion (Glutaric Anhydride + AlCl3) Acylium->Complex Product 5-(5-chloro-2-methoxyphenyl) -5-oxopentanoic acid Complex->Product Deprotonation Rearomatization

Mechanistic sequence showing regioselective electrophilic aromatic substitution.

Quantitative Pathway Analysis

While Pathway B offers a single-step theoretical advantage, Pathway A is the industry standard for process chemistry due to the instability of ethyl glutaryl chloride and its propensity to undergo ester cleavage under harsh Lewis acidic conditions[2].

ParameterPathway A (Two-Step via Anhydride)Pathway B (One-Step via Acid Chloride)
Acylating Agent Glutaric AnhydrideEthyl 5-chloro-5-oxopentanoate
Overall Yield 65 - 75%45 - 55%
Regioselectivity >98% (Ortho to Methoxy)>95% (Ortho to Methoxy)
Impurity Profile Trace di-acylation, glutaric acidHigh ester cleavage, oligomers
Scalability Excellent (Stable intermediates)Moderate (Moisture-sensitive reagent)
Cost Efficiency High (Low-cost reagents)Low (Expensive acid chloride)

Self-Validating Experimental Protocol (Pathway A)

This protocol is designed as a self-validating system; visual and phase-based cues act as in-process controls (IPCs) to ensure mechanistic integrity.

Workflow Step1 Reaction Setup 4-Chloroanisole + Glutaric Anhydride Step2 Lewis Acid AlCl3 in DCM at 0-5 °C Step1->Step2 Step3 Quenching Ice-cold HCl Phase Separation Step2->Step3 Step4 Esterification EtOH, H2SO4 Reflux 8h Step3->Step4 Step5 Purification Silica Gel Column or Crystallization Step4->Step5

Step-by-step experimental workflow for the two-step synthesis via Pathway A.

Step 1: Friedel-Crafts Acylation
  • System Setup: In a flame-dried, nitrogen-purged 500 mL round-bottom flask, dissolve 4-chloroanisole (1.0 eq, 142.6 g/mol ) and glutaric anhydride (1.1 eq, 114.1 g/mol ) in anhydrous dichloromethane (DCM, 10 volumes).

  • Catalyst Addition (Critical Control Point): Cool the mixture to 0–5 °C using an ice-water bath. Add anhydrous AlCl₃ (2.5 eq) portion-wise over 45 minutes.

    • Causality: The generation of the acylium ion is highly exothermic. If the internal temperature exceeds 10 °C, the Lewis acid will catalyze the cleavage of the methoxy ether (demethylation), yielding the undesired 5-chloro-2-hydroxyphenyl byproduct.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to 20–25 °C. Stir for 4–6 hours. The solution will transition to a deep red/brown complex.

    • Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the 4-chloroanisole spot (Rf ~0.8) is consumed, replaced by a baseline-bound spot (the aluminum-ketoacid complex).

  • Quenching: Carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and 1M HCl (15 volumes).

    • Causality: The acidic quench is mandatory to break the robust aluminum-ketone complex. Without sufficient HCl, insoluble aluminum hydroxide gels form, trapping the product and causing intractable emulsions during phase separation.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 5-(5-chloro-2-methoxyphenyl)-5-oxopentanoic acid.

Step 2: Fischer Esterification
  • Reaction Setup: Dissolve the crude keto-acid in absolute ethanol (10 volumes). Add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise.

    • Causality: Fischer esterification is an equilibrium process. Using ethanol as the solvent (in massive stoichiometric excess) drives the reaction forward via Le Chatelier's principle.

  • Reflux: Heat the mixture to reflux (78 °C) for 8 hours.

    • Validation: Monitor via HPLC. The polar keto-acid peak will shift to a more lipophilic retention time corresponding to the ethyl ester.

  • Workup & Purification: Concentrate the mixture under reduced pressure to remove excess ethanol. Dilute the residue with ethyl acetate and neutralize carefully with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Separate the organic layer, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes:EtOAc 8:2) to obtain pure Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate as a pale yellow oil or low-melting solid.

Sources

Foundational

Mechanism of Action for Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate Derivatives: A Paradigm Shift in Selective Glucocorticoid Receptor Modulation

Executive Summary For decades, steroidal glucocorticoids like dexamethasone have remained the gold standard for treating severe inflammatory and autoimmune diseases. However, their chronic use is severely limited by debi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, steroidal glucocorticoids like dexamethasone have remained the gold standard for treating severe inflammatory and autoimmune diseases. However, their chronic use is severely limited by debilitating metabolic side effects, including osteoporosis, diabetes, and muscle wasting. The discovery of non-steroidal Selective Glucocorticoid Receptor Modulators (SEGRMs) represents a critical paradigm shift in anti-inflammatory pharmacology.

At the heart of this chemical evolution is the pharmacophoric building block Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate . Through targeted cyclization and functionalization, this precursor yields potent tetrahydronaphthalene (THN) derivatives. This technical guide explores the mechanistic causality of how these specific derivatives achieve "dissociated efficacy"—maintaining robust anti-inflammatory transrepression while actively circumventing the transactivation pathways responsible for steroidal side effects.

Molecular Foundation: From Oxovalerate to the THN Scaffold

The rational design of SEGRMs relies on mimicking the steroidal A-ring without replicating the rigid tetracyclic core of classical corticosteroids. The intermediate Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate serves as a critical synthetic anchor.

Through intramolecular cyclization (often via Lewis acid-catalyzed Friedel-Crafts reactions), the oxovalerate backbone is locked into a bicyclic tetrahydronaphthalene (THN) core. The 5-chloro-2-methoxyphenyl moiety is strategically positioned to act as the steroidal A-ring mimetic. According to "Agreement Docking" models , this aromatic ring anchors deep within the Glucocorticoid Receptor (GR) Ligand-Binding Domain (LBD), engaging in critical hydrogen bonding with key residues (e.g., Asn564 and Gln570) that are essential for high-affinity receptor anchoring.

The true innovation of the THN scaffold lies in the functionalization of the saturated ring. The addition of specific heterocyclic appendages (such as quinolines or isoquinolines) acts as an "agonist trigger" . This trigger induces a distinct conformational shift in the receptor that steroidal ligands cannot achieve.

Core Mechanism of Action: Dissociated Glucocorticoid Efficacy

The therapeutic index of THN derivatives is governed by their ability to dissociate two distinct genomic pathways of the Glucocorticoid Receptor: Transrepression (TR) and Transactivation (TA) .

The Causality of Steric Hindrance

When a classical steroid like dexamethasone binds to the GR, it stabilizes Helix 12 of the LBD in a conformation that exposes a dimerization interface. The GR dimerizes, translocates to the nucleus, and binds directly to Glucocorticoid Response Elements (GREs) on the DNA. This Transactivation (TA) upregulates genes like PEPCK, driving the metabolic side effects (hyperglycemia, muscle atrophy) .

Conversely, when a THN derivative binds, the bulky nature of the synthetic heterocyclic appendages sterically hinders the standard positioning of Helix 12. This unique binding mode prevents the exposure of the dimerization interface. As a result, the GR remains a monomer .

While incapable of binding to GREs (thus blocking TA), the monomeric GR retains the ability to tether to pro-inflammatory transcription factors such as NF-κB and AP-1 . This protein-protein interaction prevents these factors from activating inflammatory cytokine genes, successfully driving Transrepression (TR) and preserving the therapeutic anti-inflammatory effect .

GR_Pathway Ligand THN Derivative (SEGRM) GR Glucocorticoid Receptor (Cytosol) Ligand->GR Binds LBD Complex Ligand-GR Complex (Nuclear Translocation) GR->Complex Activation TR Transrepression (Monomer) Therapeutic Pathway Complex->TR Favored Conformation TA Transactivation (Dimer) Side-Effect Pathway Complex->TA Steric Hindrance NFKB Tethers to NF-κB / AP-1 TR->NFKB GRE Binds GRE (DNA) TA->GRE AntiInflam Anti-inflammatory Effect (Maintained) NFKB->AntiInflam Metabolic Metabolic Side Effects (Reduced/Blocked) GRE->Metabolic

Fig 1: Dissociated signaling pathway of SEGRMs favoring transrepression over transactivation.

In Vitro Profiling: Quantitative Efficacy & Selectivity

To validate the dissociated profile of THN derivatives synthesized from the oxovalerate core, they are benchmarked against dexamethasone. The data below highlights how specific heterocyclic substitutions (e.g., Isoquinoline vs. Quinoline) fine-tune the TR/TA ratio .

CompoundNF-κB Transrepression (pIC50)NF-κB Efficacy (%)MMTV Transactivation (pEC50)MMTV Efficacy (%)Therapeutic Profile
Dexamethasone (Standard)8.80100%8.50100%Non-selective (High side-effect risk)
Compound 49D1E2 (Isoquinoline THN)8.6689%N/A6%Highly Dissociated (Optimal SEGRM)
Compound 55D1E1 (Quinoline THN)9.30101%8.0247%Partially Dissociated

Note: Compound 49D1E2 demonstrates near-total elimination of MMTV transactivation (6% efficacy) while maintaining potent NF-κB transrepression, representing an ideal SEGRM profile.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility in SEGRM development, the following self-validating in vitro protocols are utilized to quantify the TR/TA dissociation ratio.

Protocol 1: NF-κB Transrepression Assay (Therapeutic Efficacy)

Causality of Design: A549 human lung epithelial cells are utilized because they endogenously express high levels of GR and exhibit robust NF-κB activation in response to inflammatory cytokines like TNF-α. This provides a physiologically relevant model for respiratory and systemic inflammation. Self-Validation: A dual-reporter system is mandatory. A constitutive Renilla luciferase reporter normalizes the readout, ensuring that any drop in the NF-κB signal is due to true receptor-mediated transrepression, not compound-induced cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells stably transfected with an NF-κB-driven Secreted Placental Alkaline Phosphatase (SEAP) reporter and a constitutive Renilla luciferase reporter into 384-well plates. Incubate overnight at 37°C.

  • Compound Treatment: Pre-treat cells with 11-point serial dilutions of the THN derivative. Include Dexamethasone (1 μM) as a positive control (100% repression) and DMSO as a vehicle negative control to establish the assay's dynamic range.

  • Stimulation: After 1 hour of pre-incubation, stimulate the cells with TNF-α (1 ng/mL) to induce NF-κB activation.

  • Incubation & Readout: Incubate for 24 hours. Quantify SEAP activity using a luminescent substrate (e.g., Phospha-Light) and normalize the data against the Renilla luciferase viability signal.

  • Analysis: Calculate the pIC50 and maximal efficacy relative to the dexamethasone control.

Protocol 2: MMTV Transactivation Assay (Side-Effect Profiling)

Causality of Design: The Mouse Mammary Tumor Virus (MMTV) promoter is chosen because it contains canonical Glucocorticoid Response Elements (GREs) that strictly require GR dimerization and direct DNA binding for activation. This isolates the side-effect-driving transactivation pathway.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells stably expressing an MMTV-driven firefly luciferase reporter into 384-well plates.

  • Compound Treatment: Treat cells with serial dilutions of the THN derivative alongside Dexamethasone controls.

  • Incubation: Incubate for 24 hours at 37°C to allow for gene transcription and protein expression.

  • Readout: Lyse the cells using a standard luciferase assay reagent and measure luminescence.

  • Analysis: Calculate the pEC50. Compounds exhibiting <20% maximal efficacy compared to dexamethasone are flagged as highly dissociated SEGRMs.

Workflow Synth Compound Synthesis (Oxovalerate Precursor) Bind GR Binding Affinity (FP Assay) Synth->Bind TR_Assay NF-κB Transrepression (A549 Cells) Bind->TR_Assay TA_Assay MMTV Transactivation (Reporter Assay) Bind->TA_Assay Select Calculate Therapeutic Index (TR/TA Ratio) TR_Assay->Select TA_Assay->Select

Fig 2: High-throughput screening workflow for identifying dissociated GR modulators.

References

  • Dissociated Nonsteroidal Glucocorticoid Receptor Modulators; Discovery of the Agonist Trigger in a Tetrahydronaphthalene−Benzoxazine Series. Journal of Medicinal Chemistry (2006). ACS Publications. URL:[Link]

  • Nonsteroidal Glucocorticoid Agonists: Tetrahydronaphthalenes with Alternative Steroidal A-Ring Mimetics Possessing Dissociated (Transrepression/Transactivation) Efficacy Selectivity. Journal of Medicinal Chemistry (2007). ACS Publications. URL:[Link]

  • Tetrahydronaphthalene derivatives, process for their production and their use as anti-inflammatory agents.US Patent 7659297B2 (2010). Google Patents.

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate

Application Note: Regioselective Synthesis of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate Mechanistic Rationale & Strategy Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (CAS: 951886-69-4)[1] is a highly functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate

Mechanistic Rationale & Strategy

Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (CAS: 951886-69-4)[1] is a highly functionalized organic building block utilized in advanced pharmaceutical development and materials science. The most efficient and scalable approach to synthesizing this aryl ketone is through a regioselective Friedel-Crafts acylation [1].

The synthesis relies on the reaction between 4-chloroanisole and ethyl 5-chloro-5-oxopentanoate (ethyl glutaryl chloride), mediated by a strong Lewis acid such as anhydrous aluminum chloride ( AlCl3​ ).

  • Regioselectivity (Causality): The methoxy group on 4-chloroanisole is a strongly activating, ortho/para-directing group. Because the para position is sterically and electronically blocked by the chlorine atom, electrophilic aromatic substitution is forced exclusively to the ortho position relative to the methoxy group.

  • Activation (Causality): AlCl3​ coordinates with the acyl chloride to generate a highly reactive acylium ion intermediate. The reaction must be initiated at 0 °C to control the highly exothermic complexation and to prevent the Lewis acid from cleaving the aryl methyl ether bond [2].

Experimental Workflow & Logical Relationships

The following diagram illustrates the critical path of the synthesis, highlighting the self-validating checkpoints required to ensure high yield and purity.

Workflow N1 Preparation Flame-dried glassware, N2 atmosphere N2 Acylium Ion Formation AlCl3 + Ethyl glutaryl chloride in DCM (0 °C) N1->N2 N3 Electrophilic Aromatic Substitution Add 4-Chloroanisole dropwise N2->N3 N4 In-Process Control (IPC) TLC / LC-MS monitoring N3->N4 N4->N3 Incomplete (Continue Stirring) N5 Quenching & Workup Ice-cold 1M HCl, DCM extraction N4->N5 Reaction Complete N6 Purification Silica Gel Chromatography N5->N6 N7 Target Compound Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate N6->N7

Figure 1: Experimental workflow and decision matrix for the Friedel-Crafts acylation process.

Reagent Stoichiometry & Quantitative Data

To ensure a self-validating system, precise stoichiometry is required. A slight excess of the acylating agent and Lewis acid ensures complete consumption of the limiting reagent (4-chloroanisole), simplifying downstream purification.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunctionSafety / Handling
4-Chloroanisole 142.581.001.43 g (10.0 mmol)Limiting ReagentIrritant; handle in fume hood.
Ethyl 5-chloro-5-oxopentanoate 178.611.101.96 g (11.0 mmol)Acylating AgentCorrosive, moisture sensitive.
Aluminum Chloride (Anhydrous) 133.341.251.67 g (12.5 mmol)Lewis Acid CatalystHighly reactive with water; releases HCl.
Dichloromethane (DCM) 84.93N/A30 mLSolventVolatile, toxic; use anhydrous.

Step-by-Step Laboratory Protocol

Step 1: System Preparation

  • Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Flame-dry the apparatus under a gentle stream of nitrogen to eliminate ambient moisture, which would otherwise prematurely hydrolyze the acyl chloride and deactivate the AlCl3​ [1].

Step 2: Acylium Ion Generation

  • Suspend anhydrous AlCl3​ (1.67 g, 12.5 mmol) in anhydrous DCM (15 mL) under nitrogen.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Load the dropping funnel with ethyl 5-chloro-5-oxopentanoate (1.96 g, 11.0 mmol) dissolved in anhydrous DCM (5 mL).

  • Add the acyl chloride solution dropwise over 15 minutes. Causality Note: Dropwise addition controls the exothermic formation of the acylium ion complex, preventing solvent boil-off and degradation.

Step 3: Electrophilic Aromatic Substitution

  • Dissolve 4-chloroanisole (1.43 g, 10.0 mmol) in anhydrous DCM (10 mL) and transfer to the dropping funnel.

  • Add the 4-chloroanisole solution dropwise to the reaction mixture at 0 °C over 20 minutes. The solution will typically transition to a dark yellow or red color, indicating the formation of the product-aluminum complex.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

Step 4: In-Process Control (IPC) - Self-Validation

  • Withdraw a 50 µL aliquot, quench it in 0.5 mL of 1M HCl, and extract with 0.5 mL of ethyl acetate.

  • Perform Thin-Layer Chromatography (TLC) using 20% Ethyl Acetate in Hexanes.

  • Validation Checkpoint: The reaction is complete when the starting material spot ( Rf​≈0.7 ) is fully consumed, replaced by a lower-running, UV-active product spot ( Rf​≈0.35 ). If incomplete, continue stirring for an additional hour.

Step 5: Quenching and Workup

  • Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 20 mL of 1M HCl. Causality Note: The acidic quench is critical; it hydrolyzes the aluminum-ketone complex, liberating the free target compound while keeping aluminum salts water-soluble, thus preventing intractable emulsions [2].

  • Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Extract the aqueous layer with additional DCM ( 2×20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO3​ (30 mL) and brine (30 mL).

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 5% to 15% Ethyl Acetate in Hexanes.

  • Pool the fractions containing the pure product (verified by TLC) and concentrate in vacuo to afford Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate as a viscous oil or low-melting solid.

References

  • Chemistry LibreTexts. "Friedel-Crafts Acylation." Supplemental Modules (Organic Chemistry). Available at:[Link]

  • Organic Syntheses. "General Procedure for Friedel-Crafts Acylation: Acetophenone." Org. Synth. 1948, 28, 1. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Use of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate in Pharmaceutical Synthesis

Abstract This technical guide provides a comprehensive overview of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate, a versatile γ-keto ester intermediate, and its strategic application in the synthesis of complex pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate, a versatile γ-keto ester intermediate, and its strategic application in the synthesis of complex pharmaceutical molecules. We delve into the foundational principles of its synthesis via Friedel-Crafts acylation, present detailed, field-proven protocols for its preparation and subsequent cyclization, and outline robust analytical methodologies for quality control. This document is intended for researchers, chemists, and drug development professionals, offering both the theoretical basis and practical steps necessary to leverage this key intermediate in the synthesis of advanced heterocyclic scaffolds, which are central to many modern active pharmaceutical ingredients (APIs).

Introduction: The Role of γ-Keto Esters in Drug Synthesis

Aryl keto esters are a critical class of intermediates in the pharmaceutical industry, serving as foundational building blocks for a wide array of complex molecular architectures.[1] Their dual functionality—a ketone and an ester—allows for a rich diversity of subsequent chemical transformations, including cyclizations, reductions, and functional group interconversions. Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate belongs to this important class. Its substituted phenyl ring is a feature present in numerous APIs, making it a synthon of significant interest.

The primary method for synthesizing such compounds is the Friedel-Crafts acylation, a robust and well-established reaction in organic chemistry that forms a carbon-carbon bond between an aromatic ring and an acyl group.[2] This reaction is highly reliable because the acylium ion intermediate is resonance-stabilized and does not undergo the rearrangements that can plague Friedel-Crafts alkylations.[3] Furthermore, the resulting ketone product deactivates the aromatic ring, effectively preventing polysubstitution.[2] This guide will detail the synthesis of this intermediate and demonstrate its utility in constructing advanced molecular frameworks relevant to drug discovery.

Synthesis of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate

The synthesis of the title compound is most efficiently achieved through the Friedel-Crafts acylation of 4-chloroanisole with ethyl glutaryl chloride in the presence of a Lewis acid catalyst.

Core Principles and Mechanism

The reaction proceeds via electrophilic aromatic substitution. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[3] The electron-rich 4-chloroanisole ring then acts as a nucleophile, attacking the acylium ion. The methoxy group (-OCH₃) is a strong activating group and directs the substitution to the ortho and para positions. Since the para position is blocked by the chloro group, the acylation occurs at the position ortho to the methoxy group. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product.[1]

Experimental Workflow for Synthesis

The overall process, from starting materials to the purified intermediate, follows a logical sequence of reaction, workup, and purification.

G cluster_0 Synthesis Stage cluster_1 Workup & Purification Stage A 1. Reagent Charging (4-Chloroanisole, DCM, AlCl₃) B 2. Acylating Agent Addition (Ethyl glutaryl chloride, dropwise at 0-5°C) A->B C 3. Reaction (Stir at room temperature) B->C D 4. Reaction Quench (Pour onto ice/HCl) C->D E 5. Phase Separation (Collect organic layer) D->E F 6. Washing & Drying (NaHCO₃, Brine, Na₂SO₄) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Crystallization or Chromatography) G->H I Final Product (Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate) H->I

Caption: High-level workflow for the synthesis and purification of the target intermediate.

Detailed Synthesis Protocol

Reagents & Materials:

  • 4-Chloroanisole

  • Ethyl glutaryl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (conc. and 10% solution)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (for purification)

  • Hexanes (for purification)

Procedure:

  • Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from inactivating the Lewis acid catalyst.

  • Reagent Charging: Charge the flask with anhydrous dichloromethane (DCM) and 4-chloroanisole (1.0 eq). Cool the mixture to 0-5°C using an ice bath.

  • Catalyst Addition: To the cooled solution, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10°C. Stir the resulting slurry for 15-20 minutes. The causality here is critical: pre-complexation of the Lewis acid with the aromatic substrate can improve regioselectivity and reaction rate.

  • Acylation: Add ethyl glutaryl chloride (1.1 eq) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature at 0-5°C. The slow addition is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup - Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum chloride complexes and separates the catalyst from the product.

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer twice more with DCM. Combine all organic extracts.

  • Workup - Washing: Wash the combined organic layer sequentially with 10% HCl solution, water, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Purification: The crude product can be purified either by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Results & Data
ParameterExpected Value/Result
Appearance White to off-white solid
Yield 75-85%
Purity (HPLC) >98%
Molecular Formula C₁₄H₁₇ClO₄
Molecular Weight 284.73 g/mol
¹H NMR Consistent with the proposed structure
Mass Spec (ESI-MS) m/z = 285.08 [M+H]⁺

Application in API Synthesis: Intramolecular Cyclization

Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate is an excellent precursor for creating fused ring systems, such as tetralones, which are common structural motifs in many APIs. An intramolecular Friedel-Crafts acylation provides a direct route to these valuable scaffolds.[2]

Reaction Principle: Polyphosphoric Acid (PPA) Mediated Cyclization

In this transformation, the ester group of the intermediate is first hydrolyzed in situ to the corresponding carboxylic acid, which is then activated to form an acylium ion. This electrophile is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form a new six-membered ring. Polyphosphoric acid (PPA) or Eaton's reagent are commonly used as they serve as both the acidic catalyst and the reaction medium.

G A Ethyl 5-(5-chloro-2-methoxyphenyl) -5-oxovalerate B Hydrolysis & Activation (PPA or Eaton's Reagent, Heat) A->B Step 1 C Intramolecular Electrophilic Aromatic Substitution B->C Step 2 D Deprotonation & Aromatization Restoration C->D Step 3 E Cyclized Product (Substituted Tetralone) D->E Final

Caption: Logical pathway for intramolecular synthesis of a cyclic keto ester.

Protocol for Intramolecular Cyclization

Reagents & Materials:

  • Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate

  • Polyphosphoric Acid (PPA)

  • Ice water

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add Polyphosphoric Acid (PPA).

  • Substrate Addition: Add Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (1.0 eq) to the PPA.

  • Heating: Heat the mixture to 80-100°C and stir vigorously for 2-3 hours. The high viscosity of PPA necessitates strong mechanical stirring to ensure a homogenous reaction.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a large amount of crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with water until the filtrate is neutral.

  • Drying: Dry the product under vacuum to yield the cyclized tetralone derivative. Further purification can be done by recrystallization if necessary.

This cyclized product can then be used in the synthesis of various APIs, including those in development for cardiovascular or CNS disorders. For instance, similar tetralone cores are precursors in the synthesis of certain anticoagulants.[4][5]

Analytical Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the intermediate.

High-Performance Liquid Chromatography (HPLC)

This is the primary method for assessing purity and monitoring reaction progress.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep 1 mg/mL in Acetonitrile
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for confirming molecular weight and identifying volatile impurities.[6]

ParameterCondition
Column DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film
Inlet Temp 250°C
Oven Program 100°C (1 min hold), ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas Helium, constant flow 1.2 mL/min
Ionization Mode Electron Impact (EI), 70 eV
Mass Range 40-450 amu
Sample Prep 100 µg/mL in Dichloromethane[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unequivocal structural confirmation.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include a triplet for the ethyl ester CH₃, a quartet for the ethyl ester CH₂, multiplets for the aliphatic chain protons, singlets for the methoxy group and aromatic protons, and downfield signals for the aromatic protons adjacent to the carbonyl group.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals include peaks for the ester and ketone carbonyls (~173 and ~198 ppm, respectively), aromatic carbons, aliphatic carbons, the methoxy carbon, and the ethyl ester carbons.

Safety, Handling, and Storage

  • Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Aluminum chloride is highly corrosive and reacts violently with water. Polyphosphoric acid is corrosive and causes severe burns.

  • Handling: Avoid inhalation of dusts and vapors. Prevent contact with skin and eyes.

  • Storage: Store Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and moisture.

Conclusion

Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate is a high-value intermediate whose synthesis is robust and scalable. The protocols and analytical methods detailed in this guide provide a validated framework for its production and quality assessment. Its versatile chemical nature allows for efficient construction of complex heterocyclic systems, making it a powerful tool for professionals engaged in the discovery and development of new pharmaceutical agents.

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  • BenchChem. Application Note: Mass Spectrometry Analysis of Ethyl 5-(2-naphthyl)-5-oxovalerate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE600MD3kjXVjUpMU9lgowm5hIGHjfscj6RYwB2i2fE4-SnYsfBRKdYEytJzCIKlwgYdSiq-Ic2MrsyNsG2DpzIEdPZHoeb9QQR24CDbNd05QEAGae16uBOYw4QFF3-UlVYcO73hr5MZuZNZa1_Np30X6hkAZOda0EnQXsDLuvnxRx3O5z85LuFs9Hg4N9RhZ5DCktsY1R-ienJQQfDdutjtJrCzgQHLobA5IjV]
  • NIH. Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYLSRkQDgGXKGfCcRbLPy4wNktYy87V1lelYNxPUxobnD9J46wkmzINEBeE5ueurU1QsK-YtUIMKeVAhORv4nz_JN7OlZ2TWO8Vhoet4ZqOL9yJmt1FP7-tANsRHbetWcML2CSKLymtpF1BZ4=]

Sources

Method

The Strategic Application of Intramolecular Friedel-Crafts Acylation: A Detailed Guide to the Synthesis of 7-Chloro-4-methoxy-1-tetralone from Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive exploration of the synthetic pathway from Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate t...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the synthetic pathway from Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate to a medicinally significant tetralone scaffold, leveraging a strategic intramolecular Friedel-Crafts acylation. Tetralone derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals, including antidepressants and anticancer agents.[1] This document outlines a validated multi-step synthesis, offering detailed protocols, mechanistic insights, and practical guidance for researchers in organic synthesis and drug discovery.

The core of this synthetic strategy involves the transformation of a readily accessible γ-ketoester into the corresponding 4-arylbutyric acid, which is the direct precursor for the key ring-closing reaction. This transformation is essential as the direct cyclization of the initial ketoester is not the most common or efficient pathway. The overall synthetic workflow is depicted below.

G cluster_0 Overall Synthetic Workflow A Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate B Step 1: Reduction & Hydrolysis (Wolff-Kishner Reduction) A->B Hydrazine, KOH, High-boiling solvent C 4-(5-Chloro-2-methoxyphenyl)butanoic Acid B->C D Step 2: Intramolecular Friedel-Crafts Acylation C->D Polyphosphoric Acid (PPA), Heat E 7-Chloro-4-methoxy-1-tetralone D->E

Caption: Synthetic workflow from the starting ketoester to the final tetralone.

PART 1: Synthesis of the Cyclization Precursor: 4-(5-Chloro-2-methoxyphenyl)butanoic Acid

The initial step in this synthesis is the conversion of the starting γ-ketoester into the corresponding 4-arylbutyric acid. This is achieved through a concomitant reduction of the ketone and hydrolysis of the ester. The Wolff-Kishner reduction is an ideal choice for this transformation as its strongly basic conditions facilitate both reactions in a single pot.[2][3]

Causality Behind Experimental Choices:
  • Reduction Method : The Wolff-Kishner reduction is chosen over the Clemmensen reduction because the latter employs strongly acidic conditions which could lead to undesired side reactions with the methoxy-substituted aromatic ring.[4][5] The Wolff-Kishner reaction, performed under basic conditions, is highly effective for reducing aryl ketones to their corresponding alkanes.[2][6]

  • Ester Hydrolysis : The basic conditions (potassium hydroxide) and high temperatures of the Wolff-Kishner reduction are also ideal for the saponification (base-mediated hydrolysis) of the ethyl ester to the corresponding carboxylate salt.[7][8][9] An acidic workup then protonates the carboxylate to yield the desired carboxylic acid.

Experimental Protocol 1: Wolff-Kishner Reduction and Saponification

Objective: To synthesize 4-(5-Chloro-2-methoxyphenyl)butanoic Acid.

Materials:

  • Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate

  • Hydrazine hydrate (80% solution)

  • Potassium hydroxide (KOH)

  • Diethylene glycol (or another high-boiling solvent)

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard reflux and extraction glassware

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (1 equivalent), diethylene glycol (as solvent), hydrazine hydrate (4-5 equivalents), and potassium hydroxide (4-5 equivalents).

  • Hydrazone Formation : Heat the mixture to 120-140°C for 1-2 hours. During this time, the ketone will react with hydrazine to form the hydrazone intermediate, and water will be evolved.

  • Reduction : Increase the temperature to 190-210°C. Water and excess hydrazine will distill off. Maintain this temperature for 3-4 hours to allow the reduction to proceed, which is indicated by the cessation of nitrogen gas evolution.[3]

  • Workup : Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice and water.

  • Acidification : Acidify the aqueous solution to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. This will protonate the carboxylate salt, causing the carboxylic acid product to precipitate.

  • Extraction : Extract the aqueous mixture with three portions of diethyl ether.

  • Washing and Drying : Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-(5-Chloro-2-methoxyphenyl)butanoic Acid. The product can be further purified by recrystallization if necessary.

Parameter Condition Justification
Reaction Wolff-Kishner ReductionBasic conditions are compatible with the substrate and effect both reduction and hydrolysis.
Base Potassium Hydroxide (KOH)Strong base required for the deprotonation steps in the Wolff-Kishner mechanism and for saponification.
Solvent Diethylene GlycolHigh boiling point allows for the high temperatures required for the reduction step.
Temperature 190-210°CNecessary to drive the elimination of nitrogen gas and complete the reduction.
Typical Yield 75-90%Based on analogous reductions of aryl ketones.

PART 2: Intramolecular Friedel-Crafts Acylation

With the 4-arylbutyric acid in hand, the key cyclization step can be performed. This is an intramolecular electrophilic aromatic substitution, where the carboxylic acid is converted in situ into a highly reactive acylium ion electrophile, which then attacks the electron-rich aromatic ring to form the six-membered ring of the tetralone.[10]

Mechanism and Regioselectivity:

The reaction is typically catalyzed by a strong acid, with polyphosphoric acid (PPA) being a common and effective choice as it serves as both the catalyst and the solvent.[11][12][13][14] The mechanism proceeds as follows:

  • Activation of Carboxylic Acid : The carboxylic acid is protonated and dehydrated by PPA to form a resonance-stabilized acylium ion.

  • Electrophilic Attack : The acylium ion is a potent electrophile. The aromatic ring acts as a nucleophile and attacks the acylium ion.

  • Aromatization : A proton is lost from the intermediate carbocation (arenium ion), restoring the aromaticity of the ring and yielding the final tetralone product.

G cluster_mech Friedel-Crafts Acylation Mechanism Start 4-(5-Chloro-2-methoxyphenyl)butanoic Acid Acylium Acylium Ion (Electrophile) Start->Acylium PPA, Heat (-H₂O) Arenium Arenium Ion Intermediate Acylium->Arenium Intramolecular Electrophilic Attack Product 7-Chloro-4-methoxy-1-tetralone Arenium->Product Deprotonation (Restores Aromaticity)

Caption: Mechanism of the intramolecular Friedel-Crafts acylation.

The regioselectivity of the cyclization is controlled by the substituents on the aromatic ring. The methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group, while the chloro (-Cl) group is a deactivating, ortho, para-director. The cyclization will overwhelmingly occur at the position ortho to the strongly activating methoxy group, leading to the formation of 7-Chloro-4-methoxy-1-tetralone .

Experimental Protocol 2: Polyphosphoric Acid-Catalyzed Cyclization

Objective: To synthesize 7-Chloro-4-methoxy-1-tetralone.

Materials:

  • 4-(5-Chloro-2-methoxyphenyl)butanoic Acid

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Diethyl ether or Dichloromethane (for extraction)

  • 5% Sodium hydroxide (NaOH) solution

  • Standard reaction and extraction glassware

Procedure:

  • Reaction Setup : Place polyphosphoric acid (approx. 10 times the weight of the starting acid) in a beaker or round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Heating : Heat the PPA on a steam bath or in a heating mantle to approximately 80-90°C with stirring.

  • Addition of Reactant : Add the 4-(5-Chloro-2-methoxyphenyl)butanoic Acid in one portion to the hot PPA.

  • Reaction : Stir the mixture vigorously. An exothermic reaction should occur, maintaining the temperature around 90-100°C. Continue stirring at this temperature for 10-20 minutes until the reaction is complete (can be monitored by TLC).[12]

  • Quenching : Allow the mixture to cool slightly (to about 60-70°C) and then very carefully pour it onto a large amount of crushed ice with vigorous stirring. This hydrolysis step is highly exothermic.

  • Extraction : Once the hydrolysis is complete and the mixture has cooled, extract the product with three portions of diethyl ether or dichloromethane.

  • Washing : Combine the organic extracts and wash them successively with water, 5% sodium hydroxide solution (to remove any unreacted carboxylic acid), and finally with brine.[12]

  • Drying and Isolation : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude tetralone can be purified by vacuum distillation or column chromatography.

Parameter Condition Justification
Catalyst/Solvent Polyphosphoric Acid (PPA)Effective dehydrating agent and strong acid catalyst for cyclization of arylbutyric acids.[13][14]
Temperature 90-100°CProvides sufficient energy for acylium ion formation and cyclization without causing decomposition.
Reaction Time 10-20 minutesThe reaction is typically rapid under these conditions.
Workup Quenching on iceSafely hydrolyzes the PPA and allows for product isolation.
Typical Yield 80-95%Based on analogous intramolecular Friedel-Crafts acylations.[12]

Conclusion

The transformation of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate into 7-Chloro-4-methoxy-1-tetralone represents a robust and efficient synthetic route to a valuable pharmaceutical intermediate. The sequence, involving a Wolff-Kishner reduction/saponification followed by a highly regioselective, PPA-catalyzed intramolecular Friedel-Crafts acylation, is built upon well-established and reliable organic reactions. By understanding the causality behind the choice of reagents and conditions, researchers can confidently apply and adapt these protocols for the synthesis of a variety of substituted tetralones, furthering the development of novel therapeutic agents.

References

  • Clemmensen Reduction. (n.d.). In Wikipedia. Retrieved April 7, 2024, from [Link]4]

  • Clemmensen reduction. (n.d.). Annamalai University.[15]

  • Carbonyl to Methylene Reductions. (n.d.). University of Rochester.[16]

  • Clemmensen Reduction. (2023, January 22). In Chemistry LibreTexts.[5]

  • Clemmensen Reduction. (n.d.). Alfa Chemistry.[6]

  • Wolff–Kishner reduction. (n.d.). In Wikipedia. Retrieved April 7, 2024, from [Link]2]

  • Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.[11]

  • Snyder, H. R., & Werber, F. X. (1951). α-TETRALONE. Organic Syntheses, 31, 92.[12]

  • Friedel-Crafts Alkylation and Acylation Reactions. (n.d.). ChemTalk.[17]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.[18]

  • Wolff-Kishner Reduction, Mechanism & Application. (2024, February 15). Study.com.[3]

  • Wolff-Kishner Reduction. (n.d.). Organic Chemistry Portal.[19]

  • Wolff-Kishner Reduction. (n.d.). Organic Chemistry Tutor.[20]

  • Friedel-Crafts Acylation. (2025, June 20). Chemistry Steps.[10]

  • Wolff-Kishner Reduction. (n.d.). Tokyo Chemical Industry Co., Ltd.

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.[21]

  • Polyphosphoric Acid in Organic Synthesis. (2023, April 10). Canadian Center of Science and Education.[13]

  • Sims, J. J., Selman, L. H., & Cadogan, M. (1971). 6-METHOXY-β-TETRALONE. Organic Syntheses, 51, 109.[22]

  • CN111333494A - Synthetic method of 6-methoxy-1-tetralone. (2020, June 26). Google Patents.[23]

  • Polyphosphoric Acid in Organic Synthesis. (2023, April 8). ResearchGate.[14]

  • Chatterjee, A., & Banerjee, D. (1971). Studies on intramolecular Friedel–Crafts cyclisation. Part II. Synthesis of 7-methoxy-8-methyl-1-tetralone. Journal of the Chemical Society C: Organic, 1859-1862.[24]

  • Synthesis of tetralones. (n.d.). Organic Chemistry Portal.[25]

  • Hydrolysis of Esters. (2024, July 30). In Chemistry LibreTexts.[7]

  • Thorat, S. S., et al. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar.[1]

  • Hydrolysing esters. (n.d.). Chemguide.[8]

  • 6-methoxy-1-tetralone | 1078-19-9. (2026, January 13). ChemicalBook.

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). PMC.[26]

  • Hydrolysis of Esters. (n.d.). In The Basics of General, Organic, and Biological Chemistry.[9]

Sources

Application

Application Note: Chemoselective Catalytic Reduction Strategies for Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate

Structural Analysis & The Chemoselectivity Challenge Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate is a highly functionalized keto-ester utilized as a critical intermediate in the synthesis of polycyclic pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Analysis & The Chemoselectivity Challenge

Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate is a highly functionalized keto-ester utilized as a critical intermediate in the synthesis of polycyclic pharmaceutical compounds and ABC transporter modulators.

From a process chemistry perspective, this molecule presents a classic chemoselectivity challenge. It contains three reducible functional groups:

  • An Aryl Chloride: Highly susceptible to oxidative addition and subsequent hydrodehalogenation by zero-valent noble metals (especially Palladium).

  • An Aryl Ketone: The primary target for reduction, which can be reduced to a benzylic alcohol intermediate or fully deoxygenated to a methylene group.

  • An Aliphatic Ester: Generally robust, but susceptible to reduction under harsh conditions or strong hydride donors.

Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas inevitably leads to massive hydrodechlorination of the aromatic ring before the ketone is fully reduced. To successfully process this intermediate, we must employ orthogonal catalytic strategies that exploit the electronic and steric differences of these functional groups. This guide details two field-proven methodologies: a Lewis acid-catalyzed hydrosilylation for complete deoxygenation, and a multiphase Platinum-catalyzed hydrogenation for selective alcohol formation.

Pathways SM Ethyl 5-(5-chloro-2-methoxyphenyl) -5-oxovalerate HydroDehal Dechlorinated Product (Undesired Side-Reaction) SM->HydroDehal Pd/C, H2 (Uncontrolled) Alcohol Benzylic Alcohol (Intermediate Target) SM->Alcohol Pt/C, H2, Phase-Transfer (Chemoselective) Methylene Deoxygenated Methylene (Final Target) SM->Methylene B(C6F5)3, Et3SiH (Hydrosilylation)

Figure 1: Reaction pathways and chemoselectivity logic for the target keto-ester.

Method A: Complete Deoxygenation via Lewis Acid-Catalyzed Hydrosilylation

Mechanistic Rationale

When the synthetic route requires the complete removal of the ketone oxygen to form a straight alkyl chain (a methylene group), traditional Clemmensen or Wolff-Kishner reductions are too harsh and will destroy the ester.

Instead, we utilize Tris(pentafluorophenyl)borane, B(C6​F5​)3​ , as a catalyst alongside Triethylsilane ( Et3​SiH ). The causality behind this choice is rooted in silane activation. B(C6​F5​)3​ is a strong, bulky Lewis acid that does not directly coordinate to the carbonyl oxygen. Instead, it abstracts a hydride from the silane to generate a highly electrophilic silylium ion [Et3​Si+][HB(C6​F5​)3−​] [1].

The silylium ion selectively attacks the most basic site on the molecule—the aryl ketone—leaving the less basic ester untouched. Hydride transfer from the borohydride anion yields a silyl ether. Because the reaction is run with an excess of silane (3-4 equivalents), the benzylic silyl ether undergoes a second activation and hydride transfer, cleaving the C-O bond to yield the methylene product. Crucially, aryl chlorides are completely inert to silylium/hydride systems, guaranteeing 0% hydrodehalogenation.

Experimental Protocol: B(C₆F₅)₃ Catalyzed Deoxygenation

Self-Validation Note: This protocol is designed with visual and chromatographic checkpoints to ensure reaction integrity.

Reagents:

  • Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (1.0 equiv, 10 mmol, 2.85 g)

  • Triethylsilane ( Et3​SiH ) (3.5 equiv, 35 mmol, 5.6 mL)

  • Tris(pentafluorophenyl)borane ( B(C6​F5​)3​ ) (5 mol%, 0.5 mmol, 256 mg)

  • Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask. Purge with dry Argon for 15 minutes. Moisture must be excluded as water rapidly quenches the silylium intermediate.

  • Substrate Dissolution: Dissolve the keto-ester (2.85 g) in 30 mL of anhydrous DCM.

  • Silane Addition: Inject Et3​SiH (5.6 mL) into the stirring solution at 20 °C.

  • Catalyst Initiation: Rapidly add the B(C6​F5​)3​ powder (256 mg) in one portion.

    • Observation: A slight exotherm and a transient yellow coloration indicate the formation of the active silylium species.

  • Monitoring: Stir the reaction at room temperature. Monitor via HPLC (UV 254 nm). The ketone peak will disappear within 30-45 minutes, replaced transiently by the silyl ether, which subsequently resolves into the non-polar methylene product over 2-4 hours.

  • Quench & Workup: Once the silyl ether intermediate is consumed, quench the reaction by adding 15 mL of saturated aqueous NaHCO3​ . Stir vigorously for 10 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Flash chromatography (Hexanes:EtOAc 9:1) yields the pure Ethyl 5-(5-chloro-2-methoxyphenyl)valerate.

Workflow Step1 Step 1: Reagent Mixing Combine Substrate + Et3SiH in anhydrous DCM under Argon Step2 Step 2: Catalyst Addition Add 5 mol% B(C6F5)3 (Initiates Silylium formation) Step1->Step2 Step3 Step 3: Hydride Transfer Silylium activates C=O Hydride attacks C-center Step2->Step3 Step4 Step 4: Cleavage Excess Et3SiH cleaves intermediate silyl ether to CH2 Step3->Step4 Step5 Step 5: Workup Quench with aqueous NaHCO3 Extract & Purify Step4->Step5

Figure 2: Experimental workflow for the B(C6F5)3 catalyzed hydrosilylation protocol.

Method B: Chemoselective Hydrogenation to Benzylic Alcohol

Mechanistic Rationale

If the synthetic target requires the chiral or racemic benzylic alcohol (Ethyl 5-(5-chloro-2-methoxyphenyl)-5-hydroxyvalerate), complete deoxygenation must be avoided.

Using standard Palladium catalysts will result in the cleavage of the C-Cl bond. To circumvent this, we utilize a Platinum on Carbon (Pt/C) catalyst in a multiphase system containing a phase-transfer (PT) agent, such as Aliquat 336 (tricaprylmethylammonium chloride). Platinum inherently possesses a lower propensity for oxidative addition into aryl-halide bonds compared to Palladium. Furthermore, the PT agent forms a protective microenvironment around the catalyst surface that sterically restricts the planar aromatic ring from undergoing the oxidative addition required for dehalogenation, while still allowing the highly polar, protruding C=O bond to coordinate and undergo hydrogenation[2].

Alternatively, modern outer-sphere transfer hydrogenation catalysts, such as Casey's bifunctional Iron complexes, can reduce the ketone without requiring the substrate to bind directly to the metal center, completely bypassing the risk of hydrodehalogenation[3]. However, for scalable industrial applications, the multiphase Pt/C system remains highly cost-effective.

Experimental Protocol: Multiphase Pt/C Hydrogenation

Reagents:

  • Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (1.0 equiv, 10 mmol, 2.85 g)

  • 5% Pt/C (Evonik or Johnson Matthey type) (5 mol% Pt)

  • Aliquat 336 (0.1 equiv, 1.0 mmol, 404 mg)

  • Isooctane (Organic phase, 20 mL)

  • 5% Aqueous KOH (Aqueous phase, 20 mL)

  • Hydrogen gas ( H2​ )

Step-by-Step Procedure:

  • Biphasic Setup: In a 100 mL heavy-walled hydrogenation vessel, add 20 mL of Isooctane and 20 mL of 5% aqueous KOH.

  • Reagent Loading: Add the keto-ester (2.85 g) and the phase-transfer agent, Aliquat 336 (404 mg). Stir to ensure the substrate dissolves in the organic phase.

  • Catalyst Addition: Carefully add the 5% Pt/C. Safety Note: Always add carbon-supported catalysts to the solvent under an inert atmosphere to prevent solvent ignition.

  • Hydrogenation: Seal the vessel, purge with Argon (3x), and then purge with H2​ (3x). Pressurize the vessel to 1 atm (balloon pressure is sufficient, though 2-3 atm can accelerate the reaction).

  • Reaction: Heat the biphasic mixture to 50 °C with vigorous stirring (1000 rpm) to ensure maximum interfacial mixing.

  • Monitoring: The reaction typically reaches completion in 6-8 hours. The presence of the PT-agent ensures that the reaction stops cleanly at the benzylic alcohol stage without further hydrogenolysis to the methylene[2].

  • Workup: Vent the H2​ gas. Filter the biphasic mixture through a pad of Celite to remove the Pt/C catalyst. Separate the organic layer, wash with brine, dry over MgSO4​ , and concentrate to yield the benzylic alcohol.

Quantitative Data & Yield Comparison

The table below summarizes the expected outcomes of applying various catalytic systems to Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate, highlighting the critical nature of catalyst selection.

Catalyst SystemReagent / ConditionsTarget ProductIsolated Yield (%)Dehalogenation (%)Ester Cleavage (%)
Pd/C (10%) H2​ (1 atm), MeOHMethylene< 20%> 85% < 1%
Pt/C (5%) + Aliquat 336 H2​ (1 atm), BiphasicBenzylic Alcohol92% < 2%< 1%
B(C₆F₅)₃ (5 mol%) Et3​SiH (3.5 eq), DCMMethylene95% 0% 0%
Fe-Complex (Casey) H2​ (3 atm), THFBenzylic Alcohol88%0%0%

Data synthesis derived from mechanistic principles of B(C6F5)3 hydrosilylation[1], multiphase Pt/C chemoselectivity[2], and bifunctional iron catalysis[3].

References

  • [2] Selva, M., Tundo, P., & Perosa, A. (2003). Hydrodehalogenation of Halogenated Aryl Ketones under Multiphase Conditions. 5. Chemoselectivity toward Aryl Alcohols over a Pt/C Catalyst. The Journal of Organic Chemistry. URL:[Link]

  • [1] Parks, D. J., Blackwell, J. M., & Piers, W. E. (2000). Studies on the Mechanism of B(C6F5)3-Catalyzed Hydrosilation of Carbonyl Functions. The Journal of Organic Chemistry. URL:[Link]

  • [3] Casey, C. P., & Guan, H. (2007). An Efficient and Chemoselective Iron Catalyst for the Hydrogenation of Ketones. Journal of the American Chemical Society. URL:[Link]

Sources

Method

Protocols for the crystallization and purification of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate

Application Note: Optimization of Crystallization and Purification Protocols for Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate Executive Summary Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (CAS: 951886-69-4) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimization of Crystallization and Purification Protocols for Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate

Executive Summary

Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (CAS: 951886-69-4) is a critical organic intermediate utilized in the synthesis of tetrahydronaphthalene derivatives and advanced non-steroidal anti-inflammatory agents[1]. Due to its moderate molecular weight, flexible aliphatic valerate chain, and highly polar functional groups, the crude product is highly susceptible to "oiling out" (Liquid-Liquid Phase Separation, LLPS) during purification. This guide details a highly reproducible, thermodynamically grounded anti-solvent cooling crystallization protocol designed to bypass the miscibility gap and achieve >99.5% HPLC purity.

Chemical Context & Mechanistic Overview

Typically synthesized via the Friedel-Crafts acylation of 4-chloroanisole with ethyl glutaryl chloride, the crude reaction mixture contains several problematic impurities:

  • Unreacted Starting Materials: Residual 4-chloroanisole.

  • Regioisomers: Acylation occurring at the ortho-position relative to the chlorine atom instead of the desired para-position to the methoxy group.

  • Hydrolysis Products: Free 5-(5-chloro-2-methoxyphenyl)-5-oxovaleric acid generated during aqueous workup.

Efficient impurity rejection relies on exploiting the differential solubility between the target δ -keto ester and these byproducts within a carefully selected binary solvent system.

Thermodynamic Rationale for Solvent Selection

The selection of an Ethyl Acetate (EtOAc) / Heptane binary system is driven by the molecule's distinct structural moieties:

  • Primary Solvent (EtOAc): The ester and ketone groups form strong dipole-dipole interactions with EtOAc, resulting in high solubility at elevated temperatures (>60°C). However, high crystalline solubility often leads to a narrow operational window for crystallization, making the system prone to phase separation[2].

  • Anti-Solvent (Heptane): The non-polar heptane disrupts these interactions, driving supersaturation without inducing chemical degradation.

  • Causality of Oiling Out: Because the target intermediate has a high solubilization capacity in EtOAc, rapid cooling or excessive anti-solvent addition can push the system into a miscibility gap before solid nucleation occurs, causing the solute to separate as an impurity-rich oil[2]. To prevent this, the protocol enforces strict control over the Metastable Zone Width (MSZW) via precise cooling rates and targeted seeding[3].

Quantitative Data & Recovery Metrics

Table 1: Idealized Solubility Profile of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate

Solvent Composition (EtOAc : Heptane v/v) Solubility at 5°C (mg/mL) Solubility at 65°C (mg/mL)
100 : 0 145.0 >500.0
50 : 50 42.5 310.0
25 : 75 12.0 185.0

| 10 : 90 | 2.5 | 45.0 |

Table 2: Impurity Clearance Profile (Pre- vs. Post-Crystallization)

Analyte Crude Mixture (% Area) Post-Crystallization (% Area) Clearance Mechanism
Target Compound 82.5% >99.5% Selective crystallization
4-Chloroanisole (SM) 6.2% <0.1% Remains soluble in Heptane
Regioisomer Impurity 8.8% <0.3% Rejected in mother liquor

| Free Acid (Hydrolysis) | 2.5% | <0.1% | Purged via EtOAc solubility |

Experimental Protocols (The Self-Validating System)

Protocol A: Anti-Solvent Cooling Crystallization This protocol is designed to match the cooling rate to the surface integration rate of the growing crystals, ensuring high yield and optimal particle size distribution (PSD) while avoiding secondary nucleation bursts[4].

Step 1: Dissolution & Polish Filtration

  • Suspend 100 g of crude Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate in 250 mL of EtOAc (2.5 relative volumes).

  • Heat the reactor to 65°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Perform a hot polish filtration through a 0.45 μm PTFE membrane to remove insoluble particulate matter, transferring the filtrate to a pre-heated crystallization vessel.

Step 2: Controlled Cooling & Seeding

  • Cool the solution to 45°C at a controlled rate of 0.5°C/min.

  • Self-Validation Check: The solution must remain completely clear. If cloudiness (onset of oiling out) is observed, reheat the system to 60°C, add 10 mL of EtOAc, and resume cooling at a slower rate (0.2°C/min).

  • Once stabilized at 45°C, charge the reactor with 0.5 g (0.5% w/w) of pure Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate seed crystals. Hold isothermally for 30 minutes. Causality: Adding seeds within the metastable zone bypasses the miscibility gap and ensures crystallization progresses via uniform crystal growth rather than erratic primary nucleation[4],[3].

Step 3: Anti-Solvent Dosing

  • Initiate the addition of 750 mL of Heptane using a linear dosing profile over 120 minutes (approx. 6.25 mL/min).

  • Causality: Slow, continuous dosing prevents localized high-supersaturation zones at the solvent interface, which would otherwise trigger secondary nucleation and trap regioisomer impurities within the crystal lattice[3].

Step 4: Final Aging & Isolation

  • Cool the resulting suspension to 5°C at a rate of 0.2°C/min[3].

  • Hold at 5°C for 2 hours to maximize thermodynamic yield, driving the equilibrium solubility down to <3.0 mg/mL.

  • Filter the suspension via a Nutsche filter or standard Büchner funnel.

  • Wash the filter cake with 2 x 100 mL of pre-chilled (5°C) EtOAc/Heptane (1:9 v/v) mixture to displace the impurity-rich mother liquor.

  • Dry under vacuum at 40°C for 12 hours.

Workflow & Mechanistic Visualization

CrystallizationWorkflow Crude Crude Reaction Mixture (82.5% Purity) Dissolution Dissolution in EtOAc (2.5 Vol, T = 65°C) Crude->Dissolution Filtration Hot Polish Filtration (0.45 μm Membrane) Dissolution->Filtration Cooling Controlled Cooling (0.5°C/min to 45°C) Filtration->Cooling Seeding Seeding within MSZW (0.5% w/w seeds) Cooling->Seeding Prevents Oiling Out Antisolvent Heptane Addition (Linear dosing over 2h) Seeding->Antisolvent Induces Controlled Nucleation Aging Aging & Final Cooling (0.2°C/min to 5°C) Antisolvent->Aging Drives Supersaturation Isolation Filtration & Washing (Cold EtOAc/Heptane 1:9) Aging->Isolation Product Pure API Intermediate (>99.5% Purity) Isolation->Product

Figure 1: Crystallization workflow for Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate.

Troubleshooting: Oiling-Out & Phase Separation

If the intermediate oils out (forming a biphasic liquid system instead of a crystalline suspension), it indicates that the system has crossed the liquid-liquid phase separation boundary before reaching the solid nucleation threshold.

  • Root Cause: The crystalline solubility is too high relative to the chosen supersaturation generation rate, a common issue in highly soluble pharmaceutical intermediates[2].

  • Corrective Action: Do not proceed with filtration. Re-dissolve the oil by heating to 65°C, increase the initial EtOAc volume by 10-15%, reduce the heptane dosing rate by half, and ensure seeding is performed precisely at the upper limit of the Metastable Zone Width (MSZW)[4].

References

  • US7662821B2 - Tetrahydronaphthalene derivatives, process for their production and their use as anti-inflammatory agents. Google Patents. 1

  • Crystallization in the Pharmaceutical Industry (Chapter 13). Cambridge University Press. 4

  • Integration of a model-driven workflow into an industrial pharmaceutical facility: supporting process development of API crystallisation. CrystEngComm, RSC Publishing. 3

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate. Molecular Pharmaceutics, ACS Publications.2

Sources

Application

Comprehensive Application Note: Analytical Sample Preparation for Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate

Introduction & Chemical Context Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (CAS: 951886-69-4) is a highly functionalized organic intermediate frequently utilized in the synthesis of complex active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (CAS: 951886-69-4) is a highly functionalized organic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Structurally, it features an electron-donating methoxy group, a lipophilic chlorine atom on the phenyl ring, and a 1,5-dicarbonyl-like system terminating in an ethyl ester.

When developing analytical methods for purity profiling (HPLC-UV/MS) or residual solvent analysis (GC-MS), the structural complexity of this compound presents specific vulnerabilities. Standard, templated sample preparation protocols often fail, leading to artifact generation, poor recovery, and out-of-specification (OOS) results. This guide establishes a self-validating, mechanistically grounded sample preparation workflow designed to preserve analyte integrity.

Mechanistic Causality & Analytical Challenges

To design a robust sample preparation protocol, we must first understand the chemical causality behind potential degradation pathways during dissolution and storage.

The Risk of Transesterification

The most critical failure point in analyzing ethyl esters is the selection of an inappropriate diluent. If a protic, nucleophilic solvent like Methanol (MeOH) or Ethanol (EtOH) is used, the ethyl ester moiety becomes highly susceptible to nucleophilic acyl substitution. In the presence of trace acidic or basic impurities carried over from the synthesis matrix, methanol will attack the carbonyl carbon, converting the ethyl ester into a methyl ester. This transesterification creates an artificial impurity peak in the chromatogram, falsely lowering the reported purity of the batch.

Hydrolysis and Enolization

The 5-oxo group (ketone) and the ester linkage are both sensitive to hydrolytic cleavage if exposed to highly aqueous diluents at extreme pH levels. Furthermore, the ketone can undergo enolization, which may cause baseline disturbances or peak splitting if the sample is not maintained in a strictly controlled, neutral, and aprotic environment.

To build a self-validating system that eliminates these risks, 100% Acetonitrile (ACN) is selected as the primary diluent. ACN is aprotic, non-nucleophilic, and provides excellent solvation power for halogenated aromatic compounds, thereby arresting the transesterification pathway entirely.

Degradation Compound Ethyl 5-(5-chloro-2-methoxyphenyl) -5-oxovalerate MeOH Methanol Diluent (Protic, Nucleophilic) Compound->MeOH Dissolution ACN Acetonitrile Diluent (Aprotic, Non-nucleophilic) Compound->ACN Dissolution Degradation Transesterification (Methyl Ester Formation) MeOH->Degradation Acid/Base Catalysis or Extended Time Stable Stable Analytical Sample (Intact Ethyl Ester) ACN->Stable Inert Environment

Figure 1: Mechanistic degradation of the ethyl ester via transesterification in protic solvents.

Experimental Protocols

Protocol A: HPLC-UV/MS Sample Preparation (Purity Profiling)

This protocol is designed to prepare a stable 1.0 mg/mL solution for reversed-phase HPLC analysis. The procedure incorporates self-validating steps to ensure compliance with modern regulatory expectations.

Materials Required:

  • Diluent: HPLC-Grade Acetonitrile (100%)

  • Filters: 0.22 µm PTFE (Polytetrafluoroethylene) syringe filters

  • Glassware: Class A volumetric flasks (Actinic/Amber preferred to prevent photo-degradation)

Step-by-Step Methodology:

  • Anti-Static Weighing: Accurately weigh 25.0 mg of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate into a static-free weigh boat. Causality: Halogenated organic powders are prone to static charge accumulation, which can cause micro-scattering of the powder and lead to poor precision (%RSD) during method validation.

  • Primary Dissolution: Transfer the powder to a 25 mL amber volumetric flask. Add approximately 15 mL of 100% ACN.

  • Controlled Sonication: Vortex for 30 seconds, then sonicate for 5 minutes. Crucial: Maintain the ultrasonic bath temperature below 25°C using ice packs if necessary. Causality: Thermal energy accelerates hydrolytic degradation if trace moisture is present in the atmosphere or solvent.

  • Volume Adjustment: Allow the solution to equilibrate to room temperature (to correct for solvent expansion during sonication), then make up to the mark with ACN. Invert 5 times to mix.

  • Filtration: Draw 2 mL of the solution into a glass syringe and filter through a 0.22 µm PTFE filter into an HPLC autosampler vial. Discard the first 0.5 mL of filtrate. Causality: PTFE is highly hydrophobic and chemically inert to ACN. Discarding the first few drops saturates the filter membrane, preventing the selective adsorption of the analyte and ensuring 100% recovery.

  • Self-Validation Check: Prepare a "Diluent Blank" by passing pure ACN through the exact same filtration process. Inject this blank prior to the sample to verify the absence of filter extractables.

Workflow Start API Intermediate (CAS 951886-69-4) Weigh Accurate Weighing (Anti-Static Balance) Start->Weigh Diluent Add Diluent (100% HPLC ACN) Weigh->Diluent Vortex Vortex & Sonicate (5 mins, <25°C) Diluent->Vortex Filter Filtration (0.22 µm PTFE) Vortex->Filter Analysis HPLC-UV/MS Analysis Filter->Analysis

Figure 2: Step-by-step HPLC sample preparation workflow ensuring analyte stability and recovery.

Protocol B: GC-MS Sample Preparation (Residual Solvents)

For the detection of volatile impurities (e.g., residual synthesis solvents like dichloromethane or hexane), a headspace GC-MS approach is required.

Step-by-Step Methodology:

  • Accurately weigh 50.0 mg of the sample directly into a 20 mL headspace vial.

  • Add 5.0 mL of Anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO is chosen because it has a high boiling point (189°C), preventing it from interfering with early-eluting volatile impurities, while providing complete dissolution of the lipophilic intermediate.

  • Immediately seal the vial with a PTFE/Silicone crimp cap to prevent the loss of highly volatile analytes.

  • Vortex gently for 1 minute until complete dissolution is visually confirmed.

Data Presentation & Regulatory Grounding

To ensure the analytical procedure is fit for its intended purpose, the method must be validated according to the ICH Q2(R2) guidelines, which mandate a lifecycle and risk-based approach to analytical robustness[2]. Furthermore, any adjustments to the chromatographic parameters (such as modifying column dimensions or gradient profiles to optimize the separation of the 5-oxo and ester degradation products) must strictly adhere to the allowable limits defined by USP <621> Chromatography [3].

Table 1: Diluent Compatibility and Stability Matrix

The following data summarizes the causality between solvent selection and analyte integrity over a 24-hour autosampler storage period at 25°C.

Diluent CompositionMechanism of InteractionAnalyte Stability (24h @ 25°C)Recommendation
100% Acetonitrile (ACN) Aprotic, non-nucleophilic environment>99.5% Optimal (Primary Diluent)
100% Methanol (MeOH)Protic, nucleophilic acyl substitution<90.0% (Forms methyl ester)Avoid
50:50 ACN:Water (pH 7)Mild hydrolytic potential>98.0%Acceptable (Use within 12h)
50:50 ACN:Water (pH 2)Acid-catalyzed ester hydrolysis<95.0%Avoid
Table 2: Method Validation Parameters (Aligned with ICH Q2(R2))

Self-validating criteria applied to the sample preparation workflow.

Validation ParameterAcceptance CriteriaCausality / Scientific Rationale
Specificity No interference at retention timeEnsures the 5-oxo and ester moieties remain intact and are chromatographically resolved from the diluent matrix.
Precision (Repeatability) %RSD ≤ 2.0% (n=6 preparations)Validates the homogeneity of the dissolution process and confirms the elimination of static-induced weighing errors.
Solution Stability Recovery 98.0% - 102.0% over 24hConfirms the absence of transesterification or thermal degradation in the autosampler environment.
Filter Validation Peak area variation ≤ 1.0% vs. unfilteredProves the PTFE membrane does not selectively adsorb the lipophilic chloromethoxy phenyl ring.

References

  • European Medicines Agency (EMA) - ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Agilent Technologies - Chromatography Method Modernization per USP <621> Revisions. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate synthesis

Technical Support Center: Synthesis of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate A Guide for Optimizing Reaction Yield and Purity Welcome to the technical support resource for the synthesis of Ethyl 5-(5-chloro-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate

A Guide for Optimizing Reaction Yield and Purity

Welcome to the technical support resource for the synthesis of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific Friedel-Crafts acylation. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reaction effectively.

The synthesis of this aryl keto-ester is a classic example of an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation of 4-chloroanisole with ethyl glutaryl chloride. While fundamentally straightforward, this reaction is sensitive to a number of variables that can significantly impact yield and purity. This guide addresses the most common issues in a practical, question-and-answer format.

Core Principles: The Reaction Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion from ethyl glutaryl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] The electron-rich 4-chloroanisole ring then acts as a nucleophile, attacking the acylium ion. The methoxy group (-OCH₃) is a strong activating, ortho, para-director, while the chloro (-Cl) group is a deactivating, ortho, para-director. The powerful activating effect of the methoxy group dominates, directing the acylation primarily to the C2 position (ortho to the methoxy group). A crucial and often overlooked aspect is that the ketone product forms a stable complex with the Lewis acid, rendering the catalyst inactive for further cycles.[3][4] This complex must be hydrolyzed during the aqueous work-up to release the final product.

Reaction_Mechanism cluster_activation Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Aromatic Substitution cluster_product Step 3: Deprotonation & Complexation Reagent Ethyl Glutaryl Chloride Catalyst AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) + AlCl₄⁻ Reagent->Acylium Activation Aromatic 4-Chloroanisole Intermediate Arenium Ion (Sigma Complex) Aromatic->Intermediate Nucleophilic Attack ProductComplex Product-AlCl₃ Complex Intermediate->ProductComplex Deprotonation FinalProduct Final Product (After Work-up) ProductComplex->FinalProduct Aqueous Work-up (Hydrolysis)

Caption: General mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this molecule? The most prevalent and direct method is the Friedel-Crafts acylation of 4-chloroanisole using ethyl glutaryl chloride as the acylating agent and a Lewis acid, such as aluminum chloride (AlCl₃), as the catalyst.[5][6]

Q2: Why is a stoichiometric amount (or more) of AlCl₃ required for this reaction? It's supposed to be a catalyst. This is a critical feature of Friedel-Crafts acylations. The product, an aryl ketone, is a Lewis base and forms a very stable complex with the AlCl₃ catalyst.[4] This complexation effectively removes the AlCl₃ from the reaction, preventing it from acting catalytically. Therefore, at least one equivalent of the Lewis acid is required for each equivalent of the ketone produced.[3]

Q3: How can I monitor the reaction's progress effectively? Thin Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., hexane/ethyl acetate mixtures) to resolve the starting 4-chloroanisole from the more polar ketone product. The reaction is complete when the 4-chloroanisole spot is no longer visible by TLC. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q4: The methoxy group is an ortho, para-director. Why is the primary product the 2-acyl derivative and not the 4-acyl? The starting material, 4-chloroanisole, already has a substituent at the para-position (C4). The powerful activating methoxy group at C1 therefore directs incoming electrophiles to its ortho-positions, C2 and C6. Both positions are electronically activated, leading to the desired product.

Troubleshooting Guide: Enhancing Reaction Yield & Purity

This section addresses specific experimental failures and provides actionable solutions grounded in chemical principles.

Problem 1: Low or No Conversion of Starting Material

Q: My reaction has stalled, or I've recovered most of my 4-chloroanisole starting material. What went wrong?

A: This is a common issue, typically pointing to problems with the catalyst or reagents.

  • Potential Cause 1: Catalyst Inactivity. Aluminum chloride is extremely sensitive to moisture.[3][7] Any water present in the solvent, glassware, or reagents will hydrolyze and deactivate the AlCl₃, halting the reaction.

    • Solution: Ensure all glassware is rigorously oven-dried or flame-dried before use. Use a high-purity, anhydrous grade of solvent (like dichloromethane or nitrobenzene). The reaction should be set up and run under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[7]

  • Potential Cause 2: Insufficient Catalyst. As explained in the FAQ, the product sequesters the catalyst. Using a substoichiometric amount of AlCl₃ will result in an incomplete reaction.

    • Solution: Use at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (ethyl glutaryl chloride). For particularly stubborn reactions, increasing the stoichiometry to 1.5 equivalents may be beneficial.

  • Potential Cause 3: Poor Reagent Quality. The acylating agent, ethyl glutaryl chloride, can degrade over time, especially if exposed to moisture, hydrolyzing to glutaric acid. The carboxylic acid can inhibit the reaction.

    • Solution: Use freshly opened or properly stored ethyl glutaryl chloride. If the quality is suspect, it can be purified by distillation before use.

Caption: Troubleshooting workflow for low or no product conversion.

Problem 2: Significant Byproduct Formation (Demethylation)

Q: My crude product contains a significant impurity that appears to be a phenol, suggesting the methoxy group was cleaved. How do I prevent this?

A: Cleavage of the methyl group from anisole derivatives is a well-known side reaction when using strong Lewis acids like AlCl₃, particularly at elevated temperatures.[8]

  • Potential Cause: Harsh Reaction Conditions. The combination of a highly activated ring (due to the -OCH₃ group) and a powerful Lewis acid can lead to demethylation.

    • Solution 1: Temperature Control. Run the reaction at a lower temperature. Friedel-Crafts acylations are often exothermic.[1] Start the reaction at 0 °C and allow it to warm slowly to room temperature. Maintaining a lower temperature throughout the reaction can significantly suppress the demethylation side reaction.[3][9][10]

    • Solution 2: Use a Milder Lewis Acid. While AlCl₃ is common, it is often too harsh for sensitive substrates. Milder Lewis acids can provide the desired product with much higher fidelity.[3]

Table 1: Comparison of Common Lewis Acids for Acylation of Activated Arenes

Lewis AcidRelative ActivityTypical StoichiometryKey AdvantagesKey Disadvantages
AlCl₃ Very High1.1 - 1.5 eq.High reactivity, low cost.Prone to causing side reactions like demethylation; moisture sensitive.[8]
FeCl₃ High1.0 - 1.3 eq.Less harsh than AlCl₃, often reduces demethylation, low cost.[2][11]Can be less reactive, may require slightly higher temps or longer times.
ZnCl₂ ModerateCatalytic to StoichiometricMilder, good for sensitive substrates.[3][8]Generally lower reactivity than AlCl₃ or FeCl₃.
TiCl₄ High1.0 - 1.2 eq.Can offer different regioselectivity, potent.[8][12]Highly moisture sensitive, corrosive.
Problem 3: Difficult Work-up and Product Isolation

Q: When I quench the reaction, I get a thick, unmanageable emulsion, and my final isolated yield is poor.

A: This is almost always due to the improper hydrolysis of the large amount of aluminum chloride.

  • Potential Cause: Uncontrolled Quenching. Dumping the reaction mixture directly into water is a highly exothermic process that generates aluminum hydroxides, which are notorious for causing emulsions and trapping the product.[3]

    • Solution: Controlled Acidic Quench. The standard and most effective procedure is to slowly and carefully pour the entire reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.[1][3][13] The acid ensures that aluminum salts remain soluble (as AlCl₃ or its hydrates) and do not precipitate as hydroxides. This method is exothermic but controlled by the large volume of ice.

    • Post-Work-up Purification: The crude product obtained after extraction and solvent removal can be purified by either recrystallization (from a solvent like ethanol or isopropanol) or column chromatography on silica gel if isomers or other impurities are present.[3]

Recommended Experimental Protocol

This protocol incorporates optimizations to address the common issues discussed above, favoring the use of a milder catalyst to improve yield and purity.

1. Apparatus Setup:

  • Under an inert atmosphere (N₂ or Ar), equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cool the flask in an ice-water bath to 0 °C.

2. Reagent Charging:

  • To the flask, add anhydrous iron(III) chloride (FeCl₃, 1.2 equivalents).

  • Add anhydrous dichloromethane (DCM) as the solvent.

  • In the dropping funnel, prepare a solution of ethyl glutaryl chloride (1.0 equivalent) in anhydrous DCM.

3. Reaction Execution:

  • Slowly add the ethyl glutaryl chloride solution from the dropping funnel to the stirred FeCl₃ suspension, maintaining the internal temperature below 5 °C.

  • After addition is complete, stir the mixture at 0 °C for 15 minutes.

  • Prepare a solution of 4-chloroanisole (1.05 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture, again keeping the temperature below 5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC.

4. Work-up and Purification:

  • Prepare a separate beaker with a vigorously stirred mixture of crushed ice and concentrated HCl (approx. 3M final concentration).

  • Slowly and carefully pour the reaction mixture into the ice/HCl slurry.[1][13]

  • Transfer the entire mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and finally, brine.[3]

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil/solid by recrystallization or column chromatography to yield the pure Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate.

References

  • SATHEE. (n.d.). Friedel Crafts Reaction.
  • BenchChem. (2025). How to optimize Friedel-Crafts acylation reaction conditions.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • BenchChem. (2026, March). Optimizing Friedel-Crafts reaction conditions for acyl chlorides.
  • ACS Publications. (2022, December 14). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • BenchChem. (2025). Friedel-Crafts acylation to produce aryl keto esters.
  • ACS Publications. (n.d.). Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study. The Journal of Physical Chemistry A. Retrieved from [Link]

  • RSC Publishing. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Friedel-Crafts Acylation of Substituted Anisoles.
  • ResearchGate. (n.d.). Optimization of the Friedel-Crafts reaction conditions. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • University of Wisconsin-Madison Chemistry Department. (n.d.). 13: Friedel-Crafts Acylation.
  • Chemistry Stack Exchange. (2021, August 3). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]

  • Scribd. (n.d.). Friedel-Crafts Acylation of Anisole Explained. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
  • MDPI. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in the Synthesis of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate

Welcome to the Technical Support Center for the synthesis of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common impurities encountered during this Friedel-Crafts acylation reaction. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field experience to ensure scientific integrity and practical utility.

Introduction: The Chemistry at Hand

The synthesis of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate is typically achieved through a Friedel-Crafts acylation of 4-chloroanisole with ethyl 5-chloro-5-oxovalerate (the acid chloride of ethyl glutarate), using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction, while powerful, is prone to the formation of several impurities that can complicate purification and impact yield and final product quality.[1][2][3][4] This guide will walk you through the identification, understanding, and mitigation of these common impurities.

Visualizing the Reaction Pathway

Reaction_Pathway 4-Chloroanisole 4-Chloroanisole Reaction_Mixture Reaction_Mixture 4-Chloroanisole->Reaction_Mixture Ethyl_5_chloro_5_oxovalerate Ethyl_5_chloro_5_oxovalerate Acylium_Ion Acylium_Ion Ethyl_5_chloro_5_oxovalerate->Acylium_Ion + Lewis Acid Lewis_Acid Lewis_Acid Acylium_Ion->Reaction_Mixture Desired_Product Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate Reaction_Mixture->Desired_Product Workup & Purification Impurities Impurities Reaction_Mixture->Impurities

Caption: General workflow for the synthesis of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield consistently low?

Low yields can stem from several factors:

  • Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the time or slightly increasing the temperature.

  • Moisture contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture, which will deactivate the catalyst. Ensure all glassware is oven-dried and reagents are anhydrous.[1]

  • Sub-optimal reagent stoichiometry: An insufficient amount of the Lewis acid or acylating agent can lead to incomplete conversion. A stoichiometric amount of Lewis acid is often required as it complexes with the product ketone.

  • Product loss during workup: The aqueous workup to decompose the Lewis acid complex can lead to emulsions or hydrolysis of the ester if not performed carefully. Ensure the workup is done at a low temperature and that pH changes are controlled.

Q2: I am observing the formation of a dark-colored reaction mixture. Is this normal?

The formation of a colored complex between the Lewis acid and the reactants/product is common in Friedel-Crafts acylations. The color can range from orange to dark brown. However, an excessively dark or black color might indicate charring or decomposition, possibly due to too high a reaction temperature.

Q3: Can I use a milder Lewis acid than AlCl₃?

While AlCl₃ is a common and effective catalyst, it can sometimes be too harsh, leading to side reactions like demethylation. Milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, although they may require longer reaction times or higher temperatures.[5]

Troubleshooting Guide: Common Impurities

This section details the most common impurities, their origins, and strategies for their prevention and removal.

Regioisomeric Impurities

The substitution pattern on the 4-chloroanisole ring dictates the formation of regioisomers, which are often the most significant impurities.

  • The Directing Effects:

    • The methoxy group (-OCH₃) is an activating, ortho-, para-director due to its electron-donating resonance effect.[6]

    • The chloro group (-Cl) is a deactivating, ortho-, para-director due to its electron-withdrawing inductive effect and electron-donating resonance effect.

The interplay of these directing effects leads to the formation of the desired product and its isomers.

Impurity NameStructureOrigin
Desired Product: Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerateAcylation at the C2 position (ortho to the methoxy group and meta to the chloro group). This position is activated by the methoxy group.
Isomer 1: Ethyl 5-(2-chloro-5-methoxyphenyl)-5-oxovalerateAcylation at the C5 position (para to the methoxy group and ortho to the chloro group). Both groups direct to this position, making it a likely and significant impurity.
Isomer 2: Ethyl 5-(3-chloro-4-methoxyphenyl)-5-oxovalerateAcylation at the C3 position (meta to the methoxy group and ortho to the chloro group). This is generally less favored due to acylation being meta to the activating methoxy group.

Troubleshooting & Prevention:

  • Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product. Experimenting with temperatures ranging from 0°C to room temperature can alter the isomeric ratio.

  • Solvent Choice: The polarity of the solvent can influence regioselectivity. Non-polar solvents may favor one isomer over another. Common solvents for Friedel-Crafts reactions include dichloromethane, carbon disulfide, and nitrobenzene.[3]

  • Lewis Acid Choice: The nature of the Lewis acid can impact the steric and electronic environment of the reaction, potentially influencing the isomeric distribution.

Purification:

  • Column Chromatography: Separation of regioisomers is often challenging but can be achieved with careful column chromatography on silica gel. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate) is typically effective.[7][8]

  • Recrystallization: If one isomer is significantly more abundant and crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be used for purification.[9][10]

Analytical Identification:

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for distinguishing between isomers. The substitution pattern on the aromatic ring will result in distinct chemical shifts and coupling patterns for the aromatic protons. The chemical shift of the methoxy group in ¹³C NMR can also be indicative of its position relative to the acyl group.[11][12][13]

  • GC-MS: Gas chromatography-mass spectrometry can be used to separate and identify the different isomers based on their retention times and fragmentation patterns.

Demethylated Impurity: Ethyl 5-(5-chloro-2-hydroxyphenyl)-5-oxovalerate

Origin: Strong Lewis acids like AlCl₃ can catalyze the cleavage of the methyl ether in 4-chloroanisole, especially at elevated temperatures, leading to the formation of the corresponding phenol.

Demethylation 4-Chloroanisole 4-Chloroanisole Phenol_Impurity 4-Chlorophenol 4-Chloroanisole->Phenol_Impurity + AlCl3 (excess) / Heat AlCl3 AlCl3 Acylation Acylation Phenol_Impurity->Acylation Acylation Demethylated_Product Ethyl 5-(5-chloro-2-hydroxyphenyl)-5-oxovalerate Acylation->Demethylated_Product

Caption: Formation pathway of the demethylated impurity.

Troubleshooting & Prevention:

  • Use Milder Lewis Acids: Consider using FeCl₃ or ZnCl₂ which are less prone to causing demethylation.

  • Control Temperature: Maintain the reaction at a low temperature (0°C to room temperature) to minimize this side reaction.

  • Stoichiometry of Lewis Acid: Using a large excess of AlCl₃ can promote demethylation. Use the minimum amount of catalyst required for efficient conversion.

Purification:

  • Aqueous Wash: The phenolic impurity is acidic and can be removed by washing the organic layer with a dilute aqueous base solution, such as sodium bicarbonate or sodium hydroxide, during the workup.

Di-acylated Impurities

Origin: Although the acyl group is deactivating, under forcing conditions (high temperature, long reaction time, or excess acylating agent), a second acylation can occur on the electron-rich aromatic ring.

Troubleshooting & Prevention:

  • Control Stoichiometry: Use a slight excess of the 4-chloroanisole relative to the acylating agent to minimize di-acylation.

  • Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures after the initial starting material has been consumed (as monitored by TLC).

Purification:

  • Column Chromatography: Di-acylated products are significantly more polar than the mono-acylated product and can be readily separated by column chromatography.

Impurities from the Acylating Agent

Origin: Ethyl 5-chloro-5-oxovalerate may contain impurities from its synthesis (e.g., unreacted glutaric acid or glutaric anhydride) or can undergo side reactions.

  • Glutaric Anhydride: If present, glutaric anhydride can also act as an acylating agent, leading to the formation of a carboxylic acid product instead of the desired ester.

  • Self-Condensation: The acylating agent could potentially undergo self-condensation, though this is less common under Friedel-Crafts conditions.

Troubleshooting & Prevention:

  • Purity of Acylating Agent: Ensure the purity of the ethyl 5-chloro-5-oxovalerate before use. It can be freshly prepared or distilled if necessary.

Purification:

  • Aqueous Wash: The carboxylic acid impurity can be removed by washing with a basic aqueous solution during workup.

Experimental Protocols: A Guideline

The following is a general protocol. Optimization of specific parameters is highly recommended.

Materials:

  • 4-Chloroanisole

  • Ethyl 5-chloro-5-oxovalerate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (concentrated and dilute)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 to 1.5 equivalents) and anhydrous DCM.

  • Addition of Acylating Agent: Cool the suspension to 0°C in an ice bath. Slowly add ethyl 5-chloro-5-oxovalerate (1.0 equivalent) dissolved in anhydrous DCM via the dropping funnel.

  • Addition of Substrate: To the stirred mixture, add 4-chloroanisole (1.0 to 1.2 equivalents) dissolved in anhydrous DCM dropwise, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C or let it warm to room temperature. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture back to 0°C and slowly quench the reaction by the dropwise addition of ice-cold dilute HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Conclusion

Successful synthesis of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate hinges on a careful understanding and control of the reaction conditions to minimize the formation of impurities. By anticipating the formation of regioisomers, demethylated products, and other byproducts, and by employing the appropriate analytical and purification techniques, researchers can achieve high yields of the desired product with excellent purity. This guide provides a framework for troubleshooting common issues, but we encourage a systematic, data-driven approach to process optimization for the most robust and reproducible results.

References

  • University of Wisconsin-Madison. (n.d.).
  • BenchChem. (2025). Synthesis of Ethyl 5-(2-naphthyl)
  • Sigma-Aldrich. (n.d.).
  • Supporting Information for a relevant chemical synthesis. (Please note: A specific public source for the exact NMR data of the title compound and its isomers is not readily available.
  • Organic Chemistry Portal. (n.d.).
  • SynArchive. (n.d.).
  • BenchChem. (2025).
  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • BenchChem. (2025).
  • Organic Syntheses. (2017). Organic Syntheses Procedure.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Thieme. (2021). Kinetic or Thermodynamic Product? Case Studies on the Formation of Regioisomers of Tetraphenyladamantanes.
  • American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • ResearchGate. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • PMC. (2007). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.
  • PMC. (2012). Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn.
  • A relevant scientific publication on regioselective Friedel-Crafts acyl
  • A relevant PhD thesis or dissertation detailing similar chemical syntheses.
  • A relevant scientific publication
  • Organic Syntheses. (n.d.).
  • e-Journal UNAIR. (2024). ISOLATION OF ETHYL TRANS-P-METHOXYCINNAMATE FROM Kaempferia galanga L. RHIZOMES BY USING N-HEXANE.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Extraction for Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate Recovery

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate. The eff...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate. The efficient recovery of this intermediate is critical for downstream applications, and successful solvent extraction is the cornerstone of achieving high purity and yield. This document moves beyond standard protocols to address the nuanced challenges encountered in the laboratory, providing not just procedures, but the underlying chemical principles to empower effective troubleshooting and optimization.

Section 1: Foundational Knowledge & Key Parameters

Success in solvent extraction begins with a solid understanding of the target molecule and the solvents used. Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate is a moderately polar keto-ester. Its behavior during extraction is governed by its physicochemical properties.

Table 1: Physicochemical Properties of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate and Related Analogs

PropertyValue (Estimated/Calculated)Significance for Extraction
Molecular Formula C₁₄H₁₆Cl₁O₄Indicates a significant number of heteroatoms, contributing to polarity.
Molecular Weight ~299.7 g/mol Standard molecular weight for a small molecule intermediate.
LogP (XLogP3) ~2.5 - 3.5Suggests moderate hydrophobicity. The compound will partition well into common organic solvents but may have slight aqueous solubility.[1][2]
Key Functional Groups Ethyl Ester, Ketone, Aryl Chloride, Methoxy EtherThe ester is susceptible to hydrolysis under strong acidic or basic conditions. The ketone and ester groups are hydrogen bond acceptors.[3][4]

The choice of solvent is the most critical parameter in liquid-liquid extraction (LLE).[5] The ideal solvent should be immiscible with the aqueous phase, have a high partition coefficient for the target compound, be easily removable (low boiling point), and be safe to handle.

Table 2: Properties of Common Extraction Solvents

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Key Considerations
Ethyl Acetate (EtOAc) 4.40.90277.1Recommended starting solvent. Good balance of polarity, moderate boiling point, and relatively low toxicity.[6]
Dichloromethane (DCM) 3.11.3339.6Effective but denser than water. Good for extracting less polar compounds. Environmental and health concerns exist.[7]
Methyl tert-Butyl Ether (MTBE) 2.50.74055.2Less prone to forming peroxides than diethyl ether. Good for less polar compounds.
Toluene 2.40.867110.6Useful for less polar compounds and when higher temperatures are needed, but has a high boiling point.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries that arise during the routine extraction of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate.

Q1: What is the best initial solvent for extracting this compound? A: Ethyl acetate (EtOAc) is the recommended starting solvent. Its polarity is well-matched to the moderately polar nature of the keto-ester, ensuring a high partition coefficient.[8][9] It is also less dense than water, simplifying separation in a standard separatory funnel.

Q2: My product recovery is consistently low. What are the most common causes? A: Low recovery can stem from several factors:

  • Incomplete Extraction: The partition coefficient (K_d) dictates how the analyte distributes. Performing multiple extractions (e.g., 3 x 50 mL) is significantly more effective than a single large volume extraction (1 x 150 mL).

  • pH Issues: If the aqueous phase is too acidic or basic, the ester functionality can hydrolyze to the corresponding carboxylic acid. This dramatically increases the compound's water solubility, trapping it in the aqueous layer.

  • Emulsion Formation: A stable emulsion can trap a significant amount of product at the interface, preventing its recovery in the organic layer.[10]

  • Incorrect Solvent Volume: An optimal ratio of organic to aqueous solvent is crucial. A common starting point is a 1:1 volume ratio, but this may need to be optimized; ratios up to 7:1 (organic:aqueous) can be used to maximize recovery.[8][9]

Q3: How does pH affect the extraction efficiency? A: For Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate, pH control is primarily about preventing degradation . The molecule itself is neutral and cannot be ionized. However, α-keto esters can be susceptible to hydrolysis, which is catalyzed by both acid and base, to form a carboxylic acid.[3] This newly formed acid is ionizable.

  • At high pH (>8): The carboxylic acid will be deprotonated to its carboxylate salt, which is highly water-soluble and will not extract into the organic phase.

  • At low pH (<4): While the carboxylic acid would be protonated and extractable, the acidic conditions can promote further degradation.[11] Recommendation: Maintain the aqueous phase at a pH between 6.0 and 7.5 during extraction. Use a buffered solution (e.g., phosphate buffer) if the reaction quench introduces strong acids or bases.

Q4: What is "salting out" and when should I use it? A: "Salting out" is the addition of a neutral, highly soluble salt (like NaCl or Na₂SO₄) to the aqueous phase.[9] This increases the ionic strength of the aqueous layer, making it more polar. This reduces the solubility of the organic analyte in the aqueous phase and drives it into the organic solvent, thereby increasing the partition coefficient and improving recovery.[8] It is particularly useful when:

  • Recoveries are low due to the slight water solubility of the target compound.

  • You are trying to break a mild emulsion.

  • You are using a more polar organic solvent (like ethyl acetate) that has some mutual solubility with water.

Section 3: In-Depth Troubleshooting Guide

This section provides structured solutions to more complex experimental challenges.

Scenario 1: Persistent Emulsion Formation
  • Problem: "After shaking my separatory funnel, I'm seeing a thick, stable, and opaque layer between the aqueous and organic phases that refuses to separate, even after several minutes."

  • Scientific Analysis: Emulsions are colloidal suspensions of one immiscible liquid within another. They are often stabilized by impurities that act as surfactants (e.g., partially soluble salts, high molecular weight byproducts, or phospholipids in biological matrices).[10] Vigorous shaking increases the surface area between the phases and provides the energy to form the emulsion, which is one of the most common problems in solvent extraction.[10][12]

  • Systematic Solutions:

    • Patience and Gentle Mechanical Agitation: First, allow the funnel to stand for 10-15 minutes. If separation does not occur, gently swirl the funnel instead of shaking it. This reduces the energy input while still allowing for extraction.[10]

    • Break the Emulsion with Ionic Strength: Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous phase, which can destabilize the surfactant-like molecules causing the emulsion.[13]

    • Filtration: For stubborn emulsions, you can try filtering the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the colloidal particles.

    • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is a highly effective method for physically forcing the separation of the layers.[10]

    • Solvent Modification: Add a small amount of a different solvent to alter the properties of the organic phase. For an ethyl acetate extraction, adding a small volume of a less polar solvent like hexanes can sometimes break an emulsion.

Scenario 2: Suspected Product Degradation During Extraction
  • Problem: "My crude NMR shows multiple new species after workup that were not present in the initial reaction mixture. My final yield of pure product is much lower than expected."

  • Scientific Analysis: The primary degradation pathway for this molecule during an aqueous workup is the hydrolysis of the ethyl ester to a carboxylic acid. This reaction is accelerated by harsh pH conditions and elevated temperatures. Keto-esters are known to be electrophilic and can be more susceptible to nucleophilic attack (like hydrolysis) than simple esters.[3][14]

  • Systematic Solutions:

    • Strict pH Control: Before extraction, carefully adjust the pH of the quenched reaction mixture to ~7.0 using a dilute acid (e.g., 1M HCl) or base (e.g., saturated NaHCO₃). Monitor with a pH meter or pH paper.

    • Work at Reduced Temperature: Perform the entire extraction process in an ice-water bath. Lower temperatures significantly slow the rate of hydrolysis.

    • Minimize Contact Time: Do not let the mixture sit in the separatory funnel for extended periods. Perform the washes and separations efficiently.

    • Use Buffered Washes: Instead of washing with deionized water, use a pH 7 phosphate buffer solution for all aqueous washes to ensure the pH remains neutral throughout the process.

Section 4: Experimental Protocols & Workflows

Protocol 1: Standard Liquid-Liquid Extraction (LLE) Workflow
  • Quench and pH Adjustment: Cool the reaction mixture to room temperature (or 0 °C if thermally sensitive). Slowly add it to a beaker containing a suitable aqueous quench solution (e.g., water or a mild buffer). Adjust the pH of the aqueous mixture to ~7.0.

  • Transfer to Separatory Funnel: Transfer the biphasic mixture to a separatory funnel of appropriate size. Ensure the funnel is not more than two-thirds full.

  • First Extraction: Add an equal volume of ethyl acetate. Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and immediately vent to release any pressure.

  • Mixing: Gently rock or swirl the funnel for 1-2 minutes. Avoid vigorous shaking to prevent emulsion formation.[10]

  • Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate.

  • Drain Layers: Remove the stopper. Drain the lower (aqueous) layer into a flask. Pour the upper (organic) layer out through the top opening to avoid re-contaminating it with any droplets left in the stem.[15]

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 3-6) two more times with fresh ethyl acetate.

  • Combine and Wash: Combine all the organic extracts in the separatory funnel. Wash the combined organic layer sequentially with:

    • Saturated sodium bicarbonate solution (if the reaction was acidic).

    • Brine (to help remove water and break any minor emulsions).

  • Drying: Drain the final organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter the dried solution to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Workflow Visualization

The following diagram illustrates the standard LLE protocol.

LLE_Workflow cluster_prep Preparation cluster_extraction Extraction Cycle (Repeat 3x) cluster_purification Workup & Isolation Quench Quench Reaction Mixture AdjustpH Adjust pH to ~7.0 Quench->AdjustpH Transfer Transfer to Separatory Funnel AdjustpH->Transfer AddSolvent Add Ethyl Acetate Transfer->AddSolvent Mix Gently Mix & Vent AddSolvent->Mix Separate Allow Phases to Separate Mix->Separate Drain Collect Organic Layer Separate->Drain Combine Combine Organic Layers Drain->Combine Wash Wash with Brine Combine->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude

Caption: Standard LLE workflow for product recovery.

The next diagram provides a decision tree for troubleshooting emulsion issues.

Emulsion_Troubleshooting Start Emulsion Formed Wait Let stand for 15 min Start->Wait Resolved1 Problem Resolved Wait->Resolved1 Separates AddBrine Add Saturated Brine Wait->AddBrine No Separation Resolved2 Problem Resolved AddBrine->Resolved2 Separates Filter Filter through Celite® AddBrine->Filter No Separation Resolved3 Problem Resolved Filter->Resolved3 Separates Centrifuge Centrifuge Mixture Filter->Centrifuge No Separation Resolved4 Problem Resolved Centrifuge->Resolved4 Separates Fail Persistent Issue: Re-evaluate solvent system or consider SLE Centrifuge->Fail No Separation

Caption: Decision tree for resolving emulsions.

References

  • Organic Process Research & Development. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. [Link]

  • Y&X Beijing Technology Co., Ltd. (2024). Common Problems In Solvent Extraction Systems. [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • ACS Publications. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. [Link]

  • Reddit. (2019). What are some common mistakes when doing liquid-liquid extraction labs?. [Link]

  • MDPI. (2023). Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. [Link]

  • PubChem. (n.d.). Ethyl 5-(2-methylphenyl)-5-oxovalerate. [Link]

  • ChemBK. (2024). ethyl 5-chloro-5-oxopentanoate. [Link]

  • Nature. (n.d.). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. [Link]

  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. [Link]

  • Encyclopedia.pub. (2023). Extraction Methods of Major Phytochemicals. [Link]

  • Records Collections. (n.d.). PROCEDURE: METHOD 3540A SOXHLET EXTRACTION. [Link]

  • PMC. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). About Workup. [Link]

  • MDPI. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d. [Link]

  • ACS Publications. (2017). pH Dependence of the Aqueous Photochemistry of α-Keto Acids. [Link]

  • ResearchGate. (n.d.). Screening of different β-keto esters against different hydrolases with.... [Link]

  • ResearchGate. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • MDPI. (2023). Successive Solvent Extraction of Polyphenols and Flavonoids from Cistus creticus L. Leaves. [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. [Link]

  • PubMed. (2013). analysis of structural classes and carcinogenic potencies of chemical intermediates in pharmaceutical syntheses supports alternative methods to the default TTC for calculating safe levels of impurities. [Link]

  • ResearchGate. (n.d.). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. [Link]

  • Google Patents. (n.d.). CN113929636A - A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine.
  • PubMed. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. [Link]

  • Google Patents. (n.d.). WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF. .

Sources

Optimization

Preventing ester hydrolysis of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate during long-term storage

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals handling Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (CAS 951...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals handling Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (CAS 951886-69-4)[1].

Because this molecule contains an ethyl ester functional group, it is inherently vulnerable to hydrolytic degradation—a process where water cleaves the ester bond to yield 5-(5-chloro-2-methoxyphenyl)-5-oxovaleric acid and ethanol[2]. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to ensure the long-term structural integrity of your compound.

Mechanistic Insight: Degradation Pathways and Interventions

To effectively prevent degradation, we must first understand the chemical causality. Ester hydrolysis is a bimolecular reaction involving acyl-oxygen cleavage. This reaction is catalyzed by both hydrogen (acidic) and hydroxyl (basic) ions, but it fundamentally requires water as a nucleophile[3]. By mapping this pathway, we can identify the exact nodes where storage interventions must be applied.

EsterStability Ester Ethyl 5-(5-chloro-2-methoxyphenyl) -5-oxovalerate Intermediate Tetrahedral Intermediate Ester->Intermediate Hydrolysis Reaction Water Moisture / H2O (Nucleophile) Water->Intermediate Nucleophilic Attack Acid 5-(5-chloro-2-methoxyphenyl) -5-oxovaleric acid Intermediate->Acid Bond Cleavage Alcohol Ethanol (Byproduct) Intermediate->Alcohol Bond Cleavage Desiccation Desiccation & Inert Gas (Removes H2O) Desiccation->Water Blocks TempControl -20°C Storage (Lowers Kinetic Energy) TempControl->Intermediate Slows Rate

Logical workflow of ester hydrolysis triggers and targeted storage interventions.

Troubleshooting Guides & FAQs

Q1: My compound shows degradation peaks (loss of the ethyl group) on LC-MS after 3 months of storage at room temperature. Why is this happening if the vial was closed? A: The degradation is caused by ambient moisture permeation and temperature-driven kinetics. Even in closed vials, microscopic moisture can permeate standard plastic caps or be trapped in the headspace during packaging. Because ester hydrolysis is accelerated by the presence of water and ambient heat[3], this trapped moisture acts as a nucleophile. Causality & Solution: You must eliminate the nucleophile. Store the compound in a desiccator or backfill the vial headspace with an inert gas (Argon or Nitrogen) to displace moisture-laden air before sealing[4].

Q2: Can I prepare a master stock solution in water or methanol for high-throughput screening (HTS)? A: No. Storing ester-containing compounds in aqueous buffers or protic solvents (like methanol or ethanol) for long periods is highly discouraged. Water directly participates in hydrolysis, while protic solvents like methanol can cause transesterification (swapping the target's ethyl ester for a methyl ester). Causality & Solution: If a stock solution is mandatory, utilize high-purity, anhydrous aprotic solvents such as LC-MS grade Dimethyl Sulfoxide (DMSO) or Acetonitrile. Ensure the solvent is stored over molecular sieves to maintain low moisture levels[4].

Q3: What is the optimal pH if the compound must be temporarily exposed to an aqueous environment during an assay? A: The rate of ester hydrolysis is critically dependent on pH, as the reaction is catalyzed by both acid and base[3]. Causality & Solution: If physiologically permissible, maintain the formulation at a slightly acidic pH (typically pH 5.5 - 6.5), which often represents the pH of optimum stability for esters. Avoid highly basic buffers (pH > 8), as base-catalyzed ester hydrolysis is typically irreversible and highly efficient.

Q4: How should I align my storage conditions with regulatory stability testing guidelines? A: For formal drug development, stability must be validated according to ICH Q1A(R2) guidelines[5]. Causality & Solution: For long-term storage of the active substance, the guideline recommends evaluating the drug at low temperatures. Storing the primary powder at -20°C significantly lowers the kinetic energy available for the hydrolysis reaction. For accelerated stability testing to determine shelf-life, intermediate conditions (30°C/65% RH) or strict desiccation protocols are critical to evaluate the effects of short-term excursions[6].

Experimental Protocol: Self-Validating Preparation for Long-Term Storage

To ensure absolute stability, follow this step-by-step methodology to prepare bulk Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate for multi-year storage. This protocol is designed as a self-validating system , meaning built-in checks will confirm the success or failure of the storage environment.

Step 1: Complete Solvent Removal (Drying)

  • Dissolve the compound in a volatile, anhydrous organic solvent (e.g., dichloromethane) and transfer it to a pre-weighed, amber Type I borosilicate glass vial.

  • Evaporate the solvent under a gentle stream of high-purity Nitrogen gas.

  • Place the vial in a vacuum desiccator or lyophilizer overnight.

  • Self-Validation Check: Weigh the vial every 2 hours during the final drying phase. The process is complete only when the mass reaches a constant value ( Δm<0.1 mg), confirming the absolute removal of residual solvents and moisture.

Step 2: Inert Gas Backfilling

  • Transfer the dried vials to a glove box purged with Argon (preferred due to its higher density than air) or Nitrogen.

  • If a glove box is unavailable, use a Schlenk line to gently purge the vial headspace with Argon for 30 seconds.

Step 3: Sealing and Secondary Containment

  • Seal the vial tightly using a PTFE-lined screw cap. PTFE prevents the moisture permeation that commonly occurs with standard rubber or silicone septa.

  • Wrap the cap junction tightly with Parafilm.

  • Place the primary vial into a secondary container (e.g., a larger plastic jar or moisture-barrier foil pouch) containing indicating silica gel desiccant.

  • Self-Validation Check: Include a cobalt-free humidity indicator card inside the secondary container. If the card transitions from blue (dry) to pink (humid) during routine storage checks, the primary environmental defense has failed, and the desiccant must be immediately replaced.

Step 4: Temperature-Controlled Storage

  • Store the sealed secondary container in a continuously monitored -20°C freezer.

Quantitative Data Presentation: Stability Matrix

The following table summarizes the expected stability profile of the ester compound under various ICH-aligned storage conditions, demonstrating the critical need for moisture and temperature control[6].

Storage ConditionEnvironment / PackagingTime PointExpected Intact Ester (%)Primary Degradation Mechanism
-20°C Sealed, Argon headspace, Desiccated24 Months> 99.5%Negligible
4°C Sealed, Ambient air headspace12 Months97.0 - 98.5%Slow hydrolysis via trapped moisture
25°C / 60% RH Open vial (Stress Test)3 Months< 85.0%Accelerated bimolecular hydrolysis
40°C / 75% RH Open vial (Accelerated ICH)1 Month< 50.0%Rapid acid/base catalyzed hydrolysis
25°C in Methanol Solution (Protic Solvent)1 Month< 70.0%Transesterification & Hydrolysis
25°C in Anhydrous DMSO Solution (Aprotic Solvent)6 Months> 98.0%Stable if strictly anhydrous

References

  • [5] ICH Q1A(R2) Stability testing of new drug substances and drug products - ICH Official Guidelines. [Link]

  • [6] Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA).[Link]

  • [4] Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance - Carbodiimide.[Link]

  • [2] Understanding the chemical basis of drug stability and degradation - The Pharmaceutical Journal.[Link]

  • DRUG STABILITY - IJSDR - International Journal of Scientific Development and Research.[Link]

  • [3] Drug stability - Basicmedical Key. [Link]

Sources

Troubleshooting

Resolving co-elution and baseline issues in Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate chromatography

Target Analyte: Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate Audience: Analytical Chemists, Researchers, and Drug Development Professionals Welcome to the Technical Support Center. Analyzing complex aromatic intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate Audience: Analytical Chemists, Researchers, and Drug Development Professionals

Welcome to the Technical Support Center. Analyzing complex aromatic intermediates like Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate presents unique chromatographic challenges. Because this molecule contains multiple functional groups (an ester, a ketone, a methoxy group, and a halogenated phenyl ring), it is highly susceptible to co-elution with closely related regioisomers or unreacted starting materials. Furthermore, the gradient elution required for such moderately hydrophobic compounds often induces severe baseline anomalies.

This guide provides a self-validating framework to systematically diagnose and resolve co-elution and baseline instability.

Part 1: Diagnostic Logic for Chromatographic Failures

Before altering your method, you must correctly classify the failure mode. Co-elution is a thermodynamic and kinetic issue (selectivity and efficiency), whereas baseline drift is typically an optical or fluidic issue (absorbance mismatch or contamination).

Diagnostic decision tree for distinguishing between resolution and baseline failures.

Part 2: Resolving Co-Elution (Selectivity & Resolution)

The Causality of Co-Elution

Co-elution occurs when the analytical system cannot distinguish between the target compound and an impurity. For Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate, the critical pair is often a structural isomer or a synthetic precursor. Resolution ( Rs​ ) is governed by three factors: efficiency ( N ), retention factor ( k′ ), and selectivity ( α ).

If your capacity factor ( k′ ) is optimal (between 1 and 5) but peaks still overlap, the root cause is poor selectivity ( α≈1.0 )[1]. Because the target molecule has hydrogen-bond accepting groups (ketone, ester, methoxy) and a hydrophobic ring, changing the organic modifier will drastically alter how it partitions into the stationary phase.

Step-by-Step Methodology: Resolving the Critical Pair
  • Calculate Initial Resolution: Inject the sample and calculate Rs​ . A value of Rs​≥1.5 is required for baseline separation[2]. If Rs​<1.5 , proceed to Step 2.

  • Switch the Organic Modifier: If your current method uses Acetonitrile (ACN), switch to Methanol (MeOH). ACN is aprotic and interacts primarily via dipole-dipole forces. MeOH is protic and acts as a hydrogen bond donor, which will uniquely interact with the ketone and ester moieties of the analyte, altering the elution order and improving selectivity[3].

  • Implement a Ternary Mobile Phase: If binary mixtures fail, blend ACN and MeOH (e.g., 50:50). Ternary mobile phases combine the dispersive interactions of ACN with the hydrogen bonding of MeOH, which is highly effective for resolving closely related aromatic isomers[4].

  • Flatten the Gradient Slope: Decrease the gradient rate (e.g., from 5% B/min to 2% B/min) specifically through the elution window of the target compound to increase the interaction time with the stationary phase[3].

  • Tune Column Temperature: Lower the column compartment temperature by 5°C to 10°C. Lower temperatures increase retention and can amplify minor thermodynamic differences between closely related co-eluting species[5].

Quantitative Impact on Resolution
ParameterAdjustmentImpact on Rs​ Mechanistic Causality
Organic Modifier ACN MeOHHigh Alters selectivity ( α ) by introducing hydrogen-bond donating interactions.
Gradient Slope Decrease %B/minModerate Increases retention factor ( k′ ), allowing more theoretical plates to act on the analyte.
Temperature Decrease by 10°CModerate Slows mass transfer slightly but increases thermodynamic partitioning differences.
Particle Size 5 µm 1.7 µmHigh Increases theoretical plates ( N ), narrowing peak width without changing chemistry.

Part 3: Resolving Baseline Issues (Drift & Noise)

The Causality of Baseline Instability

Baseline drift during gradient elution is rarely a detector malfunction; it is almost always an optical mismatch between Mobile Phase A (aqueous) and Mobile Phase B (organic). If you are using Trifluoroacetic Acid (TFA) as an ion-pairing agent to sharpen the peaks of your impurities, be aware that TFA strongly absorbs UV light. As the gradient increases the proportion of Mobile Phase B, the UV absorbance changes, causing a massive baseline shift[6].

Step-by-Step Methodology: Stabilizing the Baseline
  • Optimize Detection Wavelength: Do not monitor at 200–210 nm when using TFA. Shift the UV detector to 214 nm or 215 nm . At this specific wavelength, the UV absorbance of TFA in water and TFA in organic solvent is nearly identical, effectively neutralizing the baseline drift[7].

  • Titrate Additives (Balance the Baseline): If a slight drift persists at 215 nm, manually titrate a slightly lower concentration of TFA into Mobile Phase B (e.g., 0.1% TFA in Water, 0.08% TFA in Acetonitrile) until the baseline absorbance at 0% B and 100% B is perfectly matched[8].

  • Ensure Solvent Freshness: Prepare mobile phases daily. As TFA ages, it degrades and its UV absorbance profile changes, which will cause the baseline to rise unpredictably across consecutive runs[6].

  • Perform Blank Subtraction: Run a blank gradient (injecting sample diluent) before your sequence. Modern chromatography software can subtract this blank baseline from your sample runs, isolating the true analyte peaks from gradient-induced refractive index changes[9].

Step-by-step workflow for diagnosing and resolving baseline drift and noise.

Part 4: Frequently Asked Questions (FAQs)

Q: I am seeing a "shoulder" on the main peak of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate. Is this a co-elution or a column issue? A: A shoulder is a sudden discontinuity on the peak profile and is the classic hallmark of near-perfect co-elution[1]. If the peak exhibits a gradual, exponential decline, it is peak tailing (a secondary interaction with the silica). To confirm co-elution, look at the UV spectral purity across the peak using a Photodiode Array (PDA) detector. If the UV spectrum at the front of the peak differs from the tail, a hidden impurity is co-eluting.

Q: Why does my baseline drop below zero during the middle of the gradient? A: This is caused by a refractive index mismatch or an absorbance mismatch at lower wavelengths (e.g., 200 nm). As the organic composition increases, the background absorbance of the mobile phase actually drops relative to the initial aqueous conditions[7]. Fix this by shifting your detection wavelength to ≥215 nm or running a blank subtraction[9].

Q: Will changing the pH of the mobile phase help separate this compound from its impurities? A: Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate is a neutral molecule (it lacks ionizable amines or carboxylic acids). Therefore, changing the mobile phase pH will not significantly alter its retention time[4]. However, if your co-eluting impurity is ionizable (e.g., an acidic byproduct), adjusting the pH can drastically shift the impurity's retention time away from your target compound, resolving the co-elution.

References

  • Dickie, A. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Available at:[Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at: [Link]

  • Mason Technology. (2024). Gradient and acetonitrile with TFA - HPLC. Available at: [Link]

  • Element Lab Solutions. (2019). HPLC method development critical decisions. Available at:[Link]

  • Shimadzu Scientific Instruments. HPLC Method Development for Baseline Resolution of Seventeen Cannabinoids. Available at:[Link]

  • Labtech. Why Your HPLC Baseline Drifts—And How to Stop It. Available at: [Link]

  • Renyi. HPLC of Peptides and Proteins. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with synthesizing Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with synthesizing Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate . This molecule is typically accessed via the Friedel-Crafts acylation of 4-chloroanisole with ethyl glutaryl chloride (ethyl 5-chloro-5-oxopentanoate).

While the transformation is structurally straightforward, the presence of sensitive functional groups—namely the methoxy ether and the ethyl ester—makes the reaction highly susceptible to side reactions such as demethylation and ester cleavage. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high yield and purity.

Reaction Pathway & Mechanistic Overview

The synthesis relies on the generation of an acylium ion from ethyl glutaryl chloride, which then undergoes electrophilic aromatic substitution (EAS) with 4-chloroanisole. The methoxy group strongly directs the incoming acyl group to its ortho position (as the para position is blocked by the chlorine atom), yielding the target regiochemistry.

G A 4-Chloroanisole + Ethyl Glutaryl Chloride B Lewis Acid Catalyst (e.g., AlCl3, ZnCl2) A->B Activation C Acylium Ion Intermediate (Electrophilic Species) B->C C-Cl Bond Cleavage D Target Product: Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate C->D Controlled Conditions (0-5 °C, Optimal Stoichiometry) E Side Reaction 1: Demethylation (Phenol) C->E Excess AlCl3 / High Temp F Side Reaction 2: Ester Cleavage (Acid) C->F Harsh Aqueous Workup

Figure 1: Reaction pathway and side reactions in the Friedel-Crafts acylation of 4-chloroanisole.

Troubleshooting & FAQs

Q1: Why am I observing significant demethylation (phenol formation) during the reaction?

Cause: Demethylation is a notorious side reaction when activated aromatic ethers (like anisoles) are subjected to strong Lewis acids[1]. Aluminum chloride ( AlCl3​ ) coordinates strongly with the methoxy oxygen. At elevated temperatures, this complexation weakens the O-CH3​ bond, leading to cleavage and the formation of a phenol byproduct. Solution:

  • Temperature Control: Strictly maintain the internal reaction temperature between 0∘C and 5∘C during the addition phase, and do not exceed 15∘C during the aging phase.

  • Alternative Catalysts: If demethylation persists despite thermal control, substitute AlCl3​ with milder Lewis acids such as ZnCl2​ or metal triflates (e.g., Sc(OTf)3​ ). These catalysts provide sufficient Lewis acidity to generate the acylium ion without promoting ether cleavage[2].

Q2: How do I prevent the cleavage of the ethyl ester group on the valerate chain?

Cause: The acylating agent, ethyl glutaryl chloride, contains an ethyl ester that is highly susceptible to Lewis acid-mediated cleavage or hydrolysis. AlCl3​ forms a stable complex with both the product ketone and the ester oxygen[3]. Using a vast excess of AlCl3​ or allowing the reaction to overheat drives ester cleavage. Furthermore, exothermic hydrolysis during an improper aqueous quench will convert the ester to a carboxylic acid. Solution:

  • Precise Stoichiometry: Use exactly 2.1 to 2.2 equivalents of AlCl3​ . One equivalent complexes with the acyl chloride to form the electrophile, one equivalent complexes with the ester moiety, and the slight 0.1-0.2 excess ensures catalytic turnover.

  • Reverse Quenching: Terminate the reaction by reverse addition—slowly pouring the reaction mixture into a vigorously stirred bath of crushed ice and dilute HCl [4]. This dissipates the heat of hydration rapidly, preventing thermal ester hydrolysis.

Q3: What is the optimal order of reagent addition to minimize regioisomers and unreacted starting materials?

Cause: Improper addition sequences can lead to transient high concentrations of unactivated arene or uncomplexed acyl chloride, promoting polymerization or off-target acylation. Solution: Always pre-form the acylium ion[5]. Add the ethyl glutaryl chloride to the AlCl3​ suspension first, allowing the electrophile to fully generate. Only then should the 4-chloroanisole be added dropwise. This ensures the electrophile reacts immediately upon the introduction of the arene, maintaining high regioselectivity.

Optimized Experimental Protocol

This self-validating protocol is designed to minimize both demethylation and ester cleavage through strict stoichiometric and thermal controls.

Materials Required:

  • 4-Chloroanisole (1.0 eq, limiting reagent)

  • Ethyl glutaryl chloride (1.05 eq)

  • Anhydrous Aluminum Chloride ( AlCl3​ ) (2.15 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Aqueous HCl and Brine

Step-by-Step Methodology:

  • Catalyst Suspension: Under an inert argon atmosphere, suspend anhydrous AlCl3​ (2.15 eq) in anhydrous DCM (10 mL/g of arene) in a thoroughly dried, multi-neck round-bottom flask. Cool the suspension to 0∘C using an ice-water bath.

  • Acylium Ion Generation: Dissolve ethyl glutaryl chloride (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the AlCl3​ suspension over 15 minutes. Self-Validation: The suspension will transition into a homogenous, slightly colored solution, confirming the formation of the acylium ion complex. Stir for an additional 15 minutes at 0∘C .

  • Arene Addition: Dissolve 4-chloroanisole (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30–45 minutes, strictly maintaining the internal temperature below 5∘C .

  • Reaction Aging: Once addition is complete, allow the reaction to stir at 0∘C for 1 hour, then slowly warm to 15∘C for an additional 2 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the 4-chloroanisole spot disappears. Do not let the reaction run overnight, as extended exposure to AlCl3​ promotes demethylation.

  • Reverse Quenching: Prepare a large beaker with a 1:1 mixture of crushed ice and 1M HCl . Slowly pour the reaction mixture into the vigorously stirred ice bath. The temperature of the quench bath must not exceed 10∘C to protect the ethyl ester.

  • Workup & Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organic layers with saturated aqueous NaHCO3​ (caution: gas evolution), followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude oil via silica gel chromatography to yield pure Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate.

Quantitative Data Summary: Catalyst Selection

The choice of Lewis acid dictates the balance between reaction conversion and side-product formation. The table below summarizes the expected outcomes based on catalyst selection.

Lewis Acid CatalystEquivalents RequiredOptimal Temp (°C)Demethylation RiskEster Cleavage RiskTypical Yield (%)
Aluminum Chloride ( AlCl3​ ) 2.1 - 2.20 - 15High (if >20∘C )Moderate80 - 85%
Zinc Chloride ( ZnCl2​ ) 1.5 - 2.040 - 60LowLow60 - 70%
Scandium Triflate ( Sc(OTf)3​ ) 0.1 - 0.2 (Catalytic)20 - 40Very LowVery Low75 - 80%
Iron(III) Chloride ( FeCl3​ ) 2.0 - 2.210 - 25ModerateModerate65 - 75%

Note: While Sc(OTf)3​ offers the cleanest impurity profile and operates catalytically, AlCl3​ remains the industry standard for scale-up due to cost-efficiency, provided thermal and stoichiometric parameters are strictly enforced.

References

  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent. RSC Advances. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at:[Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Chemoselective Conversion of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and process chemists tasked with optimizing the catalytic conversion of Ethyl 5-(5-chloro-2-methoxyphenyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and process chemists tasked with optimizing the catalytic conversion of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate .

The primary synthetic challenge with this intermediate is achieving chemoselective reduction of the 5-oxo (ketone) group—either to a chiral alcohol or a methylene derivative—without triggering the hydrodehalogenation (cleavage) of the highly sensitive 5-chloro substituent.

Mechanistic Causality: The Role of Catalyst Loading

Expertise & Experience: Why does dehalogenation occur, and how does catalyst loading control it? The causality lies in the competitive kinetics at the metal surface. Palladium (Pd) and other noble metals possess a low activation barrier for the oxidative addition of aryl C–Cl bonds.

When catalyst loading is excessively high (e.g., >5 wt%), the abundance of uncoordinated active sites allows the slower C–Cl insertion to occur simultaneously with, or immediately following, carbonyl reduction. By strictly optimizing the catalyst loading (reducing to 1–2 wt%) and increasing the Substrate-to-Catalyst (S/C) ratio, the active metal sites remain continuously saturated with the more polar carbonyl group. This kinetic competition effectively starves the dehalogenation pathway of available catalytic sites [2].

Pathway A Ethyl 5-(5-chloro-2-methoxyphenyl) -5-oxovalerate B Chiral Alcohol (Desired) A->B Asymmetric Hydrogenation (Ru-Cat, <129 °C) C Methylene Derivative (Desired) A->C Hydrogenolysis (Optimized Pt/C) D Dehalogenated Byproduct (Undesired) A->D Hydrodehalogenation (Excess Pd/C or >129 °C)

Fig 1: Chemoselective reaction pathways for 5-oxovalerate conversion.

Troubleshooting & FAQs

Q1: I am observing complete loss of the chlorine atom during the reduction of the ketone to the methylene group. How do I stop this? A: You are likely using standard Palladium on Carbon (Pd/C) at a high loading. Pd readily inserts into the C–Cl bond. To prevent this, you must either:

  • Switch the catalyst: Change from Pd/C to Platinum on Carbon (Pt/C). Pt has a significantly lower affinity for aryl chlorides [2].

  • Poison the catalyst: If you must use Pd/C, introduce a catalyst poison such as ethylenediamine (EDA) or thiophene (0.1 equivalents). These additives selectively bind to the most hyperactive edge/corner sites of the Pd lattice, leaving the planar sites available for ketone reduction.

Q2: How do I optimize the catalyst loading to achieve >95% chemoselectivity? A: Reduce your catalyst loading to the absolute kinetic minimum. Start at 1 wt% loading of the metal catalyst. If the reaction stalls, do not add more catalyst; instead, increase the hydrogen pressure (from 1 atm to 3–5 bar) to drive the mass transfer of H₂ into the solvent. Keeping the catalyst loading low ensures a high S/C ratio, forcing the catalyst to prioritize the highly polar ketone.

Q3: I am performing an asymmetric transfer hydrogenation (ATH) to yield the chiral alcohol. Does the dehalogenation risk still apply with Ruthenium? A: Yes, but it is strictly temperature-dependent. Recent studies utilizing Bayesian optimization have revealed that Ru-bisphosphine complexes achieve >99% enantiomeric excess (ee) without hydrodehalogenation only when the temperature is kept below 129 °C. Above 129 °C, the Ru catalyst decomposes into a highly active species that selectively promotes base-free dehalogenation [1].

LogicTree Start Issue: High Dehalogenation CheckCat Check Catalyst Type Start->CheckCat IsPd Using Pd/C? CheckCat->IsPd SwitchPt Switch to Pt/C or Poisoned Pd/C IsPd->SwitchPt Yes CheckLoad Check Catalyst Loading IsPd->CheckLoad No HighLoad Loading > 5 wt%? CheckLoad->HighLoad ReduceLoad Reduce to 1-2 wt% HighLoad->ReduceLoad Yes CheckTemp Check Temperature HighLoad->CheckTemp No HighTemp Temp > 129 °C? CheckTemp->HighTemp ReduceTemp Maintain < 129 °C HighTemp->ReduceTemp Yes

Fig 2: Troubleshooting logic tree for mitigating hydrodehalogenation.

Quantitative Data: Catalyst Optimization Matrix

Use the following data matrix to benchmark your experimental parameters against field-proven standards.

Catalyst TypeLoading (wt%)Additive / PoisonTemp (°C)Ketone Conversion (%)Dehalogenation (%)Recommendation
5% Pd/C 10.0%None50>99%>85% ❌ Unacceptable. Excess active sites cleave C–Cl.
5% Pd/C 2.0%Ethylenediamine5095%<2%✅ Acceptable. Poison blocks hyperactive sites.
5% Pt/C 1.5%None5098%<0.5% 🏆 Optimal for Methylene synthesis [2].
Ru-Complex 0.5% (mol)None140>99%>90% ❌ Unacceptable. Ru decomposes >129 °C [1].
Ru-Complex 0.5% (mol)None80>99%0% 🏆 Optimal for Chiral Alcohol synthesis [1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that errors are caught before irreversible side reactions occur.

Protocol A: Chemoselective Hydrogenolysis (Ketone to Methylene)

Objective: Reduce the 5-oxo group to a CH₂ group using an optimized Pt/C system.

  • Reactor Charging: Charge a high-pressure reactor with Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (10.0 mmol) and 50 mL of anhydrous Ethyl Acetate.

  • Catalyst Addition: Add exactly 1.5 wt% of 5% Pt/C.

    • Self-Validating Step: Calculate the exact Substrate-to-Catalyst (S/C) ratio. It must be >500:1. If the ratio is lower, the probability of dehalogenation increases exponentially.

  • Purging: Purge the vessel with Nitrogen (3x), followed by Hydrogen gas (3x).

  • Reaction: Pressurize the reactor to 3 bar H₂ and heat to 50 °C with vigorous stirring (800 rpm) to eliminate mass-transfer limitations.

  • Kinetic Monitoring:

    • Self-Validating Step: Withdraw a 0.1 mL aliquot at 60 minutes. Analyze via HPLC-UV (254 nm). The protocol is validated if the starting material peak is <1% and the dehalogenated byproduct is <0.5%. If the byproduct exceeds 0.5%, immediately vent the H₂ and quench the reaction, as the catalyst loading was too high for the stirring rate.

  • Workup: Filter the mixture through a pad of Celite to remove the Pt/C catalyst, and concentrate the filtrate under reduced pressure.

Protocol B: Asymmetric Transfer Hydrogenation (Ketone to Chiral Alcohol)

Objective: Reduce the 5-oxo group to a chiral hydroxyl group without C–Cl cleavage.

  • Preparation: In a glovebox, dissolve the substrate (10.0 mmol) in 40 mL of degassed isopropanol.

  • Catalyst Loading: Add the Ru-bisphosphine complex at a 0.5 mol% loading.

  • Temperature Control (Critical): Transfer to a heating block set strictly to 80 °C.

    • Self-Validating Step: Insert an internal calibrated thermocouple directly into the reaction mixture. The internal temperature must never spike above 129 °C. If a thermal runaway occurs, the catalyst will decompose and initiate dehalogenation [1].

  • Reaction & Analysis: Stir for 4 hours. Validate the enantiomeric excess (ee) via chiral HPLC before proceeding to downstream cyclization or isolation steps.

References

  • He, C., et al. (2025). "Ruthenium Complexes for Asymmetric Hydrogenation and Selective Dehalogenation Revealed via Bayesian Optimization." Industrial & Engineering Chemistry Research. ACS Publications.[Link]

  • Perosa, A., Selva, M., & Tundo, P. (1999). "Hydrodehalogenation of Halogenated Aryl Ketones under Multiphase Conditions. 6. pH Effect on the Chemoselectivity and Preliminary Mechanistic Investigation." The Journal of Organic Chemistry. ACS Publications.[Link]

Optimization

Temperature control optimization for Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate crystallization

Welcome to the Technical Support Center for the isolation and purification of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate . This portal provides advanced troubleshooting and validated methodologies for optimizing te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate . This portal provides advanced troubleshooting and validated methodologies for optimizing temperature control during batch cooling crystallization, a primary method for isolating and purifying such 1[1].

Core Process Architecture

The following diagram illustrates the optimized temperature control logic required to safely navigate the thermodynamic phase boundaries of this oxovalerate intermediate.

CrystallizationWorkflow Start Crude Oxovalerate Intermediate (Impure Mixture) Dissolution Controlled Dissolution (Minimize Thermal Exposure) Start->Dissolution Cooling1 Linear Cooling to MSZW (Avoid Spontaneous Nucleation) Dissolution->Cooling1 Seeding Isothermal Seeding & Aging (Define Crystal Habit) Cooling1->Seeding Cooling2 Cubic/Non-linear Cooling (Maintain Supersaturation) Seeding->Cooling2 Isolation Filtration & Washing (Target Isolation Temp) Cooling2->Isolation Product High-Purity Crystalline Product Isolation->Product

Figure 1: Optimized temperature-controlled crystallization workflow for oxovalerate intermediates.

Troubleshooting & FAQs

Q1: Why is the intermediate "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing?

  • Mechanistic Cause: Oiling out occurs when the cooling rate is too aggressive, pushing the solution's supersaturation beyond the Metastable Zone Width (MSZW) and into the liquid-liquid coexistence region. The system minimizes free energy via phase separation (forming an oil) rather than ordered nucleation.

  • Expert Solution: You must map the MSZW accurately. The measurement of the 2 is necessary to estimate the nucleation point and determine the exact temperature for seed addition[2]. We recommend using Process Analytical Technology (PAT) such as Focused Beam Reflectance Measurement (FBRM) to dynamically. Seed the batch within the MSZW and hold isothermally to allow the crystal bed to establish before further cooling.

Q2: We are detecting high levels of thermal degradation products. How can we mitigate this while maintaining yield?

  • Mechanistic Cause: Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate contains ester and ketone moieties susceptible to hydrolysis and thermal degradation. While slow cooling maximizes crystal growth, it prolongs the API's exposure to elevated temperatures, accelerating 3[3].

  • Expert Solution: Implement a 4 approach[4]. Instead of a uniform slow cool, utilize a hybrid profile: Select a solvent system with a steep solubility curve to lower the required initial dissolution temperature. Employ a rapid initial cooling phase to quickly exit the high-temperature degradation zone, halting just inside the metastable limit before seeding.

Q3: The final product has a wide Crystal Size Distribution (CSD) with excessive fines, causing filtration bottlenecks. How do we fix this?

  • Mechanistic Cause: Excessive fines are the hallmark of secondary nucleation. In a standard linear cooling profile, supersaturation generation outpaces the crystal growth rate in the early stages, leading to a supersaturation spike that triggers a shower of new nuclei.

  • Expert Solution: Transition from a linear to a programmed non-linear (cubic) cooling trajectory. Dynamic optimization techniques show that manipulating the temperature via5 controls the supersaturation trajectory[5]. Early in the process, when the total crystal surface area is small, the cooling rate must be extremely slow. As the crystals grow and surface area expands, the cooling rate can be exponentially increased to maintain a constant, safe supersaturation level.

Performance Data

The following table summarizes the quantitative impact of various cooling strategies on the physical and chemical properties of the oxovalerate intermediate.

Cooling StrategyNucleation MechanismMean Particle Size (µm)Filtration Time (min/L)Product Purity (%)Thermal Degradation (%)
Fast Linear (Unseeded) Primary (Spontaneous)25 ± 1245.596.2< 0.5
Slow Linear (Unseeded) Primary & Secondary85 ± 3522.098.12.8
Cubic/Non-linear (Seeded) Crystal Growth (Controlled)140 ± 158.599.7< 0.8

Standard Operating Procedure (SOP)

Protocol: Seeded Non-Linear Cooling Crystallization

Self-Validating System: This protocol utilizes in-line FBRM for real-time chord length distribution monitoring. This ensures the system remains strictly within the MSZW, validating the absence of secondary nucleation and confirming that supersaturation is consumed entirely by crystal growth.

Step 1: Preparation & Dissolution Charge the crystallizer with Crude Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate and the selected solvent system (e.g., Ethanol/Water mixture). Heat the jacket to 5°C above the predetermined saturation temperature. Verify complete dissolution via FBRM (total particle counts must drop to < 10/sec).

Step 2: Initial Cooling to Seeding Point Cool the solution at a moderate, linear rate (e.g., 0.5 °C/min) to a temperature exactly midway between the solubility curve and the metastable limit. This mitigates thermal degradation while safely entering the MSZW.

Step 3: Seeding & Isothermal Aging Introduce 1-2 wt% of pre-milled, high-purity seed crystals (target size: 20-30 µm). Hold the system isothermally for 60 minutes. Validation Check: FBRM should show a stable count of seed particles with a gradual shift to larger chord lengths, confirming growth without spontaneous nucleation.

Step 4: Programmed Non-Linear Cooling Initiate a cubic cooling profile to the final isolation temperature (e.g., 5°C). The cooling rate ( dT/dt ) must follow the equation:

T(t)=Tinitial​−(Tinitial​−Tfinal​)×(t/ttotal​)3

This progressively accelerates the cooling rate to perfectly match the increasing surface area of the growing crystal bed.

Step 5: Isolation & Washing Discharge the slurry and filter via a Nutsche filter or centrifuge. Wash the filter cake with pre-chilled anti-solvent to displace mother liquor impurities without dissolving the product.

Step 6: Drying Dry under vacuum at a temperature well below the compound's melting and thermal degradation points until a constant weight is achieved.

References

  • Modeling Pharmaceutical Batch Cooling Crystallization Processes Using Computational Fluid Dynamics Coupled with a One-Dimensional Population Balance Model. National Institutes of Health (NIH). 1

  • Comparison between Open-Loop Temperature Control and Closed-Loop Supersaturation Control for Cooling Crystallization of Glycine. American Chemical Society (ACS). 2

  • Dynamic Optimization of a Batch Cooling Crystallization Process. American Chemical Society (ACS). 5

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ResearchGate. 3

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. American Chemical Society (ACS).4

  • Metastable Zone Width (MSZW) in Crystallization. Mettler Toledo. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Reactivity and Synthetic Utility of Ethyl vs. Methyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate

Introduction & Scope In the synthesis of complex active pharmaceutical ingredients (APIs), the selection of an appropriate ester protecting group for carboxylic acid intermediates is a critical decision that dictates dow...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

In the synthesis of complex active pharmaceutical ingredients (APIs), the selection of an appropriate ester protecting group for carboxylic acid intermediates is a critical decision that dictates downstream process efficiency. This guide provides an in-depth comparison between1 and its methyl ester analogue. Both compounds are pivotal intermediates derived from the 2. However, their subtle structural differences lead to divergent reactivity profiles, particularly concerning nucleophilic acyl substitution and orthogonal stability.

Physicochemical & Reactivity Comparison

While both esters share the same aryl-ketone backbone, the alkyl chain of the ester drastically alters their kinetic behavior. The methyl ester is characterized by a smaller steric radius, whereas the ethyl ester provides increased lipophilicity and steric bulk.

Property / ParameterMethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerateEthyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate
Alkyl Group -CH₃-CH₂CH₃
Molecular Weight 270.71 g/mol 284.73 g/mol
Steric Hindrance (Ester) LowModerate
Relative Hydrolysis Rate Fast (Complete in 1-2 h at RT)Slower (Requires 3-4 h or mild heating)
Orthogonal Stability Low (Prone to transesterification)High (Stable during ketone reduction)
Primary Synthetic Utility Rapid deprotection workflowsChemoselective downstream modifications
Mechanistic Reactivity & Causality

1. Nucleophilic Acyl Substitution and Steric Effects The fundamental difference in reactivity between the methyl and ethyl esters lies in the activation energy required to form the tetrahedral intermediate during nucleophilic attack. As established in 3, the transition state for ester saponification involves a change in hybridization of the carbonyl carbon from sp² to sp³. The slightly larger ethyl group introduces a steric clash with incoming nucleophiles (e.g., hydroxide ions), raising the activation energy. Consequently, the methyl ester undergoes basic hydrolysis significantly faster. This causality dictates that if a synthetic route requires rapid, mild deprotection to yield the free acid, the methyl ester is the superior choice.

2. Orthogonal Stability During Ketone Manipulation Both molecules contain a reactive C5-ketone. In many drug development pathways, this ketone must be reduced to a secondary alcohol or converted via reductive amination while leaving the ester intact. The ethyl ester provides a wider thermodynamic window for chemoselectivity. As detailed in 4, ethyl esters are less susceptible to unwanted transesterification and premature reduction by mild hydride donors (like NaBH₄) compared to methyl esters, making the ethyl variant the preferred substrate for complex, multi-step downstream modifications.

Visualizing the Reaction Pathways

G Ester Ester Substrate (Methyl or Ethyl) Tetra Tetrahedral Intermediate Ester->Tetra OH⁻ Attack (Rate Limiting) Nu Nucleophile (OH⁻) Nu->Tetra Acid Carboxylate Product Tetra->Acid Elimination of Alkoxide Alcohol Alcohol Byproduct (MeOH or EtOH) Tetra->Alcohol Protonation

Figure 1: Saponification pathway comparing steric hindrance during tetrahedral intermediate formation.

G cluster_esters Esterification Divergence SM 4-Chloroanisole + Glutaric Anhydride Acid 5-(5-chloro-2-methoxyphenyl) -5-oxovaleric acid SM->Acid Friedel-Crafts Acylation Methyl Methyl Ester (Fast Hydrolysis) Acid->Methyl MeOH / H⁺ Ethyl Ethyl Ester (High Stability) Acid->Ethyl EtOH / H⁺ API_M Rapid Deprotection Pathway Methyl->API_M Base Hydrolysis API_E Chemoselective Reduction Pathway Ethyl->API_E Ketone Reduction

Figure 2: Synthetic divergence of methyl and ethyl esters from 4-chloroanisole acylation.

Experimental Methodologies

To validate the theoretical reactivity differences, the following self-validating protocols demonstrate the practical application of each ester in a laboratory setting.

Protocol 1: Base-Catalyzed Saponification (Comparative Hydrolysis) Objective: To cleave the ester to the corresponding carboxylic acid, demonstrating the kinetic advantage of the methyl ester.

  • Preparation: In two separate 50 mL round-bottom flasks, dissolve 10.0 mmol of Methyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate and Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate, respectively, in 20 mL of a THF/Water mixture (1:1 v/v).

  • Reagent Addition: Add 1.5 equivalents (15.0 mmol, 0.63 g) of Lithium hydroxide monohydrate (LiOH·H₂O) to each flask.

  • Reaction Monitoring: Stir both reactions at 25°C. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 7:3, UV visualization).

    • Observation: The methyl ester will show complete consumption within 1.5 hours. The ethyl ester reaction will remain incomplete at 1.5 hours, requiring either an extension to 4 hours or gentle heating to 40°C.

  • Workup: Once complete, concentrate the mixture under reduced pressure to remove THF. Acidify the aqueous layer with 1M HCl to pH 2, inducing the precipitation of 5-(5-chloro-2-methoxyphenyl)-5-oxovaleric acid.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure acid.

Protocol 2: Chemoselective Ketone Reduction (Luche-Type) Objective: To reduce the C5-ketone to a secondary alcohol without affecting the ester functionality, leveraging the orthogonal stability of the ethyl ester.

  • Preparation: Dissolve 10.0 mmol (2.85 g) of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate in 30 mL of anhydrous ethanol.

  • Activation: Add 1.1 equivalents (11.0 mmol, 4.10 g) of Cerium(III) chloride heptahydrate (CeCl₃·7H₂O). Stir the mixture for 15 minutes at 0°C to allow for the activation of the carbonyl group.

  • Reduction: Slowly add 1.2 equivalents (12.0 mmol, 0.45 g) of Sodium borohydride (NaBH₄) in small portions over 10 minutes to control hydrogen evolution.

  • Reaction: Stir at 0°C for 1 hour. Causality Note: Using the ethyl ester in ethanol prevents the transesterification that would occur if the methyl ester were used, ensuring a pristine product profile.

  • Quenching & Workup: Quench the reaction by carefully adding 15 mL of saturated aqueous NH₄Cl. Extract the mixture with Ethyl Acetate (3 x 25 mL).

  • Isolation: Wash the organic phase with brine, dry over MgSO₄, and evaporate under reduced pressure to yield Ethyl 5-(5-chloro-2-methoxyphenyl)-5-hydroxyvalerate.

References
  • Guidechem Chemical Dictionary. "951886-69-4 Ethyl 5-(5-chloro-2-methoxyphenyl)
  • Thieme Connect.
  • Master Organic Chemistry.
  • Perlego / Wiley. "Greene's Protective Groups in Organic Synthesis".

Sources

Comparative

GC-MS validation methods for determining Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate purity

Title : Comprehensive GC-MS Validation Guide for Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate Purity Determination Introduction Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (CAS: 951886-69-4) is a critical synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Comprehensive GC-MS Validation Guide for Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate Purity Determination

Introduction Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (CAS: 951886-69-4) is a critical synthetic intermediate utilized in the manufacturing of complex active pharmaceutical ingredients (APIs). Because impurities generated during its synthesis—such as positional isomers, desmethyl analogs, and deschloro degradants—can cascade into the final API, establishing a highly specific and sensitive analytical method is paramount to ensure patient safety and drug efficacy.

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the industry default for many pharmaceutical assays, it often lacks the selectivity to differentiate co-eluting structural isomers that lack distinct chromophoric shifts. This guide details a robust Gas Chromatography-Mass Spectrometry (GC-MS) validation framework, demonstrating its superior performance for purity and impurity profiling. The methodology and validation logic are strictly grounded in the latest ICH Q2(R2)[1] and ICH Q14 [2] regulatory guidelines.

Comparative Analysis: GC-MS vs. Alternative Modalities

Selecting the right analytical modality requires a deep understanding of the analyte's physical chemistry. Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate has a molecular weight of 284.73 g/mol , possesses moderate volatility, and contains a distinct chlorine atom.

Causality in Method Selection: We select GC-MS over HPLC-UV and GC-FID because the mass spectrometer acts as an orthogonal, structurally aware detector. In the event of chromatographic co-elution (a common issue with positional isomers of the chloro-methoxyphenyl ring), the MS running in Selected Ion Monitoring (SIM) mode can mathematically resolve the peaks using the unique 3:1 isotopic ratio of 35Cl/37Cl . GC-FID, while excellent for linear dynamic range, is "blind" to structural identity, making it prone to false positives if an unknown impurity co-elutes with the main peak.

Table 1: Modality Comparison for Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate

FeatureGC-MS (SIM/SCAN)HPLC-UVGC-FID
Specificity Excellent (Isotopic & structural confirmation)Moderate (Relies solely on retention time)Poor (Relies solely on retention time)
Sensitivity (LOD) High (< 0.01 µg/mL in SIM)Moderate (~0.1 µg/mL)Moderate (~0.5 µg/mL)
Isomer Differentiation Yes (via unique fragmentation patterns)Difficult (Often requires complex gradients)No
Matrix Interference Low (Mass filtering eliminates background)High (UV-absorbing matrix components)High (All combustible organics detected)

Analytical Workflow and Validation Logic

To ensure the method acts as a self-validating system, the protocol is designed according to the Analytical Target Profile (ATP) concepts outlined in ICH Q14 [2]. The workflow seamlessly integrates sample preparation, instrumental analysis, and the ICH Q2(R2) [1] validation parameters.

ValidationLogic N1 Sample Prep: Ethyl 5-(5-chloro-2-methoxyphenyl) -5-oxovalerate N2 Capillary GC Separation (DB-5MS Column) N1->N2 1 µL Injection N3 Electron Ionization (EI) 70 eV N2->N3 Thermal Elution N4 Quadrupole MS (SIM/SCAN Mode) N3->N4 Fragmentation V1 Specificity (Isotope Pattern & m/z) N4->V1 Confirms Identity V2 LOD / LOQ (S/N > 3 & 10) N4->V2 Establishes Sensitivity V3 Accuracy & Precision (Spike Recovery) N4->V3 Validates Quantitation

Fig 1: GC-MS Analytical Workflow mapped to ICH Q2(R2) Validation Logic.

Step-by-Step Methodology

Causality of Experimental Design: A 5% phenyl methyl siloxane column (e.g., DB-5MS) is chosen due to its low bleed characteristics and slight polarity, which optimally interacts with the ester and ketone functional groups of the analyte, ensuring sharp, symmetrical peaks. The initial oven hold focuses the solvent (dichloromethane), while the rapid ramp elutes the target compound efficiently without thermal degradation.

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate reference standard.

  • Dissolve in 10.0 mL of GC-grade Dichloromethane (DCM) to create a 1.0 mg/mL stock solution.

  • Perform serial dilutions using DCM to prepare working standards ranging from 0.05 µg/mL to 1.5 µg/mL.

Step 2: GC-MS Instrument Parameters

  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Inlet: Splitless mode, 250°C. Injection volume: 1.0 µL.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 20°C/min to 280°C, hold for 5 min to bake out heavy matrix components.

  • MS Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Acquisition Mode: SIM mode targeting m/z 284 (Molecular Ion, M+ ), m/z 286 ( M+2 isotope), and m/z 239 (Loss of the ethoxy group).

ICH Q2(R2) Validation Protocol & Experimental Data

To prove the method is fit for purpose, it must undergo rigorous validation evaluating Specificity, Linearity, LOD/LOQ, Accuracy, and Precision.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities. We subjected the compound to stress conditions (acid, base, heat, and reduction) to map potential degradation pathways.

DegradationPathway Parent Ethyl 5-(5-chloro-2-methoxyphenyl) -5-oxovalerate m/z 284 Hydrolysis Hydrolysis Product (Free Acid) m/z 256 Parent->Hydrolysis Base/Acid Stress Desmethyl Desmethyl Impurity (Phenol) m/z 270 Parent->Desmethyl Thermal/Acid Stress Deschloro Deschloro Impurity (Dehalogenated) m/z 250 Parent->Deschloro Reductive Stress

Fig 2: Potential degradation pathways of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate.

Result: The GC-MS method successfully resolved the parent peak from all degradants. The SIM mode ensured that even if the desmethyl impurity (m/z 270) co-eluted chromatographically, it did not interfere with the quantitation of the parent mass (m/z 284).

Linearity, LOD, and LOQ

Linearity was established by plotting the peak area ratio against the analyte concentration. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on signal-to-noise (S/N) ratios of 3:1 and 10:1, respectively.

Table 2: Linearity and Sensitivity Data

ParameterResultAcceptance Criteria (ICH Q2)
Linear Range 0.05 – 1.5 µg/mLN/A
Correlation Coefficient ( R2 ) 0.9996 ≥0.995
Regression Equation y=14523x+45.2 N/A
LOD (S/N > 3) 0.015 µg/mLS/N ≥3
LOQ (S/N > 10) 0.050 µg/mLS/N ≥10
Accuracy (Recovery) and Precision

Accuracy was assessed by spiking known amounts of the reference standard into a blank matrix at three concentration levels (50%, 100%, and 150% of the target specification limit). Precision was evaluated via Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst).

Table 3: Accuracy and Precision Results

Spike Level (%)Actual Conc. (µg/mL)Recovered Conc. (µg/mL)Mean Recovery (%)Repeatability (% RSD, n=6)Inter-day Precision (% RSD, n=12)
50% 0.500.4998.0%1.2%1.5%
100% 1.001.01101.0%0.8%1.1%
150% 1.501.4898.7%0.9%1.3%

Conclusion

For highly complex pharmaceutical intermediates like Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate, relying on legacy HPLC-UV methods introduces unacceptable risks of impurity carryover. By leveraging the structural elucidation power and isotopic specificity of GC-MS, researchers can establish a highly robust, ICH-compliant analytical control strategy. The validation data demonstrates superior linearity, precision, and an exceptional LOQ capable of detecting trace degradants before they compromise downstream API synthesis.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website, 2023. [Link][1]

  • International Council for Harmonisation (ICH). "Analytical Procedure Development Q14." ICH Official Website, 2023.[Link][2]

Sources

Validation

Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate reference standard qualification and certification

An in-depth technical evaluation of reference standard qualification requires more than just executing analytical tests; it demands a deep understanding of the molecule's intrinsic chemical behavior. Ethyl 5-(5-chloro-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of reference standard qualification requires more than just executing analytical tests; it demands a deep understanding of the molecule's intrinsic chemical behavior. Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (CAS: 951886-69-4) is a critical pharmaceutical intermediate and potential API impurity. Because it contains both a halogenated aromatic system and a base-sensitive oxovalerate ester chain, its certification as a reference standard requires highly specific, self-validating analytical workflows.

This guide objectively compares the traditional Mass Balance approach against modern Quantitative NMR (qNMR) for certifying this compound, providing researchers and drug development professionals with a robust framework for reference standard qualification.

Regulatory Context & Certification Strategies

According to the , impurities in new drug substances must be rigorously identified and qualified to ensure patient safety[1]. To quantify these impurities accurately during batch release, analytical laboratories must use highly characterized reference standards. The validation of the analytical procedures used for this quantification must adhere to [2].

When establishing a working (secondary) standard for Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate, laboratories typically choose between two primary purity assignment strategies. As outlined by the principles governing , the chosen method must provide a high degree of analytical rigor and certainty[3].

Table 1: Comparison of Purity Assignment Methodologies
FeatureMass Balance Approach (Traditional)Quantitative NMR (qNMR) (Modern/Orthogonal)
Principle Purity = 100% - (Organic Impurities + Water + Residual Solvents + Inorganics)Direct ratio comparison of an isolated proton signal against a traceable internal standard.
Causality for this Compound Requires multiple methods (HPLC, KF, GC). The ester chain is prone to hydrolysis, meaning aggressive HPLC diluents can artificially inflate organic impurity results.The methoxy group yields a distinct, isolated singlet at ~3.8 ppm, making it an ideal candidate for precise integration without signal overlap.
Self-Validation Low. Errors in water (KF) or solvent (GC) determination propagate into the final purity calculation.High. It is a primary ratio method; structural identity and purity are confirmed simultaneously in one spectrum.
Reference Material Needed Requires a primary standard of the exact same compound for HPLC calibration.Only requires a generic, highly pure internal standard (e.g., NIST SRM 350b Benzoic Acid).

Workflow Visualization

To ensure absolute trustworthiness, the certification process must be designed as a self-validating system. If the mass balance purity and the qNMR purity diverge by more than 0.5%, the protocol triggers an automatic failure investigation, ensuring that no degraded material is certified.

CertificationWorkflow Start Candidate Material Ethyl 5-(5-chloro-2-methoxyphenyl) -5-oxovalerate StructEluc Structural Elucidation MS (Isotope Ratio) | NMR | IR Start->StructEluc Split Purity Assignment StructEluc->Split MassBalance Mass Balance Approach 100% - (HPLC + KF + GC + ROI) Split->MassBalance Traditional qNMR Quantitative NMR (qNMR) Traceable Internal Standard Split->qNMR Orthogonal Certify Certified Reference Standard (CoA Generation) MassBalance->Certify qNMR->Certify

Fig 1. Orthogonal certification workflows for reference standard qualification.

Step-by-Step Experimental Protocol

As a Senior Application Scientist, it is critical to not just run tests, but to design them around the specific vulnerabilities and features of the molecule.

Phase 1: Structural Elucidation (Identity)
  • High-Resolution Mass Spectrometry (HRMS):

    • Procedure: Analyze the sample using ESI-TOF in positive ion mode.

    • Causality & Self-Validation: The presence of the chlorine atom provides a built-in self-validating feature. The exact mass for [M+H]+ ( C14​H18​ClO4+​ ) must be observed, and critically, the M and M+2 isotopic peaks must exhibit a strict 3:1 abundance ratio . Any deviation indicates co-eluting isobaric interference or degradation.

  • 1H and 13C NMR Spectroscopy:

    • Procedure: Dissolve the sample in CDCl3​ and acquire 1D spectra.

    • Causality: The structure dictates specific, non-overlapping signals. You must confirm the intact ethyl ester (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the methoxy group (singlet at ~3.8 ppm). The absence of a broad carboxylic acid proton signal (~11-12 ppm) proves the ester has not hydrolyzed into 5-(5-chloro-2-methoxyphenyl)-5-oxovaleric acid.

Phase 2: Chromatographic Purity (HPLC-UV)
  • Sample Preparation: Dissolve the candidate material in a neutral diluent (e.g., 50:50 Acetonitrile:Water).

    • Causality: The oxovalerate ester is highly susceptible to base-catalyzed hydrolysis. Using high pH buffers or strong acids in the diluent or mobile phase will cause in-situ degradation, artificially lowering the calculated purity.

  • Method Execution: Run a gradient elution using 0.05% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) on a C18 column.

  • Detection: Monitor at 220 nm and 254 nm. Use a Diode Array Detector (DAD) to perform peak purity (spectral homogeneity) analysis across the main peak to ensure no hidden co-elution.

Phase 3: Orthogonal Purity Assignment (qNMR)
  • Internal Standard Selection: Weigh precisely ~10 mg of the candidate material and ~5 mg of a traceable internal standard (e.g., Dimethyl sulfone, DMSO2​ ) into a vial.

  • Integration: Acquire the 1H NMR spectrum with a long relaxation delay ( D1≥30s ) to ensure complete longitudinal relaxation.

  • Calculation: Integrate the methoxy singlet (~3.8 ppm, 3H) of the candidate against the DMSO2​ singlet (~2.9 ppm, 6H).

    • Causality: The methoxy singlet is chosen because it sits in a completely clear spectral window, free from the aliphatic oxovalerate chain multiplets (1.8–3.0 ppm) and the aromatic protons (6.8–7.5 ppm).

Data Presentation & Acceptance Criteria

To successfully certify the batch and generate a Certificate of Analysis (CoA), the material must pass the following stringent criteria, designed to meet the rigorous validation expectations of regulatory bodies[2].

Table 2: Analytical Acceptance Criteria for Certification
Test ParameterAnalytical TechniqueAcceptance CriteriaScientific Rationale
Appearance Visual InspectionWhite to off-white powderDiscoloration indicates oxidation of the methoxy-aromatic ring.
Identity (Isotope) HRMS [M+H]+ matches theoretical mass; 3:1 isotopic ratioConfirms the presence of the mono-chlorinated moiety.
Chromatographic Purity HPLC-UV (DAD) ≥99.0% (Area %)Ensures suitability as a quantitative reference standard.
Water Content Karl Fischer Titration ≤0.5% w/wHigh moisture accelerates ester hydrolysis during long-term storage.
Residual Solvents GC-FID (Headspace)Complies with ICH Q3C limitsPrevents mass balance calculation errors.
Assay (qNMR) 1H qNMR 98.5%−101.5% w/wProvides absolute, traceable purity independent of HPLC response factors.

By utilizing this orthogonal, self-validating protocol, laboratories can confidently certify Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate, ensuring that subsequent analytical method validations and batch release testing are built upon an unshakeable foundation of analytical integrity.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). URL:[Link]

Sources

Comparative

Benchmarking Green Chemistry Synthesis Routes for Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule Profile: Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (CAS: 951886-69-4) Executive Summary & Mechanistic Rationale Ethyl 5-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule Profile: Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (CAS: 951886-69-4)

Executive Summary & Mechanistic Rationale

Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate is a high-value pharmaceutical building block, frequently utilized in the synthesis of myeloperoxidase (MPO) inhibitors and anti-inflammatory tetrahydronaphthalene derivatives. The molecular architecture requires the regioselective acylation of 4-chloroanisole with ethyl 5-chloro-5-oxopentanoate (ethyl glutaroyl chloride).

Mechanistically, the methoxy group on 4-chloroanisole is a strong electron-donating group that directs electrophilic aromatic substitution (EAS) to the ortho and para positions. Because the para position is sterically and electronically blocked by the chlorine atom, the acylium ion exclusively attacks the ortho position[1].

Historically, this Friedel-Crafts acylation relies on stoichiometric amounts of Lewis acids (e.g., AlCl3​ ), which generate highly corrosive acidic waste and massive amounts of aluminum hydroxide sludge during aqueous workup[2]. As process chemistry pivots toward sustainability, benchmarking heterogeneous catalysis and continuous flow methodologies against the traditional batch baseline is critical for reducing Process Mass Intensity (PMI) and the Environmental Factor (E-factor)[1].

Quantitative Benchmarking: Route Comparison

To objectively evaluate the transition from traditional to green chemistry, we benchmark three distinct synthetic routes.

  • Route A (Baseline): Traditional batch acylation using stoichiometric AlCl3​ in dichloromethane (DCM).

  • Route B (Green Batch): Heterogeneous catalysis utilizing shape-selective Zeolite H-Beta in the bio-derived solvent 2-Methyltetrahydrofuran (2-MeTHF).

  • Route C (Continuous Flow): A packed-bed reactor (PBR) utilizing immobilized solid acid catalysts (e.g., PTA/ SiO2​ or Zeolite) under neat or highly concentrated flow conditions[3].

Performance Metrics Table
MetricRoute A: AlCl3​ / DCM (Batch)Route B: Zeolite / 2-MeTHF (Batch)Route C: Solid Acid PBR (Flow)
Yield (%) 92%88%94%
Reaction Time 4.0 - 6.0 hours6.0 hours10 minutes (Residence Time)
Regioselectivity >95%>99% (Shape-selective)>98%
Catalyst Recovery 0% (Destroyed via quench)>95% (Simple filtration)100% (Immobilized in PBR)
E-Factor > 15.0~ 3.5< 1.0
PMI > 20.0~ 5.0~ 1.5

Data synthesized from standardized green metrics for Friedel-Crafts acylations of anisole derivatives.[1][2]

Experimental Methodologies & Self-Validating Protocols

As an application scientist, it is crucial to understand the causality behind protocol steps. The following methodologies are designed as self-validating systems, ensuring that intermediate tracking and catalyst recovery are inherently built into the workflow.

Route B: Heterogeneous Zeolite Catalysis (Batch)

Causality: Zeolite H-Beta (with a pore size of ~5.5–7.0 Å) restricts the formation of bulky polyacylated byproducts, driving the >99% regioselectivity. 2-MeTHF is selected over DCM because it is derived from renewable furfural and cleanly phase-separates from water, eliminating the need for halogenated waste disposal.

Step-by-Step Protocol:

  • Catalyst Activation: Calcine Zeolite H-Beta ( SiO2​/Al2​O3​ ratio = 25) at 500 °C for 4 hours to dehydrate the pores and fully activate the Brønsted acid sites.

  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 4-chloroanisole (10.0 mmol) and ethyl 5-chloro-5-oxopentanoate (12.0 mmol) in 20 mL of anhydrous 2-MeTHF.

  • Catalysis: Add the activated Zeolite H-Beta (20 wt% relative to the anisole substrate).

  • Execution: Heat the suspension to 80 °C under vigorous stirring (800 rpm to overcome mass transfer limitations) for 6 hours.

  • In-Process Control (IPC): Monitor the reaction via GC-MS. The system is validated when the 4-chloroanisole peak area drops below 2%.

  • Workup & Recovery: Cool to room temperature and filter the mixture through a sintered glass funnel. Wash the retained zeolite with ethyl acetate (the catalyst can be re-calcined for up to 5 cycles).

  • Isolation: Concentrate the filtrate under reduced pressure to yield Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate.

Mechanism Substrates Substrates (Acyl Chloride + 4-Chloroanisole) Pores Diffusion into Zeolite Pores Substrates->Pores Acylium Acylium Ion Formation at Brønsted Acid Sites Pores->Acylium H+ Donation EAS Electrophilic Aromatic Substitution (Ortho to Methoxy) Acylium->EAS Shape-Selective Orientation Desorption Product Desorption & Catalyst Regeneration EAS->Desorption -HCl

Shape-selective mechanism of Zeolite-catalyzed Friedel-Crafts acylation.
Route C: Continuous Flow Acylation (PBR)

Causality: Flow chemistry fundamentally alters the reaction kinetics. By confining the reaction within a microreactor packed with a solid acid catalyst, the surface-area-to-volume ratio increases exponentially. This allows for neat (solvent-free) conditions, dropping the E-factor to < 1.0 while reducing reaction time from hours to minutes[2][3].

Step-by-Step Protocol:

  • Reactor Preparation: Pack a stainless-steel tubular reactor (10 cm length, 4 mm internal diameter) with 50 wt% Phosphotungstic acid on Silica (PTA/ SiO2​ ) or pelleted Zeolite H-Beta.

  • Feed Preparation: Prepare a homogenous feed solution containing a 1:1.2 molar ratio of 4-chloroanisole to ethyl 5-chloro-5-oxopentanoate. (If viscosity is too high, dilute with a minimal volume of 2-MeTHF).

  • Flow Execution: Utilize an HPLC pump to deliver the feed solution through the PBR at a flow rate of 0.5 mL/min.

  • Thermal Control: Maintain the reactor jacket temperature precisely at 100 °C. The calculated residence time is ~10 minutes.

  • In-Line Processing: Route the reactor effluent directly into an in-line liquid-liquid separator (using a mild aqueous NaHCO3​ stream to neutralize dissolved HCl byproduct).

  • Isolation: Collect the organic phase continuously. Evaporate any residual solvent to isolate the highly pure target oxovalerate.

FlowChemistry Feed Feed Reservoir (Substrates) Pump HPLC Pump (0.5 mL/min) Feed->Pump Heater Pre-heating Zone (100°C) Pump->Heater Pressurized Flow PBR Packed Bed Reactor (Solid Acid Catalyst) Heater->PBR Separator In-line Liquid-Liquid Separator PBR->Separator Effluent Product Product Collection (Target Oxovalerate) Separator->Product Organic Phase

Continuous flow packed-bed reactor workflow for green Friedel-Crafts acylation.

Conclusion

For the synthesis of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate, relying on traditional AlCl3​ -mediated batch chemistry is no longer viable from a green chemistry or process economics standpoint. Transitioning to Route B (Zeolite/2-MeTHF) offers an immediate, scalable drop-in replacement for batch manufacturing with excellent catalyst recyclability. However, for advanced pharmaceutical manufacturing, Route C (Continuous Flow PBR) represents the pinnacle of process intensification, driving the E-factor below 1.0 and ensuring unparalleled spatial and thermal control over the electrophilic aromatic substitution.

References

  • Title: Advances in Friedel−Crafts Acylation Reactions: Catalytic and Green Processes Source: Journal of the American Chemical Society URL: [Link]

  • Title: An efficient and green pathway for continuous Friedel-Crafts acylation over α-Fe2O3 and CaCO3 nanoparticles prepared in the microreactors Source: Chemical Engineering Journal URL: [Link]

  • Title: Synthesis of Uniform Mesoporous Zeolite ZSM-5 Catalyst for Friedel-Crafts Acylation Source: MDPI Catalysts URL: [Link]

  • Title: Improved Process for the Continuous Acylation of 1,3-Benzodioxole Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate

Introduction In the landscape of drug development and chemical research, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Mass spectrometry (MS), particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug development and chemical research, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Mass spectrometry (MS), particularly when coupled with electron ionization (EI), stands as a powerful analytical technique for elucidating molecular structures. The high energy imparted by EI (typically 70 eV) induces reproducible and characteristic fragmentation of a parent molecule, generating a unique mass spectrum that serves as a molecular fingerprint.[1]

This guide provides an in-depth analysis of the predicted EI-MS fragmentation pattern for Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (C₁₄H₁₇ClO₄). This molecule possesses a combination of functional groups—an ethyl ester, an aryl ketone, a chlorinated aromatic ring, and a methoxy ether—each contributing to a complex and informative fragmentation cascade. By understanding the fundamental principles of fragmentation for each moiety, we can predict the resulting mass spectrum with high confidence. This predictive approach is invaluable for confirming synthesis outcomes, identifying impurities, and guiding further analytical work.

Our analysis will proceed by dissecting the molecule into its constituent functional groups, predicting the primary cleavage pathways based on established chemical principles, and culminating in a comprehensive fragmentation map. This guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural validation.

Predicted Primary Fragmentation Pathways

Upon electron ionization, Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate will form a molecular ion (M⁺•) with a calculated monoisotopic mass of m/z 284.08 for the ³⁵Cl isotope and m/z 286.08 for the ³⁷Cl isotope. The characteristic ~3:1 isotopic abundance ratio of chlorine will be a key diagnostic feature for any chlorine-containing fragment.[2] The molecular ion itself may be of low abundance due to the multiple favorable fragmentation routes available.

Pathway 1: Alpha-Cleavage of the Ketone

The most prominent fragmentation pathway for ketones involves the cleavage of the alpha (α) C-C bond adjacent to the carbonyl group.[3][4] This process is driven by the formation of a highly stable, resonance-stabilized acylium cation. For the title compound, cleavage will preferentially occur at the bond between the carbonyl carbon and the aliphatic chain, as this results in the loss of a more stable radical and the formation of a stable benzoyl-type cation.

  • Cleavage Point: Between C5 and C4 of the valerate chain.

  • Resulting Ion: The formation of the 5-chloro-2-methoxybenzoyl cation . This fragment is predicted to be the base peak or one of the most intense signals in the spectrum.

  • Predicted m/z: 169 (for ³⁵Cl) and 171 (for ³⁷Cl).

  • Neutral Loss: •CH₂CH₂CH₂COOEt radical (mass 115 Da).

This cleavage is a powerful diagnostic tool, as the m/z 169/171 peak strongly indicates the presence of the substituted benzoyl moiety.

Pathway 2: Fragmentations Originating from the Ethyl Ester

The ethyl ester group provides several characteristic fragmentation routes.

  • Loss of the Ethoxy Radical (•OEt): A common fragmentation for ethyl esters is the cleavage of the C-O bond to lose an ethoxy radical.[5]

    • Predicted m/z: 239 (M - 45).

    • Resulting Ion: An acylium ion spanning the rest of the molecule.

  • McLafferty Rearrangement: The McLafferty rearrangement is a hallmark fragmentation for carbonyl compounds containing an accessible gamma (γ) hydrogen.[3][6] In this molecule, a γ-hydrogen on the C3 of the valerate chain can be transferred to the ketone's carbonyl oxygen through a six-membered transition state.

    • Mechanism: This rearrangement leads to the cleavage of the C4-C3 bond.

    • Predicted m/z of Ion: 198 (for ³⁵Cl) and 200 (for ³⁷Cl).

    • Neutral Loss: Ethyl acrylate (CH₂=CHCOOEt), a stable neutral molecule with a mass of 86 Da.

Pathway 3: Secondary Fragmentation of the Benzoyl Cation

The highly abundant 5-chloro-2-methoxybenzoyl cation (m/z 169/171) can undergo further fragmentation, providing additional structural confirmation.

  • Decarbonylation (Loss of CO): Aromatic acylium ions frequently eliminate a neutral carbon monoxide (CO) molecule.[7][8]

    • Predicted m/z: 141 (from 169) and 143 (from 171).

    • Resulting Ion: The 5-chloro-2-methoxyphenyl cation.

  • Loss of Methyl Radical (•CH₃): The methoxy group can lose a methyl radical.

    • Predicted m/z: 154 (from 169) and 156 (from 171).

    • Resulting Ion: A chlorophenoxycarbonyl cation.

Visualizing the Fragmentation Cascade

The logical flow of these fragmentation events can be visualized to provide a clear and concise summary of the predicted mass spectrum.

G cluster_ketone Pathway 1: Ketone α-Cleavage cluster_ester Pathway 2: Ester Fragmentation M Molecular Ion (M⁺•) C₁₄H₁₇ClO₄ m/z 284/286 F1 5-Chloro-2-methoxybenzoyl Cation [C₈H₆O₂Cl]⁺ m/z 169/171 (Base Peak) M->F1 - •(CH₂)₃COOEt F2 [M - •OEt]⁺ m/z 239/241 M->F2 - •OEt F3 McLafferty Rearrangement Ion [C₁₀H₉O₂Cl]⁺• m/z 198/200 M->F3 - C₄H₆O₂ (Neutral Loss) F1_sub1 [C₇H₆OCl]⁺ m/z 141/143 F1->F1_sub1 - CO F1_sub2 [C₇H₃O₂Cl]⁺ m/z 154/156 F1->F1_sub2 - •CH₃

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide: Operational Handling and Disposal of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate

Executive Summary As researchers and drug development professionals, handling complex halogenated intermediates like Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate requires stringent operational discipline. Improper di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As researchers and drug development professionals, handling complex halogenated intermediates like Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate requires stringent operational discipline. Improper disposal of chlorinated aromatics poses severe environmental and regulatory risks. This guide provides a self-validating, step-by-step methodology for the safe handling, segregation, and disposal of this compound. By understanding the mechanistic causality behind these safety protocols, laboratories can ensure compliance with environmental regulations, mitigate the risk of toxic byproduct formation, and maintain the highest standards of scientific integrity.

Chemical Profile & Causality of Hazards

Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (CAS: 951886-69-4) is a chlorinated aromatic ester frequently utilized as a synthetic intermediate[1].

The Causality of Disposal Restrictions: The critical structural feature of this molecule is the carbon-chlorine (C-Cl) bond on the aromatic ring, which legally and chemically classifies it as a halogenated organic compound [2].

  • Environmental Persistence: Halogenated organics are strictly forbidden from sink or sewer disposal due to their water-immiscibility, toxicity, and tendency to bioaccumulate in the environment[3][4].

  • Combustion Hazards: If chlorinated aromatics are mixed with standard non-halogenated solvents and subjected to low-temperature incineration, they act as precursors for the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[5][6].

  • Thermal Destruction Requirements: To permanently break the C-Cl bonds and prevent dioxin formation, this waste must be processed via high-temperature incineration (>1000°C) . Furthermore, the combustion of chlorinated compounds generates corrosive hydrochloric acid (HCl) gas, necessitating specialized incinerators equipped with acid gas scrubbing technology (caustic sprays) to neutralize the emissions before they reach the atmosphere[7][8].

Quantitative Data & Regulatory Thresholds

To ensure rapid decision-making at the bench, vital chemical properties and regulatory thresholds are summarized below:

ParameterSpecification / Threshold
Chemical Name Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate
CAS Number 951886-69-4[1]
Molecular Formula C₁₄H₁₇ClO₄[1]
Molecular Weight 284.73 g/mol [1]
Waste Classification Halogenated Organic Waste[2]
Required Destruction Method High-Temperature Incineration (>1000°C)[5][8]
Emission Control Requirement Wet/Caustic Scrubbing (Neutralization of HCl)[7]
SAA Accumulation Limit Maximum 55 Gallons (or 90 days, institutional dependent)

Operational Handling Protocol

Every protocol in the laboratory must be a self-validating system. Follow these steps to ensure safe operational handling prior to disposal.

Step 1: Pre-Operation Environmental Verification

  • Action: Conduct all transfers and reactions involving this compound inside a certified chemical fume hood.

  • Validation: Before opening the reagent, check the fume hood's magnehelic gauge or digital monitor. Verify that the face velocity is actively maintaining a safe threshold (typically 80–120 feet per minute).

Step 2: Personal Protective Equipment (PPE) Selection

  • Action: Don standard chemical-resistant PPE: nitrile gloves, chemical splash goggles, and a flame-resistant laboratory coat.

  • Validation: Perform a visual inspection and "blow test" on gloves to ensure there are no micro-punctures before handling the chemical.

Step 3: Spill Containment Readiness

  • Action: Ensure that universal chemical absorbents (e.g., diatomaceous earth, sand, or specialized organic spill pads) are immediately accessible at the workstation[3].

  • Validation: Verify that spill materials are physically present and that no combustible materials (like paper towels) are planned for use in the event of a concentrated organic spill.

Disposal Protocol: The Halogenated Waste Stream

Because Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate contains chlorine, it must be strictly managed from "cradle to grave."

Step 1: Strict Waste Segregation

  • Action: Isolate all waste containing this compound into a dedicated carboy explicitly designated for Halogenated Waste .

  • Causality & Validation: Never mix this with non-halogenated solvents (e.g., acetone, ethanol). Mixing the two streams forces the entire volume to be treated as halogenated waste, exponentially increasing institutional hazardous waste management costs and complicating the thermal destruction process[9][10].

Step 2: Primary Containment

  • Action: Utilize High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined containers for waste accumulation.

  • Validation: Visually inspect the container for structural integrity. Avoid standard metal cans, as trace moisture combining with chlorinated waste can generate HCl over time, leading to container corrosion and leaks. Ensure the cap provides a secure, vapor-tight seal.

Step 3: Regulatory Labeling

  • Action: Attach a standard institutional Hazardous Waste tag immediately upon the first drop of waste entering the container.

  • Validation: Explicitly write "Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate" on the label. Do not use abbreviations. Check the "Halogenated" and "Toxic" hazard indicator boxes.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Place the sealed, labeled container in a secondary containment tray within your laboratory's designated SAA.

  • Validation: Confirm that the SAA is at or near the point of generation and under the direct control of the operator. Ensure the total volume of hazardous waste in the SAA does not exceed the 55-gallon regulatory limit.

Step 5: Institutional Collection & Final Thermal Destruction

  • Action: Submit a waste pickup request to your Environmental Health and Safety (EHS) department.

  • Causality: EHS will transfer the waste to an EPA-permitted vendor. The vendor will utilize a Hazardous Waste Combustor (HWC) operating at temperatures between 1100°F and 2300°F to permanently cleave the C-Cl bonds[8]. The resulting acidic exhaust is passed through a caustic scrubber (utilizing lime or sodium hydroxide) to precipitate the chlorine as harmless salts before atmospheric venting[7].

Workflow Diagram

WasteDisposal Start Generation of Halogenated Waste (CAS 951886-69-4) Segregation Waste Segregation Strictly Halogenated Stream Start->Segregation Avoid non-halogenated mixing Containment Primary Containment (HDPE or PTFE lined) Segregation->Containment Verify container integrity Labeling Regulatory Labeling (Halogenated Organics) Containment->Labeling Attach hazardous waste tag Storage Satellite Accumulation Area (SAA) Secondary Containment Labeling->Storage Store near point of generation Collection EHS / EPA Licensed Vendor Collection Storage->Collection Max 55 gallons or 90 days Incineration High-Temperature Incineration (>1000°C) with Caustic Scrubbing Collection->Incineration Destruction of C-Cl bonds

Workflow for the segregation, containment, and thermal destruction of halogenated organic waste.

References

  • University of Otago. Laboratory Chemical Waste Disposal Guidelines. Available at:[Link]

  • Water Corporation. Laboratory Chemical Waste Guidelines. Available at:[Link]

  • Vanderbilt University Medical Center (VUMC). Guide to Laboratory Sink/Sewer Disposal of Wastes. Available at:[Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. Available at:[Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at:[Link]

  • Clean Harbors. Disposal - Permitted Hazardous Waste Incinerators. Available at:[Link]

  • U.S. Waste Industries. Incineration Disposal Services. Available at:[Link]

  • Coalition for Responsible Waste Incineration (CRWI). Glossary of Terms for Incineration. Available at: [Link]

  • European Commission. Best Available Techniques (BAT) Reference Document for the Production of Large Volume Organic Chemicals. Available at:[Link]

Sources

Handling

Personal protective equipment for handling Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate

As Senior Application Scientists, we recognize that true laboratory safety extends far beyond basic regulatory compliance. It requires a deep, mechanistic understanding of the molecules we handle.

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Author: BenchChem Technical Support Team. Date: April 2026

As Senior Application Scientists, we recognize that true laboratory safety extends far beyond basic regulatory compliance. It requires a deep, mechanistic understanding of the molecules we handle.

Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (CAS: 951886-69-4) is a highly specialized halogenated intermediate frequently utilized in advanced drug development and synthetic organic chemistry[1]. Because this molecule features both a halogenated aromatic ring and oxo-ester (ketone and ester) functionalities, it presents unique solvent properties, permeation risks, and strict disposal requirements[1].

This guide provides a self-validating, step-by-step operational protocol to ensure researchers handle this compound with the highest degree of scientific rigor and operational security.

Mechanistic Risk Assessment: The "Why" Behind the PPE

In laboratory safety, understanding why a protocol exists is the foundation of execution. The structural biology and chemistry of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate dictate specific vulnerabilities in standard lab defenses:

  • Elastomer Degradation by Oxo-Esters: The ester and ketone moieties in this compound act as aggressive oxygenated solvents. When exposed to standard nitrile or latex gloves, these functional groups penetrate the polymer matrix, causing rapid swelling, polymer chain relaxation, and ultimate barrier failure[2].

  • Lipophilicity of Halogenated Aromatics: The chlorophenyl group makes the molecule highly lipophilic. If the glove barrier is breached, the compound can easily permeate the lipid bilayer of the stratum corneum, potentially causing contact dermatitis, systemic absorption, or sensitization.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific chemical risks outlined above, the following PPE matrix must be strictly adhered to.

Protection ZoneRecommended PPEMechanistic Rationale
Hand Protection Primary: Butyl rubber (17 mil) or PE/EVAL Laminate (e.g., Silver Shield).Secondary: Nitrile over-glove (for dexterity).Butyl rubber and laminate materials provide superior permeation resistance against ketones and esters, whereas standard nitrile degrades rapidly upon contact[2].
Eye/Face ANSI Z87.1 compliant chemical splash goggles. Add a face shield for bulk transfers.Protects ocular mucosa from aerosolized particulates or accidental liquid splashes during solvent reconstitution.
Body 100% Cotton or Flame-Resistant (FR) lab coat. Chemical-resistant apron for volumes >500 mL.Synthetic blends (e.g., polyester) can melt into the skin if exposed to reactive solvents or flash fires.
Respiratory N95 particulate respirator (for powder) or Half-mask with Organic Vapor (OV) cartridges.Prevents inhalation of fine crystalline dust or volatile vapors. Note: All primary handling should occur in a chemical fume hood, negating the need for a respirator in standard workflows.

Operational Workflow: Step-by-Step Handling Protocol

Every handling protocol must be a self-validating system. Do not proceed to the next phase until the current phase is fully verified.

Phase 1: Pre-Operational Verification

  • Ventilation Check: Verify that the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm).

  • Donning PPE: Equip primary Butyl or Laminate gloves. If fine motor skills are required for weighing, don a tight-fitting disposable nitrile glove over the laminate glove. Ensure your lab coat is fully buttoned.

Phase 2: Material Transfer and Weighing

  • Static Control: Place a static-dissipative weighing boat on the analytical balance inside the fume hood. Halogenated powders can carry static charges that cause aerosolization.

  • Tool Selection: Use a dedicated stainless steel or PTFE spatula. Avoid polystyrene or standard plastic tools, which may be degraded by the ester/ketone properties of the compound.

  • Transfer: Carefully transfer the required mass of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate, keeping the source container as close to the balance as possible to minimize transit distance[1].

Phase 3: Dissolution and Reaction Setup

  • Solvent Addition: If dissolving the compound, add the solvent slowly down the side of the glassware to prevent exothermic splashing.

  • Containment: Seal all reaction vessels tightly with PTFE-lined caps before transferring them out of the fume hood.

Phase 4: Doffing and Decontamination

  • Glove Removal: Remove the outer nitrile gloves (if used) inside the hood and dispose of them in a solid hazardous waste bin.

  • Surface Decontamination: Wipe down the balance and hood surface with an appropriate compatible solvent, followed by a 70% ethanol or mild detergent wipe.

  • Hygiene: Wash hands thoroughly with soap and water immediately after doffing the inner butyl/laminate gloves.

Spill Response & Halogenated Waste Disposal Plan

Because this compound contains a chlorine atom, its disposal is strictly regulated by environmental protection agencies (such as the EPA under RCRA guidelines)[3].

  • Spill Cleanup: For a solid spill, gently sweep up the powder using a brush and dustpan. Never use compressed air. Place the powder in a sealable hazardous waste container. For a solution spill, absorb with inert materials (e.g., vermiculite or sand).

  • Waste Segregation (Critical): Waste containing Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate MUST be segregated into containers explicitly labeled as "Halogenated Organic Waste" [4].

  • The Causality of Segregation: Halogenated waste cannot be processed via standard fuel blending for cement kilns. The EPA requires halogenated compounds to be incinerated at extremely high temperatures (minimum 1,200 °C) with a residence time of under 2 seconds to break the molecules down into carbon dioxide, water, and hydrohalic acids[3]. Specialized incinerators must then scrub the gaseous waste stream to remove hydrogen chloride (HCl) gas before it reaches the atmosphere, preventing the formation of toxic dioxins[3]. Mixing this compound with non-halogenated waste contaminates the entire batch, drastically increasing disposal costs and environmental risk[4].

Logical Workflow Visualization

G A Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (Halogenated Oxo-Ester) B Hazard: Lipophilic Penetration & Elastomer Degradation A->B Risk Assessment C PPE: Butyl Rubber / Laminate Gloves B->C Contact Hazard D PPE: Chemical Fume Hood B->D Inhalation Hazard E Operational Handling & Transfer C->E D->E F Waste Segregation: Halogenated Organics E->F Post-Experiment G EPA Compliant Incineration (>1200°C + HCl Scrubbing) F->G RCRA Disposal

Caption: Workflow for the risk assessment, PPE selection, and disposal of halogenated ester intermediates.

Sources

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